6-Octadecenoic acid
描述
Structure
3D Structure
属性
CAS 编号 |
593-39-5 |
|---|---|
分子式 |
C18H34O2 |
分子量 |
282.5 g/mol |
IUPAC 名称 |
octadec-6-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20) |
InChI 键 |
CNVZJPUDSLNTQU-UHFFFAOYSA-N |
手性 SMILES |
CCCCCCCCCCC/C=C\CCCCC(=O)O |
规范 SMILES |
CCCCCCCCCCCC=CCCCCC(=O)O |
熔点 |
29.8 °C |
其他CAS编号 |
593-39-5 |
物理描述 |
Solid |
Pictograms |
Irritant |
同义词 |
petroselenic acid petroselinic acid petroselinic acid, (E)-isomer petroselinic acid, (Z)-isomer petroselinic acid, sodium salt, (Z)-isome |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Isomers and Properties of 6-Octadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of 6-octadecenoic acid, with a primary focus on the cis and trans isomers: petroselinic acid and petroselaidic acid, respectively. This document details their chemical structures, physicochemical properties, biological activities, and the signaling pathways they modulate. It also includes detailed experimental protocols for their synthesis, isolation, and characterization, designed to support further research and development in this area.
Introduction to this compound Isomers
This compound (C18:1 n-12) is a monounsaturated fatty acid that exists as geometric isomers based on the configuration of the double bond at the sixth carbon position. The cis isomer, (Z)-6-octadecenoic acid, is commonly known as petroselinic acid, while the trans isomer, (E)-6-octadecenoic acid, is known as petroselaidic acid.[1] Petroselinic acid is a naturally occurring fatty acid found in significant quantities in the seeds of plants from the Apiaceae family, such as coriander and parsley, as well as in the Araliaceae family.[2][3][4] Petroselaidic acid is the trans-isomer of petroselinic acid.[5] These isomers exhibit distinct physical and biological properties that are of interest to researchers in various fields, including drug development and nutritional science.
Structural Isomers and Physicochemical Properties
The key structural difference between petroselinic acid and petroselaidic acid lies in the geometry of their double bond, which significantly influences their molecular shape and physical properties.
Table 1: General Properties of this compound Isomers
| Property | (Z)-6-Octadecenoic Acid (Petroselinic Acid) | (E)-6-Octadecenoic Acid (Petroselaidic Acid) |
| Synonyms | cis-6-Octadecenoic acid, Petroselic acid | trans-6-Octadecenoic acid, Petroselaidic acid |
| Molecular Formula | C₁₈H₃₄O₂ | C₁₈H₃₄O₂ |
| Molecular Weight | 282.46 g/mol | 282.461 g/mol [6] |
| CAS Number | 593-39-5 | 593-40-8 |
| Appearance | White powder | - |
Table 2: Physicochemical Properties of this compound Isomers
| Property | (Z)-6-Octadecenoic Acid (Petroselinic Acid) | (E)-6-Octadecenoic Acid (Petroselaidic Acid) |
| Melting Point | 29.8 °C[7] | - |
| Boiling Point | 237.5 °C[7] | 399.0 ± 11.0 °C at 760 mmHg[6] |
| Density | 0.9017 g/cm³ at 40 °C[7] | 0.9 ± 0.1 g/cm³[6] |
| Solubility | Insoluble in water, soluble in methanol. | - |
| Refractive Index | - | 1.467[6] |
| Flash Point | - | 295.8 ± 14.4 °C[6] |
Experimental Protocols
Chemical Synthesis of this compound Isomers
The Wittig reaction is a versatile and widely used method for the stereoselective synthesis of alkenes, making it a suitable approach for preparing both (Z)- and (E)-6-octadecenoic acid.[8]
This protocol outlines a general strategy for the synthesis of the cis isomer using a non-stabilized ylide, which favors the formation of Z-alkenes.[8]
-
Step 1: Preparation of the Phosphonium Salt. Dodecyltriphenylphosphonium bromide is prepared by reacting triphenylphosphine with 1-bromododecane.
-
Step 2: Generation of the Ylide. The phosphonium salt is deprotonated using a strong base, such as n-butyllithium or sodium hydride, in an aprotic solvent like THF at a low temperature to generate the corresponding ylide.
-
Step 3: Wittig Reaction. The ylide is then reacted with a suitable aldehyde, such as methyl 6-oxohexanoate, at low temperature. The reaction mixture is allowed to warm to room temperature.
-
Step 4: Hydrolysis. The resulting methyl ester is hydrolyzed using a base, such as potassium hydroxide, in a mixture of water and ethanol, followed by acidification to yield (Z)-6-octadecenoic acid.
-
Purification. The product can be purified by column chromatography on silica gel.
To favor the formation of the E-alkene, the Schlosser modification of the Wittig reaction can be employed. This modification involves the use of a second equivalent of organolithium reagent at low temperature to deprotonate the betaine intermediate, followed by protonation to yield the trans-alkene.
-
Steps 1 & 2: Follow the same procedure as for the Z-isomer to generate the ylide.
-
Step 3: Modified Wittig Reaction. The ylide is reacted with methyl 6-oxohexanoate at low temperature. After the initial addition, a second equivalent of a strong base (e.g., phenyllithium) is added to form a β-oxido ylide. The mixture is then protonated with a suitable proton source (e.g., tert-butanol) to generate the E-alkene.
-
Step 4 & 5: Follow the same hydrolysis and purification steps as for the Z-isomer.
Isolation of Petroselinic Acid from Coriander Seed Oil
Petroselinic acid can be isolated in high purity from natural sources like coriander seed oil.[9][10]
-
Step 1: Saponification. Coriander seed oil is saponified by refluxing with an excess of potassium hydroxide in ethanol.
-
Step 2: Extraction of Unsaponifiable Matter. The unsaponifiable matter is removed by extraction with a nonpolar solvent like hexane.
-
Step 3: Acidification and Fatty Acid Extraction. The aqueous soap solution is acidified with a strong acid, such as hydrochloric acid, to liberate the free fatty acids. The fatty acids are then extracted with an organic solvent like diethyl ether.
-
Step 4: Crystallization. The solvent is evaporated, and the resulting mixture of fatty acids is dissolved in a suitable solvent (e.g., acetone) and cooled to a low temperature to crystallize the petroselinic acid. The crystals are collected by filtration.
Analytical Characterization
GC-MS is a powerful technique for the analysis of fatty acid isomers after conversion to their more volatile methyl esters (FAMEs).[11][12][13]
-
Sample Preparation (Esterification): Fatty acids are converted to FAMEs by heating with a reagent such as boron trifluoride in methanol or methanolic HCl.[12]
-
GC Separation: The FAMEs are separated on a polar capillary column (e.g., a cyanopropyl-substituted column). The retention times will differ for the cis and trans isomers.
-
MS Detection: The mass spectrometer provides information on the molecular weight and fragmentation pattern of the FAMEs, confirming their identity.
FTIR spectroscopy can be used to differentiate between cis and trans isomers based on the characteristic absorption bands of the C-H out-of-plane bending vibrations of the double bond.[14][15][16]
-
Sample Preparation: The fatty acid sample can be analyzed neat as a thin film between salt plates or dissolved in a suitable solvent.
-
Spectral Acquisition: The infrared spectrum is recorded.
-
Data Interpretation: Trans isomers exhibit a distinct absorption band around 966 cm⁻¹, which is absent in the spectra of cis isomers.[14] Cis isomers show a weaker band around 720 cm⁻¹.
¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the unambiguous identification of cis and trans isomers.
-
¹H NMR: The chemical shifts and coupling constants of the olefinic protons are diagnostic. In the cis isomer (petroselinic acid), the olefinic protons typically appear as a multiplet around 5.3 ppm. The coupling constant between the vicinal olefinic protons is smaller for the cis isomer compared to the trans isomer.
-
¹³C NMR: The chemical shifts of the olefinic carbons and the carbons adjacent to the double bond are different for the cis and trans isomers. The carbons of the cis isomer are generally more shielded (appear at a lower chemical shift) compared to the trans isomer.
Biological Activities and Signaling Pathways
Anti-inflammatory and Immunomodulatory Effects of Petroselinic Acid
Petroselinic acid has demonstrated significant anti-inflammatory and immunomodulatory properties.
Recent studies have shown that petroselinic acid can effectively suppress the cytosolic nucleic acid-mediated type I interferon (IFN) signaling pathway.[17] This is a crucial pathway in the innate immune response to viral and bacterial infections, but its dysregulation can lead to autoimmune diseases.
-
Mechanism of Action: Petroselinic acid has been shown to inhibit the activation of key sensor proteins in this pathway, including cyclic GMP-AMP synthase (cGAS) and retinoic acid-inducible gene I (RIG-I). By inhibiting these sensors, petroselinic acid prevents the downstream activation of STING and MAVS, respectively, which in turn blocks the phosphorylation and nuclear translocation of the transcription factor IRF3. This ultimately leads to a reduction in the production of type I interferons and other inflammatory cytokines.[17]
While the direct effects of petroselinic acid on the NF-κB pathway are still under investigation, fatty acids are known to modulate this critical inflammatory signaling pathway. Saturated fatty acids, for example, can activate NF-κB through Toll-like receptor 4 (TLR4) signaling. Given its anti-inflammatory properties, it is plausible that petroselinic acid may exert an inhibitory effect on the NF-κB pathway, potentially by interfering with TLR4 activation or downstream signaling components.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
Fatty acids are natural ligands for PPARs, a group of nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as inflammation. While specific studies on this compound isomers are limited, it is likely that they can bind to and activate PPAR isoforms, such as PPARα and PPARγ.
-
Potential Mechanism: Upon binding to a PPAR, the fatty acid induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcription of target genes involved in fatty acid oxidation, glucose uptake, and anti-inflammatory responses. The specific affinity and activation potential of petroselinic acid and petroselaidic acid for different PPAR isoforms remain an area for further investigation.
Other Biological Activities
-
Antibiofilm Activity: Petroselinic acid has been shown to inhibit biofilm formation by pathogenic bacteria, suggesting its potential as an antimicrobial agent.
-
COVID-19 Inhibition: In silico studies have suggested that this compound may act as an inhibitor of the main protease of SARS-CoV-2.
Conclusion
The structural isomers of this compound, petroselinic acid and petroselaidic acid, present a compelling area of study for researchers in the fields of chemistry, biology, and medicine. Their distinct properties and biological activities, particularly the anti-inflammatory and immunomodulatory effects of petroselinic acid, highlight their potential for therapeutic applications. This technical guide provides a foundational resource to support and stimulate further investigation into these promising fatty acid isomers.
References
- 1. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 2. lipidmaps.org [lipidmaps.org]
- 3. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 4. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-6-Octadecenoic acid | C18H34O2 | CID 5282754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]
- 7. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. | Semantic Scholar [semanticscholar.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. ir.uitm.edu.my [ir.uitm.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. jfda-online.com [jfda-online.com]
- 13. lipidmaps.org [lipidmaps.org]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. gcms.cz [gcms.cz]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-6-Octadecenoic Acid: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-6-Octadecenoic acid, commonly known as petroselinic acid, is a monounsaturated fatty acid with significant potential in the pharmaceutical, cosmetic, and chemical industries. A positional isomer of the more common oleic acid, its unique chemical structure imparts distinct physical and chemical properties. This technical guide provides an in-depth overview of the natural sources of petroselinic acid, detailing its abundance in various plant species. Furthermore, it elucidates the intricate biosynthetic pathway responsible for its production in plants, highlighting the key enzymatic steps and their regulation. This document also outlines relevant experimental protocols for the extraction, quantification, and characterization of this valuable fatty acid, and includes detailed diagrams to visualize the core biochemical and experimental processes.
Natural Sources of (Z)-6-Octadecenoic Acid
(Z)-6-Octadecenoic acid is predominantly found in the seed oils of plants belonging to the Apiaceae (Umbelliferae) family.[1][2][3] It is considered a "rare" fatty acid in the broader context of plant lipids, but it can be the major fatty acid component in the seeds of these specific plants.[3] Its presence is also noted in the Araliaceae and Garryaceae families.[1][2] The concentration of petroselinic acid can vary significantly depending on the plant species, geographical origin, and ripeness of the seeds.[3][4]
Quantitative Abundance in Apiaceae Seed Oils
The following table summarizes the reported content of (Z)-6-Octadecenoic acid in the seed oils of several common Apiaceae species. This data is crucial for identifying high-yield sources for industrial and research purposes.
| Plant Species | Common Name | (Z)-6-Octadecenoic Acid Content (%) | Reference(s) |
| Pimpinella anisum | Anise | 10.4 - 75.6 | [3][4] |
| Coriandrum sativum | Coriander | 1.0 - 81.9 | [3][4] |
| Carum carvi | Caraway | 28.5 - 61.8 | [3][4] |
| Apium graveolens | Celery | 49.4 - 75.6 | [3][4] |
| Anethum graveolens | Dill | 79.9 - 87.2 | [3][4] |
| Foeniculum vulgare | Fennel | 43.1 - 81.9 | [3][4] |
| Petroselinum crispum | Parsley | 35.0 - 75.1 | [3][4] |
| Cuminum cyminum | Cumin | Present | [1] |
Note: The wide range in percentages reflects the natural variability of the plant material.
Biosynthesis of (Z)-6-Octadecenoic Acid
The biosynthesis of (Z)-6-Octadecenoic acid in plants is a fascinating deviation from the more common fatty acid synthesis pathways that produce oleic acid. The entire process is initiated in the plastids.[3][5] The key distinction lies in the introduction of a double bond at an unusual position, which is then followed by elongation.
The biosynthesis pathway can be summarized in the following key steps:
-
De novo fatty acid synthesis: The process begins with the standard de novo synthesis of fatty acids, leading to the formation of palmitoyl-acyl carrier protein (16:0-ACP).[3][6]
-
Desaturation: A specialized soluble desaturase, the Δ4-palmitoyl-ACP desaturase , introduces a cis double bond at the Δ4 position (between carbons 4 and 5 from the carboxyl end) of the 16-carbon acyl chain of palmitoyl-ACP.[3][6][7][8][9] This reaction is a critical control point and is catalyzed by a 36 kDa enzyme.[3][7] The product of this step is (Z)-4-hexadecenoic acid-ACP (16:1Δ4-ACP).
-
Elongation: The 16:1Δ4-ACP then undergoes a two-carbon elongation step. This reaction is catalyzed by the enzyme β-ketoacyl-ACP synthase I (KAS I-1) , which adds a two-carbon unit from malonyl-ACP.[3][6] This elongation results in the formation of (Z)-6-octadecenoyl-ACP (18:1Δ6-ACP), which is the ACP-bound form of petroselinic acid.
-
Hydrolysis: The newly synthesized petroselinoyl-ACP is then hydrolyzed by a fatty acyl-ACP thioesterase (FATB-1/3) to release free (Z)-6-Octadecenoic acid and ACP.[6]
-
Activation and Triacylglycerol Assembly: The free fatty acid is then transported to the endoplasmic reticulum, where it is activated to its coenzyme A ester, (Z)-6-octadecenoyl-CoA, by a long-chain acyl-CoA synthetase (LACS) .[6] This activated form is subsequently incorporated into triacylglycerols (TAGs) for storage in oil bodies within the seed.[6][10]
Biosynthetic Pathway Diagram
References
- 1. Human Metabolome Database: Showing metabocard for Petroselinic acid (HMDB0002080) [hmdb.ca]
- 2. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expression of a coriander desaturase results in petroselinic acid production in transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyl–Acyl Carrier Protein Desaturases and Plant Biotic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
A Comparative Analysis of Petroselinic and Oleic Acid: Biochemical Pathways and Physiological Effects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Petroselinic acid and oleic acid, both isomers of octadecenoic acid (C18:1), exhibit distinct biochemical pathways and physiological effects primarily due to the different positioning of their single double bond. While oleic acid (a cis-Δ9 monounsaturated fatty acid) is a ubiquitous component of dietary fats and a central player in mammalian lipid metabolism, petroselinic acid (a cis-Δ6 monounsaturated fatty acid) is predominantly found in the seeds of plants from the Apiaceae and Araliaceae families. This guide provides a comprehensive comparison of their biosynthesis, metabolism, and impact on key signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations. Understanding these differences is crucial for researchers in nutrition, cosmetics, and pharmacology, as the unique properties of petroselinic acid present opportunities for novel therapeutic and cosmeceutical applications.
Introduction
Oleic acid (18:1 cis-Δ9) is one of the most common fatty acids in nature, abundant in olive oil and a significant component of human adipose tissue.[1] Its biochemical pathways and physiological roles have been extensively studied. Petroselinic acid (18:1 cis-Δ6), in contrast, is considered a "rare" fatty acid, with high concentrations found in plants like parsley, coriander, and fennel.[2][3] The seemingly minor shift in the double bond position from the 9th to the 6th carbon results in significant differences in their physical properties, biosynthetic routes, and biological activities.[4] This document aims to provide a detailed technical comparison of these two fatty acids to inform research and development in related fields.
Comparative Data
Physical and Chemical Properties
The difference in the double bond position significantly influences the physicochemical characteristics of these fatty acids.
| Property | Petroselinic Acid (18:1 cis-Δ6) | Oleic Acid (18:1 cis-Δ9) | Reference(s) |
| Molar Mass | 282.47 g/mol | 282.47 g/mol | [3] |
| Melting Point | 30 °C | 14 °C | [4] |
| Solubility | Soluble in methanol, insoluble in water | Soluble in organic solvents, insoluble in water | [3] |
| Oxidative Cleavage Products | Lauric acid (12:0) and Adipic acid (6:0) | Azelaic acid and Pelargonic acid | [5][6] |
Biological Activity and Prevalence
| Parameter | Petroselinic Acid | Oleic Acid | Reference(s) |
| Primary Natural Sources | Seeds of Apiaceae family (e.g., coriander, parsley, fennel) with concentrations ranging from 1% to over 80%. | Olive oil, canola oil, peanut oil, and most animal and vegetable fats. | [2][5] |
| Key Biological Roles | Anti-inflammatory, anti-diabetic, anti-bacterial, anti-fungal, skin barrier modulation. | Energy source, component of cell membranes, signaling molecule. | [4][6][7] |
| PPAR Activation | Potent activator of PPARα. Also activates PPARγ. | Activates PPARα, PPARδ, and weakly activates PPARγ. | [8][9][10][11] |
| Effect on Skin Barrier | Enhances permeability, potentially more potent than oleic acid. | Can disrupt skin barrier function and induce irritation at high concentrations. | [12][13][14] |
Biochemical Pathways
Biosynthesis
The biosynthetic pathways of petroselinic acid and oleic acid diverge at the desaturation step of their saturated fatty acid precursors.
Oleic Acid Biosynthesis: The synthesis of oleic acid is a well-characterized pathway in most eukaryotes. It begins with the desaturation of stearoyl-CoA (18:0-CoA) by the enzyme stearoyl-CoA desaturase-1 (SCD1), also known as Δ9-desaturase.[15] This enzyme introduces a double bond between the 9th and 10th carbons of the fatty acid chain.
Petroselinic Acid Biosynthesis: The biosynthesis of petroselinic acid is primarily understood in the context of plants of the Apiaceae family. It involves a unique Δ4-desaturase that acts on palmitoyl-ACP (16:0-ACP) to produce Δ4-hexadecenoyl-ACP (16:1Δ4-ACP). This is then elongated by two carbons to yield petroselinoyl-ACP (18:1Δ6-ACP).[7]
Figure 1: Comparative Biosynthetic Pathways.
Metabolism
While the metabolism of oleic acid is well-documented, specific comparative studies on the complete metabolic fate of petroselinic acid in mammals are less common. However, it is presumed to follow the general pathways of fatty acid metabolism.
Beta-Oxidation: Both fatty acids are expected to undergo mitochondrial beta-oxidation to generate acetyl-CoA for energy production. The different double bond positions may require the action of auxiliary enzymes at different stages of the oxidation spiral, but the overall process is similar.
Signaling Pathways: A significant area of interest is the role of these fatty acids as signaling molecules, particularly through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that regulate lipid and glucose metabolism.[16]
-
Oleic Acid: Is a known activator of PPARα and PPARδ, and a weak activator of PPARγ.[8][9][10] Its activation of PPARα is linked to increased fatty acid oxidation and has neurotrophic effects.[8]
-
Petroselinic Acid: Has been identified as a potent activator of PPARα and also shows activity towards PPARγ.[10][11] This activation is linked to its anti-inflammatory and skin health benefits.[11]
Figure 2: PPARα Signaling Pathway.
Experimental Protocols
Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of petroselinic and oleic acid in a biological sample.
Figure 3: GC-MS Experimental Workflow.
1. Lipid Extraction (Folch Method):
-
Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.
-
Centrifuge to separate the phases. The lower chloroform phase contains the lipids.
-
Collect the lower phase and dry it under a stream of nitrogen.[17]
2. Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Resuspend the dried lipid extract in a known volume of toluene.
-
Add 1% sulfuric acid in methanol and incubate at 50°C for 2 hours.
-
Add water and hexane to the reaction mixture and vortex.
-
The upper hexane layer containing the FAMEs is collected for analysis.[18][19]
3. GC-MS Analysis:
-
Inject an aliquot of the FAMEs in hexane into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for separating isomers).
-
The injector and detector temperatures are typically set to 250°C. The oven temperature is programmed with a gradient to separate the FAMEs based on their boiling points and polarity.
-
The separated FAMEs are detected by a mass spectrometer, which provides information for identification and quantification.[2][17][18]
In Vitro Desaturase Enzyme Assay
This protocol is a representative method for measuring the activity of Δ6- or Δ9-desaturase in microsomal preparations.
1. Microsome Preparation:
-
Homogenize liver tissue (or other relevant tissue) in a buffered sucrose solution.
-
Perform differential centrifugation to isolate the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. Desaturase Reaction:
-
Prepare a reaction mixture containing the microsomal preparation, a suitable buffer (e.g., phosphate buffer, pH 7.4), NADH or NADPH as a cofactor, and the fatty acid substrate (e.g., [1-14C]linoleic acid for Δ6-desaturase or [1-14C]stearic acid for Δ9-desaturase) complexed with coenzyme A.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.[20][21]
3. Analysis of Products:
-
Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Separate the substrate and the desaturated product using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
-
Quantify the amount of radioactive product formed using a scintillation counter.[20] The activity of the desaturase can be estimated by calculating the ratio of the product to the precursor fatty acid.[22]
Cell Culture-Based Fatty Acid Uptake and Metabolism Assay
This protocol describes a general method to study the uptake and metabolism of petroselinic or oleic acid in a cell culture model (e.g., hepatocytes, adipocytes).
1. Cell Culture and Fatty Acid Preparation:
-
Culture the desired cell line to confluence in appropriate growth medium.
-
Prepare a stock solution of petroselinic acid or oleic acid complexed to bovine serum albumin (BSA) to enhance solubility and facilitate cellular uptake.[23][24]
2. Fatty Acid Treatment:
-
Replace the growth medium with serum-free medium containing the fatty acid-BSA complex at the desired concentration.
-
Incubate the cells for a specified period (e.g., for uptake studies) or for longer periods to assess metabolic effects.
3. Measurement of Uptake and Metabolism:
-
Uptake: Use radiolabeled fatty acids (e.g., [3H]oleic acid) and measure the cell-associated radioactivity after incubation and washing.[25]
-
Metabolism: After incubation, lyse the cells and extract the lipids. Analyze the lipid extract by TLC or GC-MS to identify and quantify the incorporation of the fatty acid into different lipid classes (e.g., triglycerides, phospholipids) and the formation of metabolic products.[23][26]
Conclusion
Petroselinic acid and oleic acid, while structurally similar, exhibit distinct biochemical and physiological profiles. The unique Δ6 desaturation pathway for petroselinic acid biosynthesis in certain plants leads to a fatty acid with different physical properties and biological activities compared to the more common oleic acid. Of particular interest to researchers is the potent activation of PPARα by petroselinic acid, which underpins its anti-inflammatory and skin health-promoting effects. The provided experimental protocols offer a foundation for further investigation into the comparative biology of these two important monounsaturated fatty acids. A deeper understanding of the metabolism and signaling of petroselinic acid could pave the way for its increased use in functional foods, pharmaceuticals, and cosmetic formulations.
References
- 1. Frontiers | The Enigma of Bioactivity and Toxicity of Botanical Oils for Skin Care [frontiersin.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Peroxisome proliferator-activated receptor-alpha is required for the neurotrophic effect of oleic acid in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oleic acid activates peroxisome proliferator-activated receptor δ to compensate insulin resistance in steatotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. mdpi.com [mdpi.com]
- 13. Assessment of the potential irritancy of oleic acid on human skin: Evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Petroselinic Acid and Oleic Acid: Comparison of Enhanced Skin Permeability Relative to Affinity for Saturated Fatty Acids of Stratum Corneum [jstage.jst.go.jp]
- 15. pubs.acs.org [pubs.acs.org]
- 16. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jfda-online.com [jfda-online.com]
- 18. static.igem.org [static.igem.org]
- 19. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 20. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Relationship between estimated desaturase enzyme activity and metabolic syndrome in a longitudinal study [frontiersin.org]
- 23. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.physiology.org [journals.physiology.org]
The Unseen Regulator: A Technical Guide to the Biological Functions of Cis-6-Octadecenoic Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-6-octadecenoic acid, a monounsaturated omega-12 fatty acid commonly known as petroselinic acid, is a significant component of the seed oils of various plants, particularly within the Apiaceae family. While its biosynthetic pathway is well-characterized, its broader biological functions in plants, especially in signaling, are an emerging area of research. This technical guide provides a comprehensive overview of the known and potential roles of cis-6-octadecenoic acid in plant biology. It delves into its biosynthesis, presents quantitative data on its distribution, and details experimental protocols for its study. Furthermore, this guide explores its potential signaling functions, drawing parallels with other fatty acid signaling molecules in plants, and provides the necessary tools for researchers to investigate this intriguing molecule.
Introduction
Cis-6-octadecenoic acid, or petroselinic acid, is a positional isomer of the common oleic acid, with the double bond located at the sixth carbon from the carboxyl end.[1] This structural difference imparts unique physical and chemical properties, making it a valuable raw material for various industrial applications. However, its role within the plant itself extends beyond being a simple storage lipid. This guide aims to provide an in-depth exploration of the biological functions of cis-6-octadecenoic acid in plants, with a focus on its biosynthesis, distribution, and potential roles in cellular signaling.
Distribution of Cis-6-Octadecenoic Acid in Plants
Cis-6-octadecenoic acid is most abundantly found in the seed oils of plants belonging to the Apiaceae (or Umbelliferae) family.[2][3] Its concentration can vary significantly depending on the plant species, cultivar, and environmental growth conditions. The following table summarizes the reported content of cis-6-octadecenoic acid in the seeds of several Apiaceae species.
| Plant Species | Common Name | cis-6-Octadecenoic Acid Content (% of total fatty acids) | References |
| Pimpinella anisum | Anise | 10.4 - 75.6 | [2][3] |
| Coriandrum sativum | Coriander | 1 - 81.9 | [2][3] |
| Carum carvi | Caraway | 28.5 - 57.6 | [2][3] |
| Apium graveolens | Celery | 49.4 - 75.6 | [2][3] |
| Anethum graveolens | Dill | 79.9 - 87.2 | [2][3] |
| Foeniculum vulgare | Fennel | 43.1 - 81.9 | [2][3] |
| Petroselinum crispum | Parsley | 35 - 75.1 | [2][3] |
| Hippomarathrum cristatum | 72.2 | [4] | |
| Trinia glauca | 64.9 | [4] | |
| Bunium microcarpum | 59.7 | [4] |
Biosynthesis of Cis-6-Octadecenoic Acid
The biosynthesis of cis-6-octadecenoic acid in plants is a well-elucidated pathway that occurs in the plastids. It involves a key enzymatic step that differentiates it from the synthesis of oleic acid. The central enzyme is a soluble acyl-acyl carrier protein (ACP) desaturase, specifically a Δ4-palmitoyl-ACP desaturase.[5][6]
The process begins with the standard fatty acid synthesis pathway, producing palmitoyl-ACP (16:0-ACP). The Δ4-palmitoyl-ACP desaturase then introduces a cis double bond between the 4th and 5th carbons of the palmitoyl chain, forming Δ4-hexadecenoyl-ACP (16:1Δ4-ACP). This intermediate is then elongated by two carbons by the action of β-ketoacyl-ACP synthase II (KASII) to yield petroselinoyl-ACP (18:1Δ6-ACP). Finally, a specific acyl-ACP thioesterase (FATB) hydrolyzes petroselinoyl-ACP to release free cis-6-octadecenoic acid, which can then be exported from the plastid for incorporation into triacylglycerols in the endoplasmic reticulum.[5]
Potential Signaling Functions in Plants
While direct evidence for a signaling role of cis-6-octadecenoic acid in plants is currently limited, the established functions of other fatty acids and their derivatives as signaling molecules provide a framework for postulating potential roles.
Analogy to the Octadecanoid Pathway
The well-characterized octadecanoid pathway utilizes another 18-carbon fatty acid, α-linolenic acid, as a precursor for the synthesis of the plant hormone jasmonic acid and its derivatives.[7] These jasmonates are key signaling molecules involved in a wide range of developmental processes and responses to biotic and abiotic stress. It is plausible that cis-6-octadecenoic acid could also serve as a precursor for a yet-to-be-identified class of signaling molecules. Its unique double bond position could lead to the formation of distinct oxylipins with specific signaling functions.
Modulation of Membrane Properties and Associated Signaling
Fatty acid composition significantly influences the physical properties of cellular membranes, such as fluidity and thickness. These properties, in turn, affect the function of membrane-bound proteins, including receptors and signaling enzymes. The incorporation of cis-6-octadecenoic acid into membrane lipids could alter local membrane domains, thereby modulating the activity of associated signaling pathways.
Interaction with Plant Hormones
The biosynthesis of petroselinic acid appears to be independent of the plant hormone abscisic acid (ABA).[5] However, the interplay between fatty acid metabolism and other plant hormones, such as auxins and gibberellins, is an active area of research. Future studies may reveal a role for cis-6-octadecenoic acid or its derivatives in modulating the signaling or transport of these key developmental regulators.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of cis-6-octadecenoic acid in plants.
Extraction and Quantification of Fatty Acids from Plant Seeds
This protocol describes the extraction of total lipids from plant seeds and their subsequent conversion to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Plant seeds
-
Mortar and pestle or mechanical homogenizer
-
Chloroform
-
Methanol
-
0.9% (w/v) NaCl solution
-
Anhydrous sodium sulfate
-
2% (v/v) H₂SO₄ in methanol
-
Hexane
-
Internal standard (e.g., heptadecanoic acid)
-
Glass test tubes with Teflon-lined caps
-
Centrifuge
-
Water bath or heating block
-
GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)
Procedure:
-
Grinding: Grind 50-100 mg of seeds to a fine powder using a mortar and pestle or a mechanical homogenizer.
-
Lipid Extraction (Bligh & Dyer method): a. Transfer the ground tissue to a glass test tube. b. Add 1 ml of methanol and vortex thoroughly. c. Add 2 ml of chloroform and vortex for 2 minutes. d. Add 0.8 ml of 0.9% NaCl solution and vortex for 1 minute. e. Centrifuge at 3,000 x g for 10 minutes to separate the phases. f. Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer it to a new tube. g. Dry the lipid extract under a stream of nitrogen gas or in a vacuum concentrator.
-
Transmethylation: a. To the dried lipid extract, add a known amount of internal standard. b. Add 2 ml of 2% H₂SO₄ in methanol. c. Cap the tube tightly and heat at 80°C for 1 hour in a water bath or heating block. d. Cool the tube to room temperature. e. Add 1 ml of hexane and 1 ml of water, and vortex for 1 minute. f. Centrifuge at 2,000 x g for 5 minutes. g. Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
GC-MS Analysis: a. Inject 1 µl of the FAMEs solution into the GC-MS system. b. Use a temperature program suitable for separating C18 fatty acid isomers. A typical program starts at a lower temperature (e.g., 150°C), ramps up to a higher temperature (e.g., 240°C), and holds for a period to ensure elution of all components. c. Identify and quantify the FAMEs by comparing their retention times and mass spectra to those of authentic standards.
Heterologous Expression and Assay of Δ4-Palmitoyl-ACP Desaturase
This protocol describes the expression of a plant Δ4-palmitoyl-ACP desaturase in E. coli and a subsequent in vitro assay to determine its activity.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET vector)
-
cDNA encoding the Δ4-palmitoyl-ACP desaturase
-
Restriction enzymes and T4 DNA ligase
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Purified spinach acyl carrier protein (ACP)
-
[1-¹⁴C]Palmitoyl-ACP (substrate)
-
Purified spinach ferredoxin
-
Ferredoxin-NADP⁺ reductase
-
NADPH
-
Reaction buffer (e.g., 100 mM MOPS, pH 7.5)
-
Scintillation cocktail and counter
Procedure:
-
Cloning and Expression: a. Clone the Δ4-palmitoyl-ACP desaturase cDNA into the expression vector. b. Transform the expression construct into the E. coli expression strain. c. Grow a culture of the transformed cells to mid-log phase (OD₆₀₀ ≈ 0.6). d. Induce protein expression by adding IPTG (e.g., 0.5 mM final concentration) and incubate for several hours at a lower temperature (e.g., 18-25°C) to enhance soluble protein production. e. Harvest the cells by centrifugation and lyse them by sonication or French press. f. Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA if His-tagged).
-
Enzyme Assay: a. Prepare the reaction mixture in a microcentrifuge tube containing: reaction buffer, purified ACP, ferredoxin, ferredoxin-NADP⁺ reductase, and NADPH. b. Add the purified Δ4-palmitoyl-ACP desaturase. c. Initiate the reaction by adding [1-¹⁴C]palmitoyl-ACP. d. Incubate the reaction at the optimal temperature (e.g., 25-30°C) for a defined period (e.g., 15-30 minutes). e. Stop the reaction by adding an acidic solution (e.g., 1 M HCl in methanol). f. Extract the fatty acids into an organic solvent (e.g., hexane). g. Separate the fatty acid products by argentation thin-layer chromatography (Ag-TLC) or reverse-phase HPLC. h. Quantify the amount of radioactive product formed using a scintillation counter.
Conclusion
Cis-6-octadecenoic acid is more than just a storage fatty acid in certain plant species. Its unique structure, arising from a specialized biosynthetic pathway, hints at specific biological roles that are yet to be fully uncovered. While its direct involvement in plant signaling pathways remains an open and exciting field of investigation, the tools and methodologies outlined in this guide provide a solid foundation for researchers to explore these functions. Further research into the signaling roles of cis-6-octadecenoic acid and other unusual fatty acids will undoubtedly deepen our understanding of the complex network of lipid-mediated communication in plants, with potential applications in crop improvement and the development of novel bioactive compounds.
References
- 1. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]
- 2. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Methyl Ester Composition of Some Turkish Apiaceae Seed Oils: New Sources for Petroselinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties | MDPI [mdpi.com]
- 6. Metabolic Evidence for the Involvement of a [delta]4-Palmitoyl-Acyl Carrier Protein Desaturase in Petroselinic Acid Synthesis in Coriander Endosperm and Transgenic Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
An In-Depth Technical Guide to 6-Octadecenoic Acid: Chemical Data, Signaling Pathways, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Octadecenoic acid, a monounsaturated fatty acid with significant research interest. This document details its chemical properties, explores its known signaling pathways, and provides detailed experimental protocols for its study.
Chemical and Physical Data
This compound exists as two primary geometric isomers: cis-6-Octadecenoic acid (commonly known as Petroselinic acid) and trans-6-Octadecenoic acid (Petroselaidic acid). The positioning of the double bond at the sixth carbon distinguishes it from the more common oleic acid.
General Chemical Data
| Property | Value | References |
| Molecular Formula | C₁₈H₃₄O₂ | [1][2][3] |
| Molecular Weight | 282.46 g/mol | [3][4][5] |
Isomer-Specific Data
| Isomer | (Z)-6-Octadecenoic acid (Petroselinic acid) | (E)-6-Octadecenoic acid (Petroselaidic acid) |
| CAS Number | 593-39-5 | 593-40-8 |
| Synonyms | cis-6-Octadecenoic acid, Petroselic acid | trans-6-Octadecenoic acid, Petroselaidic acid |
| Appearance | White to yellow powder or lump; Liquid | Solid |
| Melting Point | 27 - 29 °C | Not specified |
| Solubility | Soluble in organic solvents, limited in water. Soluble in DMF (25 mg/ml), DMSO (10 mg/ml), and Ethanol (25 mg/ml). | Not specified |
| Purity | ≥ 98% (GC) | >99% |
| Storage | Freezer (≤ -10 °C) | Freezer |
| References | [1][5][6][7][8][9][10][11][12] | [4][13][14][15][16] |
Signaling Pathways and Biological Activity
Petroselinic acid has demonstrated notable biological activities, particularly in modulating inflammatory and immune responses.
Anti-Inflammatory Signaling
Petroselinic acid exhibits anti-inflammatory properties by reducing the production of key inflammatory mediators. In human skin fibroblasts, it has been shown to decrease the production of Prostaglandin E2 (PGE2) and Intracellular Adhesion Molecule-1 (ICAM-1) when stimulated by inflammatory agents.
Type I Interferon Signaling Pathway
Recent studies have revealed that petroselinic acid can suppress the cytosolic-nucleic-acid-mediated type I interferon (IFN) signaling pathway. It achieves this by inhibiting the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), key downstream effectors in this pathway. This action leads to a reduction in the expression of type I interferons (e.g., IFN-β) and interferon-stimulated genes (ISGs) like CXCL10.
Biosynthesis and Metabolism
The biosynthesis of petroselinic acid in plants involves a series of enzymatic steps, with key enzymes including ∆4-palmitoyl-ACP desaturase.[17][18] In terms of metabolism in mammals, studies suggest that when 18-carbon fatty acids like those derived from linoleate are produced, they are initially acylated into a labile phospholipid pool and then further metabolized to longer-chain fatty acids.[19]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis and biological assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis
This protocol is for the quantitative analysis of fatty acids in biological samples.[20][21][22][23]
1. Sample Preparation and Extraction:
-
For cultured cells (0.5 x 10⁶), suspend in 250 µl PBS.
-
For plasma, use 10 µl and bring the volume to 200 µl with PBS.
-
For tissues (e.g., liver), homogenize 1 mg in 500 µl of methanol.
-
Add a known amount of deuterated internal standards.
-
Initiate extraction with 500 µl of methanol and 25 µl of 1 N HCl.
-
Create a biphasic solution by adding 1.5 ml of isooctane.
-
Vortex vigorously for 30 seconds and centrifuge at 3000 rpm for 2 minutes to separate phases.
-
Collect the upper organic layer.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
A common method is acid-catalyzed esterification.
-
Add 1 ml of 2% sulfuric acid in methanol to the dried lipid extract.
-
Heat at 50°C for 2 hours.
-
Add 1.5 ml of 5% NaCl and extract the FAMEs with 2 x 1 ml of hexane.
3. GC-MS Analysis:
-
Column: Use a suitable capillary column (e.g., Agilent HP-5MS-UI, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Volume: 1 µl in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 180°C at 15°C/min.
-
Ramp to 250°C at 5°C/min, hold for 3 minutes.
-
Ramp to 320°C at 20°C/min, hold for 12 minutes.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass-to-charge ratio (m/z) range of 50-550.
Anti-Inflammatory Cell Assays
1. Fibroblast Cell Assay for PGE2 and ICAM-1:
-
Cell Seeding: Seed primary human foreskin fibroblasts at 10,000 cells/well in a 96-well plate and maintain for 24 hours in DMEM with 10% fetal calf serum.
-
Treatment: Add Petroselinic acid (dissolved in DMSO, final concentration <1%) at desired concentrations (e.g., 0.1, 1, 10, 100 µM) in fresh media and incubate for 24 hours.
-
Inflammatory Challenge: Add phorbol myristate acetate (PMA) to a final concentration of 10 nM and incubate for another 24 hours.
-
PGE2 Assay: Collect 50 µl of the culture medium and determine PGE2 levels using a commercial immunoassay kit.
-
ICAM-1 Assay: Analyze the cell lysates or supernatant for ICAM-1 levels using a suitable ELISA kit.
Type I Interferon Signaling Assays
1. Dual-Luciferase Reporter Gene Assay for ISRE Promoter Activity: [24][25][26][27][28]
-
Cell Seeding and Transfection: Seed HEK293T cells (1.5 x 10⁴ cells/well) in a 96-well plate. After 24 hours, co-transfect with a firefly luciferase reporter plasmid under the control of an Interferon-Stimulated Response Element (ISRE) promoter (e.g., pISRE-luc) and a Renilla luciferase control plasmid (e.g., pRL-TK) using a suitable transfection reagent.
-
Treatment and Stimulation: 24 hours post-transfection, treat the cells with Petroselinic acid for a specified duration. Subsequently, stimulate with human recombinant IFN-α for 8 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. Normalize the ISRE-driven firefly luciferase activity to the Renilla luciferase activity.
2. RT-qPCR for IFNB and CXCL10 mRNA Expression:
-
Cell Treatment: Treat cells (e.g., A549, U937) with Petroselinic acid (e.g., 200 µM) for 6 hours, followed by stimulation (e.g., with poly(I:C)) for another 6 hours.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA using standard protocols.
-
qPCR: Perform quantitative PCR using primers specific for IFNB, CXCL10, and a housekeeping gene (e.g., GAPDH) for normalization.
3. ELISA for IFN-β Secretion:
-
Sample Collection: Collect the cell culture supernatant after treatment and stimulation as described above.
-
ELISA: Measure the concentration of secreted IFN-β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
References
- 1. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 2. Petroselinic Acid | C18H34O2 | CID 5281125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. larodan.com [larodan.com]
- 5. larodan.com [larodan.com]
- 6. caymanchem.com [caymanchem.com]
- 7. CAS 593-39-5: Petroselinic acid | CymitQuimica [cymitquimica.com]
- 8. This compound, (Z)- [webbook.nist.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound, (Z)- [webbook.nist.gov]
- 11. 6(Z)-Octadecenoic acid | CymitQuimica [cymitquimica.com]
- 12. This compound, (Z)- (CAS 593-39-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. 6(E)-Octadecenoic acid | CymitQuimica [cymitquimica.com]
- 14. scbt.com [scbt.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. (6E)-6-Octadecenoic acid | CAS#:593-40-8 | Chemsrc [chemsrc.com]
- 17. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Metabolism of 6,9,12-octadecatrienoic acid and 6,9,12,15-octadecatetraenoic acid by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lipidmaps.org [lipidmaps.org]
- 21. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jfda-online.com [jfda-online.com]
- 23. mdpi.com [mdpi.com]
- 24. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 25. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Development and Validation of a Novel Dual Luciferase Reporter Gene Assay to Quantify Ebola Virus VP24 Inhibition of IFN Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Physical Properties of 6-Octadecenoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of various isomers of 6-octadecenoic acid, a monounsaturated fatty acid with growing interest in the pharmaceutical and nutraceutical industries. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting key physical data in a structured format, detailing experimental methodologies for property determination, and visualizing a relevant biological pathway.
Core Physical Properties of this compound Isomers
The physical characteristics of this compound isomers are fundamentally influenced by their molecular geometry, particularly the configuration of the double bond (cis/trans) and the presence of any chain branching. These structural variations lead to significant differences in properties such as melting point, boiling point, density, and solubility, which in turn affect their biological activity and potential applications.
Data Summary
The following tables summarize the available quantitative data for the key physical properties of prominent this compound isomers. For comparative purposes, data for the well-characterized oleic acid (cis-9-octadecenoic acid) is also included.
Table 1: Physical Properties of this compound Isomers
| Property | cis-6-Octadecenoic Acid (Petroselinic Acid) | trans-6-Octadecenoic Acid (Petroselaidic Acid) |
| Melting Point (°C) | 30 - 33 | 52 |
| Boiling Point (°C) | 237-238 at 18 mmHg | 399.0 ± 11.0 at 760 mmHg |
| Density (g/cm³) | 0.899 | 0.9 ± 0.1 |
| Solubility in Water | Insoluble | Insoluble |
| Solubility in Organic Solvents | Soluble in ethanol, chloroform, and other organic solvents. | Soluble in organic solvents. |
| Appearance | White powder or colorless liquid | Crystalline solid |
Table 2: Physical Properties of Methyl Esters of this compound Isomers
| Property | Methyl cis-6-octadecenoate | Methyl trans-6-octadecenoate |
| Melting Point (°C) | -3 to -1 | 18 - 20 |
| Boiling Point (°C) | 159 - 161 at 3 mmHg | 164 - 166 at 3 mmHg |
| Density (g/cm³) | 0.880 | Not available |
| Refractive Index (n20/D) | 1.450 | 1.450 |
| Appearance | Colorless to almost colorless clear liquid | Colorless to almost colorless clear liquid |
Experimental Protocols for Determining Physical Properties
Accurate and reproducible determination of physical properties is paramount in chemical and pharmaceutical research. The following sections detail standard methodologies for measuring the key physical constants of fatty acids like the this compound isomers.
Determination of Melting Point (Capillary Method)
Principle: This method determines the temperature at which a solid fatty acid transitions to a liquid state when heated in a capillary tube.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Heating medium (e.g., mineral oil or silicone oil)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the solid fatty acid is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in the heating bath of the melting point apparatus.
-
Heating: The bath is heated at a steady rate of approximately 1-2°C per minute.
-
Observation: The temperature is recorded at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range. For fats and waxes, the temperature at which the substance is observed to rise in the capillary tube can be taken as the melting point.[1]
Determination of Boiling Point (Micro Boiling Point Method)
Principle: This method is suitable for small quantities of liquid and determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating bath (e.g., oil bath)
-
Rubber band or wire for attachment
Procedure:
-
Sample Preparation: A few drops of the liquid fatty acid are placed into the small test tube.
-
Capillary Insertion: A capillary tube is placed inside the test tube with its open end downwards.
-
Apparatus Setup: The test tube is attached to a thermometer using a rubber band. The assembly is then immersed in a heating bath.
-
Heating: The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Observation: The heating is discontinued, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2] For higher accuracy, especially for substances that may decompose at atmospheric pressure, boiling point determination under reduced pressure is recommended.
Determination of Density (Pycnometer Method)
Principle: This method determines the density of a liquid fatty acid by measuring the mass of a known volume using a pycnometer.
Apparatus:
-
Pycnometer (a glass flask with a precise volume)
-
Analytical balance
-
Thermostatic water bath
-
Thermometer
Procedure:
-
Calibration: The empty, clean, and dry pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., distilled water) and weighed again at a specific temperature. The exact volume of the pycnometer is calculated.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with the liquid fatty acid sample.
-
Equilibration and Weighing: The filled pycnometer is placed in a thermostatic water bath to bring the sample to the desired temperature. It is then removed, carefully dried on the outside, and weighed.
-
Calculation: The density of the fatty acid is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.[3][4]
Determination of Solubility
Principle: This involves determining the extent to which a fatty acid dissolves in a particular solvent at a given temperature.
Apparatus:
-
Test tubes or vials with stoppers
-
Water bath or incubator for temperature control
-
Vortex mixer or shaker
-
Analytical balance
Procedure:
-
Qualitative Assessment: A small amount of the fatty acid is added to a test tube containing the solvent of interest (e.g., water, ethanol, chloroform). The mixture is agitated and observed for dissolution. This provides a general indication of solubility (e.g., soluble, sparingly soluble, insoluble).
-
Quantitative Determination (Saturation Method):
-
An excess amount of the fatty acid is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached and a saturated solution is formed.
-
The undissolved solute is then separated from the solution by filtration or centrifugation.
-
A known volume of the saturated solution is carefully removed, and the solvent is evaporated.
-
The mass of the remaining dissolved fatty acid is determined, and the solubility is expressed as mass of solute per volume or mass of solvent.[5]
-
Biological Pathway Involvement of Petroselinic Acid
Recent research has shed light on the immunomodulatory role of petroselinic acid (cis-6-octadecenoic acid). Specifically, it has been identified as an inhibitor of the cytosolic nucleic acid-mediated type I interferon (IFN) signaling pathway. This pathway is a critical component of the innate immune response to viral and bacterial infections, but its dysregulation can contribute to autoimmune diseases.
The following diagram illustrates the key steps in this signaling cascade and the inhibitory action of petroselinic acid.
Caption: Petroselinic acid inhibits the cytosolic nucleic acid sensing pathway.
This diagram illustrates that petroselinic acid exerts its inhibitory effect by targeting the phosphorylation of TBK1 and IRF3, key downstream signaling molecules activated by both RNA and DNA sensing pathways. By blocking this step, petroselinic acid can attenuate the production of type I interferons, suggesting its potential as a therapeutic agent for inflammatory and autoimmune disorders.
Experimental Workflow for Assessing Petroselinic Acid Activity
The following workflow outlines a typical experimental approach to investigate the inhibitory effect of petroselinic acid on the type I IFN signaling pathway.
Caption: Workflow for evaluating the inhibitory effect of petroselinic acid.
This workflow demonstrates a multi-pronged approach, combining gene expression analysis (RT-qPCR), protein activation assessment (Western Blot), and pathway activity measurement (Luciferase Reporter Assay) to provide a comprehensive understanding of the mechanism of action of petroselinic acid.
References
The Discovery and Enduring Scientific Interest in Petroselinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petroselinic acid (cis-6-octadecenoic acid), a monounsaturated omega-12 fatty acid, stands as a molecule of significant interest in the realms of biochemistry, natural product chemistry, and pharmacology. First identified in the early 20th century, its unique structural properties and biological activities have prompted over a century of scientific investigation. This technical guide provides an in-depth exploration of the discovery and history of petroselinic acid research, detailing its chemical characteristics, natural sources, and the experimental methodologies used to isolate, identify, and characterize it. Furthermore, this guide will delve into the known signaling pathways through which petroselinic acid exerts its biological effects, offering a valuable resource for researchers and professionals in drug development.
Discovery and History of Research
The journey of petroselinic acid research began in 1909 when it was first isolated from the seed oil of parsley (Petroselinum crispum) by Vongerichten and Kohler.[1][2][3][4] This discovery marked the initial identification of this uncommon fatty acid. Subsequent research by Scherer established its presence in the seed oils of other plants belonging to the Apiaceae (or Umbelliferae) family, such as anise (Pimpinella anisum) and fennel (Foeniculum capillaceum).[1]
Early structural elucidation studies identified petroselinic acid as a C18:1 monounsaturated fatty acid, a positional isomer of the more common oleic acid (cis-9-octadecenoic acid).[1] The key structural difference lies in the position of the cis double bond, which is located at the 6th carbon from the carboxyl end in petroselinic acid, as opposed to the 9th carbon in oleic acid.[1] This seemingly subtle difference in structure imparts distinct physical and chemical properties, including a higher melting point for petroselinic acid.[1] The structure was definitively confirmed through techniques such as alkaline potassium permanganate (KMnO4) oxidation, which cleaved the double bond to yield adipic acid and lauric aldehyde, and ozonolysis followed by gas-liquid chromatography (GLC) of the resulting products.[5][6]
The prevalence of petroselinic acid as a major fatty acid component in the seed oils of the Apiaceae, Araliaceae, and Garryaceae families has also made it a significant subject in the field of chemosystematics, where its presence is used as an indicator of the close evolutionary relationship between these plant families.[2]
Physicochemical Properties and Natural Occurrence
Petroselinic acid is a white, powdery solid at room temperature and is soluble in methanol but insoluble in water.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C18H34O2 | [2] |
| Molar Mass | 282.468 g·mol−1 | [2] |
| Melting Point | 30 °C | [1] |
| IUPAC Name | (6Z)-Octadec-6-enoic acid | [7] |
| Lipid Number | 18:1 cis-6 | [2] |
Petroselinic acid is most abundantly found in the seed oils of plants belonging to the Umbelliferae (Apiaceae) family.[1][5][8] The concentration of petroselinic acid can vary significantly depending on the plant species, geographical origin, and extraction method.[1][8] The table below summarizes the reported concentrations of petroselinic acid in the seed oils of various Umbelliferae species.
| Plant Species | Common Name | Petroselinic Acid Content (%) | Reference |
| Anethum graveolens | Dill | 79.9 - 87.2 | [1] |
| Apium graveolens | Celery | 49.4 - 75.6 | [1] |
| Carum carvi | Caraway | 28.5 - 61.8 | [1][8] |
| Coriandrum sativum | Coriander | 1 - 81.9 | [1][8] |
| Cuminum cyminum | Cumin | 21.3 | [6] |
| Foeniculum vulgare | Fennel | 43.1 - 81.9 | [1][8] |
| Petroselinum crispum | Parsley | 35 - 75.1 | [1][8] |
| Pimpinella anisum | Anise | 10.4 - 75.6 | [1][8] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and analysis of petroselinic acid from plant seeds, as well as a method for determining its double bond position.
Extraction of Seed Oil
A widely used method for extracting oil from seeds is Soxhlet extraction, which provides a high yield.
Protocol: Soxhlet Extraction
-
Sample Preparation: Grind the seeds (e.g., coriander, parsley, fennel) into a fine powder to increase the surface area for solvent penetration.
-
Soxhlet Apparatus Setup:
-
Place the ground seed powder into a thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with n-hexane (the extraction solvent) to approximately two-thirds of its volume and add a few boiling chips.
-
Connect the flask to the Soxhlet extractor and attach a condenser to the top.
-
-
Extraction:
-
Heat the n-hexane in the round-bottom flask to its boiling point.
-
The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the seed powder.
-
The solvent will fill the thimble and extract the oil.
-
Once the solvent reaches the top of the siphon arm, the entire contents of the extractor chamber are siphoned back into the round-bottom flask.
-
This cycle is allowed to repeat for several hours (typically 6-8 hours) to ensure complete extraction.
-
-
Solvent Removal: After extraction, the n-hexane is removed from the extracted oil using a rotary evaporator under reduced pressure.
-
Oil Collection: The remaining crude seed oil is collected and can be stored for further analysis.
Isolation of Petroselinic Acid
To study its properties and biological activities, petroselinic acid is often isolated from the triglyceride-rich seed oil. This typically involves saponification followed by purification.
Protocol: Saponification and Isolation
-
Saponification (Alkaline Hydrolysis):
-
Dissolve the extracted seed oil in an excess of alcoholic potassium hydroxide solution (e.g., 1 M KOH in 95% ethanol).
-
Reflux the mixture for 1-2 hours to hydrolyze the triglycerides into glycerol and potassium salts of fatty acids (soaps).
-
-
Acidification:
-
After cooling, acidify the mixture with a strong acid (e.g., 6 M HCl) to a pH of approximately 1-2. This protonates the fatty acid salts, converting them into free fatty acids.
-
-
Extraction of Free Fatty Acids:
-
Extract the free fatty acids from the acidified aqueous solution using a nonpolar solvent such as petroleum ether or diethyl ether in a separatory funnel.
-
Wash the organic layer with distilled water to remove any remaining mineral acid and glycerol.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Remove the solvent using a rotary evaporator to obtain a mixture of free fatty acids.
-
Purification by Crystallization:
-
Dissolve the fatty acid mixture in a minimal amount of a suitable solvent (e.g., acetone or ethanol).
-
Cool the solution to a low temperature (e.g., -20°C to -30°C). Petroselinic acid, having a higher melting point than other common unsaturated fatty acids like oleic and linoleic acid, will preferentially crystallize out of the solution.
-
Collect the crystallized petroselinic acid by filtration.
-
Further purification can be achieved by recrystallization.
-
Analysis by Gas Chromatography (GC)
Gas chromatography is a standard technique for the quantitative and qualitative analysis of fatty acid composition. Due to the similar retention times of petroselinic acid and its isomer oleic acid, derivatization to fatty acid methyl esters (FAMEs) or other esters and the use of a highly polar capillary column are often necessary for their separation.
Protocol: GC Analysis of Fatty Acid Methyl Esters (FAMEs)
-
Derivatization to FAMEs:
-
Treat the isolated fatty acids or the total lipid extract with a methylating agent. A common method is to use boron trifluoride (BF3) in methanol.
-
Briefly, add 1-2 mL of 14% BF3-methanol to the fatty acid sample (approximately 10-20 mg) in a screw-capped tube.
-
Heat the mixture in a water bath at 60-100°C for 5-10 minutes.
-
After cooling, add water and extract the FAMEs with hexane.
-
Wash the hexane layer with water and dry it over anhydrous sodium sulfate.
-
-
GC Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: Highly polar capillary column, e.g., a biscyanopropyl polysiloxane column (e.g., SP-2380, 100 m x 0.25 mm i.d., 0.20 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp to 240°C at a rate of 4°C/min.
-
Hold at 240°C for 20 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the FAMEs in hexane into the GC. Identify the peaks by comparing their retention times with those of known standards. Quantify the fatty acids by measuring the peak areas.
Determination of Double Bond Position by Ozonolysis-Mass Spectrometry
Modern mass spectrometry techniques coupled with ozonolysis allow for the precise determination of the double bond position in fatty acids.
Principle of Ozonolysis-Mass Spectrometry:
Ozone (O3) selectively cleaves the carbon-carbon double bond of an unsaturated fatty acid, forming two carbonyl-containing fragments (aldehydes and/or carboxylic acids). By analyzing the mass-to-charge ratio (m/z) of these fragments using a mass spectrometer, the exact location of the original double bond can be determined.
Experimental Workflow: Online Ozonolysis Electrospray Ionization Mass Spectrometry (OzESI-MS)
-
Sample Infusion: The sample containing the fatty acid is dissolved in a suitable solvent and continuously infused into the electrospray ionization (ESI) source of a mass spectrometer.
-
Ozone Introduction: A stream of ozone gas is introduced into the ESI source, where it reacts with the analyte molecules in the gas phase.
-
Ionization and Fragmentation: The ozonolysis products are ionized by the ESI process and enter the mass spectrometer.
-
Mass Analysis: The mass spectrometer separates and detects the ions based on their m/z values. The masses of the fragment ions directly correspond to the cleaved portions of the fatty acid, allowing for the unambiguous assignment of the double bond position.
Signaling Pathways and Biological Activities
Petroselinic acid has been shown to possess a range of biological activities, including antibacterial, antifungal, and immunomodulatory effects. These activities are mediated through its interaction with specific cellular signaling pathways.
Antibacterial Activity: Inhibition of Quorum Sensing in Staphylococcus aureus
Petroselinic acid has demonstrated significant efficacy in inhibiting biofilm formation and the production of virulence factors in the pathogenic bacterium Staphylococcus aureus.[5][8] Its mechanism of action involves the downregulation of key genes in the quorum-sensing system, which bacteria use to coordinate their collective behavior.
Specifically, petroselinic acid has been shown to repress the expression of the quorum-sensing regulator gene agrA and the virulence regulator gene saeR.[5][8] The Agr system is a central regulator of virulence in S. aureus, controlling the expression of numerous toxins and enzymes. By inhibiting this system, petroselinic acid effectively disarms the bacteria, reducing their ability to cause disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Staphylococcus aureus Biofilm Formation and Virulence Factor Production by Petroselinic Acid and Other Unsaturated C18 Fatty Acids | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Carbon–carbon double bond position elucidation in fatty acids using ozone-coupled direct analysis in real time mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Inhibition of Staphylococcus aureus Biofilm Formation and Virulence Factor Production by Petroselinic Acid and Other Unsaturated C18 Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OnLine ozonolysis methods for the determination of double bond position in unsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determining Double Bond Position in Lipids Using Online Ozonolysis Coupled to Liquid Chromatography and Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
The Metabolic Journey of 6-Octadecenoic Acid in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Octadecenoic acid, also known as petroselinic acid, is a naturally occurring monounsaturated fatty acid found in various plant and animal sources.[1] As a positional isomer of the more common oleic acid, its unique structural properties elicit distinct metabolic fates and physiological effects that are of growing interest to researchers in nutrition, metabolism, and drug development. This technical guide provides a comprehensive overview of the metabolic fate of this compound in animal models, detailing its absorption, distribution, metabolism, and excretion (ADME). The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of key metabolic pathways and experimental workflows.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
The metabolic journey of this compound begins with its absorption in the gastrointestinal tract and subsequent distribution throughout the body. Once distributed, it undergoes various metabolic transformations before being excreted. While comprehensive quantitative data for the complete ADME profile of petroselinic acid remains an area of active research, existing studies in animal models provide valuable insights into its behavior in vivo.
Absorption and Distribution
Following oral administration, this compound is absorbed and incorporated into various tissues. Studies in rats have demonstrated its presence in heart, liver, and blood lipids after dietary intake.[2]
Table 1: Tissue Distribution of this compound in Rats
| Tissue | Observation | Animal Model | Study Details |
| Heart | Incorporated into heart lipids. | Rat | Fed a diet containing coriander oil (rich in petroselinic acid). |
| Liver | Incorporated into liver lipids. | Rat | Fed a diet containing coriander oil. |
| Blood | Incorporated into blood lipids. | Rat | Fed a diet containing coriander oil. |
| Adipose Tissue | Expected site of significant uptake and storage, though specific quantitative data for petroselinic acid is limited. | General | Fatty acids are typically stored in adipose tissue as triglycerides. |
| Muscle | Expected site of uptake for energy utilization, though specific quantitative data for petroselinic acid is limited. | General | Muscle tissue utilizes fatty acids for beta-oxidation. |
Note: The table is based on available qualitative data. Further research is needed to provide specific quantitative concentrations in various tissues.
Metabolism
The metabolism of this compound primarily involves its activation to petroselinoyl-CoA, followed by mitochondrial beta-oxidation for energy production. Due to the position of its double bond at the 6th carbon (an even position), its beta-oxidation pathway requires the involvement of auxiliary enzymes.
The beta-oxidation of petroselinic acid proceeds through a series of enzymatic reactions within the mitochondria. The presence of the cis-Δ6 double bond necessitates the action of an isomerase to convert the intermediate to a substrate suitable for the standard beta-oxidation enzymes.[3][4]
Diagram 1: Proposed Beta-Oxidation Pathway of this compound
Caption: Proposed metabolic pathway for the beta-oxidation of this compound.
The potential for chain elongation of this compound is an area that requires further investigation.
Excretion
Detailed studies on the excretion of this compound and its metabolites are limited. As with other fatty acids, it is expected that the end products of its metabolism, primarily carbon dioxide and water from complete oxidation, are excreted through respiration and urination. Any unabsorbed fatty acid would be eliminated through the feces. Radiotracer studies would be invaluable in quantifying the routes and rates of excretion.
Experimental Protocols
The study of this compound metabolism in animal models relies on a variety of established experimental techniques. Below are detailed methodologies for key experiments.
Animal Dosing and Sample Collection
Objective: To administer this compound to animal models and collect tissues for analysis.
Protocol: Oral Gavage in Mice
-
Animal Preparation: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week with ad libitum access to a standard chow diet and water.
-
Dosing Solution Preparation: Prepare a dosing solution of this compound in a suitable vehicle such as corn oil. Ensure the solution is homogenous.
-
Dosing: Administer the this compound solution or vehicle control to the mice via oral gavage using a ball-tipped gavage needle. The volume administered should not exceed 10 mL/kg body weight.
-
Sample Collection: At predetermined time points post-dosing, euthanize the animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Tissue Harvesting: Immediately dissect and collect tissues of interest (e.g., liver, heart, adipose tissue, muscle, and blood). Rinse tissues with ice-cold phosphate-buffered saline (PBS), blot dry, and snap-freeze in liquid nitrogen. Store samples at -80°C until analysis.
Diagram 2: Experimental Workflow for Animal Dosing and Tissue Collection
Caption: A generalized workflow for in vivo studies of this compound.
Lipid Extraction and Fatty Acid Analysis
Objective: To extract total lipids from tissues and quantify the concentration of this compound and other fatty acids.
Protocol: Lipid Extraction and Gas Chromatography (GC) Analysis
-
Lipid Extraction (Folch Method):
-
Homogenize a known weight of frozen tissue in a 2:1 (v/v) chloroform:methanol solution.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Centrifuge the mixture to separate the layers. The lower organic phase contains the lipids.
-
Carefully collect the lower phase and dry it under a stream of nitrogen gas.
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Resuspend the dried lipid extract in a known volume of toluene.
-
Add methanolic HCl and incubate at 80°C for 2 hours to convert fatty acids to their methyl esters.
-
After cooling, add hexane and water to extract the FAMEs into the upper hexane layer.
-
-
Gas Chromatography (GC) Analysis:
-
Inject an aliquot of the hexane layer containing the FAMEs into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like those with biscyanopropyl polysiloxane stationary phase for good separation of positional isomers).[5]
-
Use a temperature program that allows for the separation of different FAMEs.
-
Identify and quantify the peaks by comparing their retention times and peak areas to those of known FAME standards, including a petroselinic acid methyl ester standard. An internal standard (e.g., heptadecanoic acid) should be added at the beginning of the extraction process for accurate quantification.
-
Signaling Pathways and Logical Relationships
The metabolic fate of this compound is interconnected with broader lipid metabolism and signaling pathways. Its incorporation into cellular lipids can influence membrane fluidity and the production of signaling molecules.
Diagram 3: Interrelationship of Fatty Acid Metabolic Pathways
Caption: Overview of the major pathways involved in fatty acid metabolism.
Conclusion
The metabolic fate of this compound in animal models is a complex process involving absorption, distribution to various tissues, and metabolism primarily through beta-oxidation. While current research provides a foundational understanding, there is a clear need for more detailed quantitative studies to fully elucidate its ADME profile. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to design and interpret studies aimed at further unraveling the physiological roles and potential therapeutic applications of this unique fatty acid. Future investigations employing stable isotope tracers and comprehensive metabolomic analyses will be crucial in providing a more complete picture of the in vivo journey of this compound.
References
6-Octadecenoic Acid: A Comprehensive Technical Guide on its Health Implications and Dietary Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Octadecenoic acid, a positional isomer of oleic acid, is emerging as a bioactive lipid with significant potential in therapeutic applications. Predominantly found in the seed oils of the Apiaceae family, this monounsaturated fatty acid exhibits a range of biological activities, including potent anti-inflammatory, immunomodulatory, and skin-protective effects. This technical guide provides an in-depth analysis of the health implications of this compound, its primary dietary sources, and detailed experimental methodologies for its study. Furthermore, it elucidates the key signaling pathways influenced by this fatty acid, offering a foundation for future research and drug development initiatives.
Introduction
This compound, systematically known as (Z)-octadec-6-enoic acid and commonly referred to as petroselinic acid, is an omega-12 monounsaturated fatty acid.[1][2] Unlike its well-known isomer, oleic acid (9-octadecenoic acid), the double bond in petroselinic acid is located at the sixth carbon position from the carboxyl end.[3] This structural distinction confers unique physicochemical and biological properties, setting it apart as a molecule of increasing interest in the fields of nutrition, pharmacology, and dermatology.
This guide aims to provide a comprehensive technical overview of this compound, focusing on its documented health implications and rich dietary sources. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of novel bioactive compounds.
Dietary Sources of this compound
The primary and most abundant sources of this compound are plants belonging to the Apiaceae (or Umbelliferae) family.[3] The seeds of these plants, in particular, contain high concentrations of this fatty acid. In contrast, it is found in negligible amounts in the leaves and other parts of the plants.[3] Minor quantities have also been detected in some animal fats and other plant families like Araliaceae.[1][2]
The concentration of this compound in seed oils can vary depending on the plant species, geographical origin, and extraction methods.[3][4]
Table 1: Quantitative Data on this compound in Dietary Sources
| Dietary Source (Seed Oil) | Family | This compound Content (% of total fatty acids) | Reference(s) |
| Coriander (Coriandrum sativum) | Apiaceae | 1 - 81.9% | [3][5] |
| Parsley (Petroselinum crispum) | Apiaceae | 35 - 75.1% | [3] |
| Fennel (Foeniculum vulgare) | Apiaceae | 43.1 - 81.9% | [3] |
| Dill (Anethum graveolens) | Apiaceae | 79.9 - 87.2% | [3] |
| Anise (Pimpinella anisum) | Apiaceae | 10.4 - 75.6% | [3] |
| Celery (Apium graveolens) | Apiaceae | 49.4 - 75.6% | [3] |
| Caraway (Carum carvi) | Apiaceae | 28.5 - 61.8% | [3] |
Health Implications of this compound
Emerging research has highlighted several potential health benefits of this compound, primarily attributed to its anti-inflammatory and immunomodulatory properties.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory activity. It has been shown to reduce the production of key inflammatory mediators, such as prostaglandin E2 (PGE2), and intracellular adhesion molecule-1 (ICAM-1), which plays a role in the inflammatory response.[6] Clinical studies have also shown that supplementation with coriander seed oil, which is rich in petroselinic acid, can reduce UV-induced skin erythema and levels of the pro-inflammatory cytokine TNF-α.[7]
Immunomodulatory Effects and Suppression of Type I Interferon Signaling
A key area of research is the impact of this compound on the innate immune system. Studies have revealed that it can effectively suppress the cytosolic nucleic acid sensing pathway, which is a critical component of the type I interferon (IFN) response.[8] Overproduction of type I IFNs is implicated in the pathogenesis of various autoimmune diseases.[8] By inhibiting this pathway, this compound presents a potential therapeutic avenue for managing such conditions.
Skin Health and Anti-Aging Properties
In addition to its anti-inflammatory effects on the skin, this compound has been investigated for its anti-aging potential. It has been shown to boost the levels of decorin, a proteoglycan involved in collagen fibrillogenesis and skin integrity.[6] This suggests a role in improving skin conditions such as wrinkling and sagging.[6] Furthermore, it can reduce the toxic effects of irritants like sodium dodecyl sulphate (SDS) on skin cells, indicating a protective effect against skin irritation.[6]
Other Potential Health Benefits
-
Antidiabetic Effects: Some studies have indicated that this compound may possess antidiabetic properties.[3]
-
Antibacterial and Antifungal Activity: Research suggests that this fatty acid exhibits antibacterial and antifungal effects.[3]
-
Cardiovascular Health: While more research is needed, some evidence points towards potential benefits for cardiovascular health.[8]
Key Signaling Pathways Modulated by this compound
The biological activities of this compound are mediated through its interaction with specific cellular signaling pathways.
Cytosolic Nucleic Acid Sensing and Type I Interferon Pathway
This compound has been identified as an inhibitor of the cGAS-STING pathway, a key sensor of cytosolic DNA that triggers the production of type I interferons.[8] By suppressing this pathway, it can attenuate the downstream inflammatory cascade associated with excessive type I IFN signaling.
NF-κB and MAPK Inflammatory Pathways
The anti-inflammatory effects of this compound are also likely mediated through the modulation of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation. By inhibiting these pathways, it can reduce the expression of pro-inflammatory genes, including those encoding for cytokines and cyclooxygenase-2 (COX-2).
Experimental Protocols
This section outlines key experimental methodologies for investigating the biological effects of this compound.
Assessment of Anti-inflammatory Activity
5.1.1. Measurement of Prostaglandin E2 (PGE2) Production
-
Cell Culture: Human keratinocytes or fibroblasts are cultured to approximately 80% confluency in appropriate growth medium.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 24 hours). An inflammatory stimulus (e.g., phorbol 12-myristate 13-acetate - PMA) can be added to induce PGE2 production.
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification: PGE2 levels in the supernatant are measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[6]
5.1.2. Measurement of Intracellular Adhesion Molecule-1 (ICAM-1)
-
Cell Culture and Treatment: Similar to the PGE2 assay, cells are treated with this compound with or without an inflammatory stimulus.
-
Cell Lysis: Cells are washed and then lysed using a solution containing a non-ionic detergent (e.g., 0.1% Triton X-100) to extract cell membrane proteins.
-
Quantification: The concentration of soluble ICAM-1 in the cell lysate is determined using a specific ELISA kit.[6]
Analysis of Cytosolic Nucleic Acid Sensing Pathway
-
Cell Lines: Human cell lines such as A549 (lung carcinoma), BJ5ta (fibroblasts), or U937 (monocytic cells) are suitable for these experiments.[8]
-
Transfection: Cells are transfected with a synthetic dsDNA (e.g., HT-DNA) or a viral RNA mimic (e.g., poly(I:C)) using a transfection reagent like Lipofectamine 2000 to stimulate the cytosolic nucleic acid sensing pathway.[8]
-
Treatment: Cells are pre-treated with this compound before transfection.
-
Gene Expression Analysis: RNA is extracted from the cells, and the expression levels of type I interferon genes (e.g., IFNB) and interferon-stimulated genes (e.g., CXCL10) are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[8]
-
Protein Analysis: Western blotting can be used to assess the phosphorylation status of key signaling proteins in the pathway, such as TBK1 and IRF3.[8]
Conclusion and Future Directions
This compound represents a promising natural compound with multifaceted health benefits, particularly in the realms of inflammation and immunology. Its high abundance in readily available plant sources from the Apiaceae family makes it an attractive candidate for the development of functional foods, nutraceuticals, and pharmaceutical agents.
Future research should focus on several key areas:
-
Clinical Trials: Rigorous, placebo-controlled clinical trials are necessary to validate the therapeutic efficacy of this compound in human populations for conditions such as inflammatory skin disorders, autoimmune diseases, and metabolic syndrome.
-
Mechanism of Action: Further elucidation of the precise molecular mechanisms underlying its biological activities is crucial. This includes identifying its direct cellular targets and understanding the full scope of its impact on various signaling pathways.
-
Bioavailability and Metabolism: Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to optimize its delivery and dosage for therapeutic applications.
-
Synergistic Effects: Investigating the potential synergistic effects of this compound with other bioactive compounds could lead to the development of more potent and effective therapeutic formulations.
References
- 1. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6365175B1 - Petroselinic acid and its use in food - Google Patents [patents.google.com]
- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. medium.com [medium.com]
- 5. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Petroselinic acid from dietary triacylglycerols reduces the concentration of arachidonic acid in tissue lipids of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Cytosolic Nucleic Acid-Sensing Pathways for Cancer Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: GC-MS Analysis of 6-Octadecenoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive methodology for the identification and quantification of 6-Octadecenoic acid methyl ester, a monounsaturated fatty acid methyl ester (FAME), using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers sample preparation through transesterification, optimized GC-MS parameters for separation and detection, and data analysis procedures. This document provides a robust framework for researchers engaged in lipid analysis across various fields, including biochemistry, natural product chemistry, and pharmaceutical development.
Introduction
This compound, also known as petroselinic acid, is a positional isomer of oleic acid, with the double bond located at the 6th carbon position.[1][2] It is a significant component in the seeds of plants belonging to the Apiaceae family, such as parsley and coriander.[1][3] The analysis of its methyl ester form is crucial for understanding lipid profiles in biological and industrial samples. GC-MS is a powerful technique for this purpose, offering high-resolution separation and definitive identification based on mass spectral data.
Experimental Protocol
Sample Preparation: Transesterification of Lipids
Accurate analysis of this compound by GC-MS requires its conversion to the more volatile methyl ester derivative.
Reagents and Materials:
-
Lipid-containing sample (e.g., seed oil, biological extract)
-
Methanolic HCl (5% v/v) or Boron Trifluoride-Methanol solution (14% w/v)
-
Hexane (GC grade)
-
Anhydrous Sodium Sulfate
-
Saturated Sodium Chloride solution
-
Internal Standard (e.g., Methyl heptadecanoate)
Procedure:
-
Accurately weigh approximately 20-50 mg of the lipid sample into a screw-cap reaction vial.
-
Add 2 mL of the internal standard solution in hexane.
-
Add 2 mL of methanolic HCl or BF3-Methanol reagent.
-
Cap the vial tightly and heat at 60-80°C for 1-2 hours in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
Add 2 mL of hexane and 2 mL of saturated sodium chloride solution, and vortex thoroughly.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters provide a starting point for the analysis and may be optimized for specific instrumentation and sample matrices.
Table 1: GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Inlet Temperature | 250°C |
| Oven Program | Initial 140°C for 5 min, ramp at 4°C/min to 240°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation and Analysis
Identification
The identification of this compound methyl ester is based on its retention time and mass spectrum. The mass spectrum is characterized by a molecular ion peak (M+) at m/z 296, corresponding to its molecular weight.[4] Key fragment ions are observed at m/z 265 ([M-31]+, loss of a methoxy group), 222, 180, 138, 96, and 55. The identity of the compound can be confirmed by comparing the acquired mass spectrum with a reference library such as the NIST database.
Quantification
For quantitative analysis, a calibration curve should be prepared using certified standards of this compound methyl ester. The use of an internal standard, such as methyl heptadecanoate, is recommended to correct for variations in sample preparation and injection. Quantification is typically performed in SIM mode, monitoring characteristic ions of both the analyte and the internal standard to enhance sensitivity and selectivity.
Table 2: Quantitative Data for this compound Methyl Ester (Illustrative)
| Parameter | Value |
| Retention Time (min) | ~19.06[5] |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Linearity (R²) | >0.995 |
| Recovery (%) | 92-105% |
| Relative Standard Deviation (RSD) | <5% |
Note: These values are illustrative and should be determined for each specific analytical method and instrument.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the GC-MS analysis of this compound methyl ester.
Caption: Experimental workflow for GC-MS analysis.
Biosynthesis of Petroselinic Acid (this compound)
Petroselinic acid is synthesized in plants through a specific fatty acid biosynthesis pathway. The key step is the introduction of a double bond at the Δ6 position of a C16 fatty acid precursor.
Caption: Biosynthesis of Petroselinic Acid.
Conclusion
The GC-MS method outlined in this application note provides a reliable and sensitive approach for the analysis of this compound methyl ester. The detailed protocol for sample preparation and instrumental analysis, coupled with clear guidelines for data interpretation, will be valuable for researchers in various scientific disciplines. The provided workflows can be adapted to suit specific research needs, ensuring accurate and reproducible results.
References
- 1. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for Petroselinic acid (HMDB0002080) [hmdb.ca]
- 4. This compound, methyl ester, (Z)- [webbook.nist.gov]
- 5. arcjournals.org [arcjournals.org]
Application Note: Chiral HPLC Separation of 6-Octadecenoic Acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Octadecenoic acid, also known as petroselinic acid, is a monounsaturated fatty acid that is a positional isomer of oleic acid.[1][2] As with many biologically active molecules, the chirality of molecules with stereogenic centers can lead to enantiomers with distinct physiological and pharmacological properties. Consequently, the ability to separate and quantify the enantiomers of this compound is crucial for research in lipidomics, drug development, and food science. This application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of this compound enantiomers, primarily based on a method developed for its hydroperoxy derivatives, which serves as an excellent starting point for the underivatized analyte. An alternative method using a polysaccharide-based chiral stationary phase is also presented.
Principle of Chiral HPLC Separation
Chiral HPLC is a powerful technique for the separation of enantiomers.[3] The direct approach, which is most common, utilizes a chiral stationary phase (CSP).[4][5] The enantiomers of the analyte interact with the chiral selector of the CSP to form transient diastereomeric complexes. These complexes have different stabilites, leading to different retention times and thus, separation of the enantiomers.[4] Common CSPs for the separation of acidic compounds include Pirkle-type, polysaccharide-based, and cyclodextrin-based columns.[6][7]
Primary Method: Pirkle-Type CSP for Hydroperoxy-6-Octadecenoic Acid
This method is adapted from the separation of hydroperoxyoctadecenoic acid (HPOME) enantiomers, including those derived from this compound, as this provides a specific example for a closely related analyte.[8]
Experimental Protocol
1. Sample Preparation (for Hydroperoxy Derivative)
-
Photooxidation: Dissolve this compound in a suitable solvent (e.g., ethanol) with a photosensitizer (e.g., methylene blue). Irradiate with a sodium lamp while bubbling oxygen through the solution to generate the hydroperoxy derivatives.
-
Purification:
-
Evaporate the solvent under a stream of nitrogen.
-
Redissolve the residue in a non-polar solvent mixture (e.g., hexane/diethyl ether/acetic acid, 95/5/0.1, v/v/v).
-
Apply the sample to a silica solid-phase extraction (SPE) cartridge.
-
Wash with the same solvent to elute the unreacted fatty acid.
-
Elute the hydroperoxyoctadecenoic acids with a more polar solvent mixture (e.g., hexane/diethyl ether/acetic acid, 80/20/0.1, v/v/v).[8]
-
Evaporate the eluent and reconstitute in the HPLC mobile phase.
-
2. HPLC Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reprosil Chiral NR (Pirkle-type), 8 µm, 250 x 2 mm.[8]
-
Mobile Phase: Isocratic elution with n-hexane/isopropanol/acetic acid (98.8/1.2/0.01, v/v/v).[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Column Temperature: Ambient (e.g., 25°C).
-
Detection: UV at 210 nm (for hydroperoxy derivatives, detection at 235 nm is also common for conjugated dienes).[8]
-
Injection Volume: 10 µL.
Data Presentation
The following table presents hypothetical data based on typical separations of fatty acid hydroperoxides on a Pirkle-type column. Actual retention times may vary.
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (S)-hydroperoxy-6-octadecenoic acid | 12.5 | - |
| (R)-hydroperoxy-6-octadecenoic acid | 14.2 | 1.8 |
Experimental Workflow
Caption: Workflow for the chiral HPLC separation of hydroperoxy-6-octadecenoic acid.
Alternative Method: Polysaccharide-Based CSP for Underivatized this compound
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the separation of a broad range of chiral compounds, including carboxylic acids.[9] This protocol is a general starting point for the direct separation of underivatized this compound enantiomers.
Experimental Protocol
1. Sample Preparation
-
Dissolve the this compound standard or sample in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions
-
HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of n-hexane and isopropanol (e.g., 90:10, v/v) containing 0.1% acetic acid. The ratio of hexane to isopropanol may need to be optimized.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (for the carboxylic acid chromophore) or ELSD.
-
Injection Volume: 10 µL.
Data Presentation
The following table presents hypothetical data. The elution order of enantiomers on polysaccharide-based columns can sometimes be inverted by using a column with the opposite chirality.
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | 15.8 | - |
| Enantiomer 2 | 17.3 | 1.6 |
Method Development and Optimization Logic
Caption: A logical workflow for developing a chiral HPLC separation method.
Considerations for Method Development
-
Derivatization: If the direct separation of underivatized this compound is unsuccessful, derivatization of the carboxylic acid group can be employed.[4] Common derivatization reagents include those that form amides or esters.[9] This can alter the interaction with the CSP and improve separation.
-
Mobile Phase Modifiers: The concentration of the alcohol modifier (e.g., isopropanol) in the mobile phase is a critical parameter for optimizing resolution and retention time.[7] The acidic additive (e.g., acetic acid or trifluoroacetic acid) is important for suppressing the ionization of the carboxylic acid and improving peak shape.[7]
-
Temperature: Temperature can affect the thermodynamics of the chiral recognition process and can be optimized to improve selectivity.[10]
-
Column Selection: If one type of CSP does not provide adequate separation, screening other types (e.g., cyclodextrin-based, other polysaccharide-based columns) is recommended.[10]
References
- 1. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Petroselinic acid (HMDB0002080) [hmdb.ca]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.eu [hplc.eu]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Protocol for Derivatization of 6-Octadecenoic Acid for Gas Chromatography
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the derivatization of 6-Octadecenoic acid (petroselinic acid) for analysis by gas chromatography (GC). Due to the low volatility of free fatty acids, derivatization is a critical step to convert them into more volatile esters or silyl derivatives suitable for GC analysis.[1] This application note outlines two primary methods: acid-catalyzed esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters. The choice of method can significantly impact the accuracy and efficiency of the analysis.[1]
Introduction
This compound, a positional isomer of oleic acid, is a fatty acid of interest in various fields, including food science, nutrition, and pharmaceutical research. Accurate quantification by GC requires effective derivatization to overcome the low volatility and potential for peak tailing associated with free carboxylic acids.[2] The most common derivatization techniques involve converting the carboxylic acid group into a less polar and more volatile ester or silyl ether.[1][3] This protocol details two robust methods for the derivatization of this compound. A particular challenge in the analysis of this compound is its potential co-elution with oleic acid when analyzed as methyl esters.[4][5] Strategies to mitigate this, such as derivatization to other alkyl esters (e.g., butyl esters), may be necessary for complete resolution.[4]
Derivatization via Acid-Catalyzed Esterification (FAME Synthesis)
Acid-catalyzed esterification is a widely used method for preparing FAMEs from free fatty acids.[1] Common catalysts include Boron Trifluoride in methanol (BF3-Methanol) and Hydrochloric Acid in methanol (HCl-Methanol).[1][6]
Protocol using Boron Trifluoride-Methanol (14% BF3-Methanol)
This method is highly effective for the esterification of free fatty acids.[2]
Materials:
-
Sample containing this compound
-
Hexane
-
14% Boron Trifluoride in Methanol (BF3-Methanol) reagent
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Screw-capped reaction vials (e.g., 2 mL)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Accurately weigh or pipette a known amount of the sample containing this compound into a screw-capped reaction vial. If the sample is not already in a solution, dissolve it in a minimal amount of a suitable solvent like hexane or toluene.
-
Add 0.5 mL of 14% BF3-Methanol reagent to the vial.[1]
-
Tightly cap the vial and vortex for approximately 10 seconds.
-
Heat the mixture at 60°C for 30-60 minutes in a heating block or water bath.[1][2]
-
Cool the vial to room temperature.
-
To stop the reaction and facilitate phase separation, add 1 mL of saturated NaCl solution to the vial.[1]
-
Add approximately 0.6 mL of hexane to the vial, cap, and vortex thoroughly for 10 seconds to extract the FAMEs.[2]
-
Allow the phases to separate. The upper layer is the hexane layer containing the FAMEs.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[1][2]
-
The sample is now ready for GC analysis.
Protocol using Methanolic HCl
An alternative to BF3-Methanol is using a solution of HCl in methanol, which can be prepared from concentrated HCl.[6]
Materials:
-
Sample containing this compound
-
Toluene
-
Methanol
-
Concentrated Hydrochloric Acid (35-37%)
-
Hexane
-
Water
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Screw-capped reaction vials
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Prepare an 8% (w/v) HCl solution in methanol/water (85:15, v/v) by carefully diluting concentrated HCl with methanol.[6]
-
Place the lipid sample in a screw-capped glass tube.
-
Add 0.2 mL of toluene, 1.5 mL of methanol, and 0.3 mL of the 8% HCl solution sequentially to the sample.[6]
-
Cap the tube tightly and heat at a controlled temperature (e.g., 45°C) for a recommended time (e.g., 8-16 hours, depending on the lipid composition).[6]
-
After cooling, add water to the solution.
-
Extract the FAMEs with hexane (e.g., 1 mL).
-
Transfer the hexane layer to a clean vial and dry over anhydrous Na2SO4.
-
The sample is now ready for GC analysis.
Derivatization via Silylation (TMS Ester Synthesis)
Silylation is another common derivatization technique that converts the carboxylic acid group to a trimethylsilyl (TMS) ester.[2] This method is also effective for derivatizing other functional groups like hydroxyl and amino groups.[2] Commonly used reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like Trimethylchlorosilane (TMCS).[2]
Materials:
-
Sample containing this compound
-
BSTFA or MSTFA (with 1% TMCS)
-
A suitable solvent (e.g., Dichloromethane, Pyridine)
-
Screw-capped autosampler vials
-
Vortex mixer
-
Incubator or oven
Procedure:
-
Place a known amount of the acid (e.g., 100 µL of a solution) into an autosampler vial.[2]
-
Add the derivatization agent (BSTFA or MSTFA with 1% TMCS) in molar excess (e.g., 50 µL for a 10x molar excess).[2]
-
Cap the vial, vortex for 10 seconds, and place it in an incubator or oven at 60°C for 60 minutes. Note that both the temperature and time can be optimized.[2]
-
After cooling, a solvent of choice (e.g., Dichloromethane) can be added to dilute the sample to the desired concentration for GC analysis.[2]
-
The sample is now ready for injection into the GC or GC-MS.
Data Presentation: Comparison of Derivatization Methods
| Derivatization Method | Reagent(s) | Reaction Time | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | 14% BF3-Methanol | 30-60 min | 60 | Efficient for free fatty acids, relatively fast.[1][2] | BF3 is corrosive and moisture-sensitive. |
| Acid-Catalyzed Esterification | Methanolic HCl | 8-16 h | 45 | Can be prepared from common lab reagents.[6] | Longer reaction times required.[6] |
| Silylation | BSTFA or MSTFA (+1% TMCS) | 60 min | 60 | Derivatizes multiple functional groups, reagents are highly volatile, minimizing interference.[2][7] | Reagents are highly sensitive to moisture, which can lead to incomplete derivatization.[2][8] |
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for the described derivatization protocols.
Caption: FAME Derivatization Workflow
Caption: Silylation Derivatization Workflow
Conclusion
The choice between acid-catalyzed esterification and silylation for the derivatization of this compound will depend on the specific requirements of the analysis, including the sample matrix and the presence of other analytes. For routine analysis of free fatty acids, esterification to FAMEs is a robust and cost-effective method. Silylation offers a versatile alternative, especially when other functional groups are present in the sample. For accurate quantification, especially in the presence of its isomer oleic acid, chromatographic conditions may need to be optimized, or alternative ester derivatives may need to be considered.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. petroselinic acid separation? - Chromatography Forum [chromforum.org]
- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Octadecenoic Acid as a Bacterial Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of cellular fatty acid composition, particularly the presence and relative abundance of specific fatty acids, serves as a powerful tool for the identification, classification, and characterization of bacterial species. Among the diverse array of bacterial fatty acids, isomers of 6-octadecenoic acid, including petroselinic acid (cis-6-octadecenoic acid) and the more common cis-vaccenic acid (cis-11-octadecenoic acid), have emerged as significant biomarkers for specific bacterial groups. This document provides detailed application notes on the use of this compound and its isomers as bacterial biomarkers, complete with experimental protocols and visual representations of relevant biochemical pathways.
Fatty acid methyl ester (FAME) analysis by gas chromatography (GC) is a widely adopted and reliable method for generating fatty acid profiles of microorganisms.[1][2] These profiles, which are unique "fingerprints" for different bacterial species, are influenced by genetic and environmental factors.[2] The presence and relative quantity of specific fatty acids, such as isomers of octadecenoic acid, can aid in rapid and accurate bacterial identification.[3]
Data Presentation: Quantitative Abundance of this compound Isomers in Selected Bacteria
The following tables summarize the approximate percentage of this compound isomers (petroselinic acid and cis-vaccenic acid) in the total fatty acid profiles of several bacterial species. These values are compiled from various studies and can vary based on growth conditions such as temperature and media composition.[2][4][5]
Table 1: Abundance of Petroselinic Acid (cis-6-Octadecenoic Acid) in Selected Bacteria
| Bacterial Species | Family | Gram Stain | Petroselinic Acid (% of Total Fatty Acids) | Reference(s) |
| Enterococcus faecalis | Enterococcaceae | Positive | Present, but not a major component | [6] |
| Staphylococcus aureus | Staphylococcaceae | Positive | Can inhibit biofilm formation | [7][8] |
Note: Petroselinic acid is more commonly found in plants of the Apiaceae family and is less prevalent as a major component in most bacteria.[9][10][11][12] Its presence in bacteria can sometimes be a result of the uptake from the growth medium.
Table 2: Abundance of Cis-Vaccenic Acid (cis-11-Octadecenoic Acid) in Selected Bacteria
| Bacterial Species | Family | Gram Stain | Cis-Vaccenic Acid (% of Total Fatty Acids) | Reference(s) |
| Escherichia coli | Enterobacteriaceae | Negative | 10-35% | [1][13][14] |
| Pseudomonas aeruginosa | Pseudomonadaceae | Negative | 20-35% | [15][16][17] |
| Lactobacillus casei | Lactobacillaceae | Positive | 15-30% | [4][15][18] |
| Staphylococcus aureus | Staphylococcaceae | Positive | Present in low amounts | [9] |
| Bacillus subtilis | Bacillaceae | Positive | Very low to none | [4][5] |
Experimental Protocols
Protocol 1: Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the standard procedure for the extraction and derivatization of total fatty acids from bacterial cells for analysis by GC-MS.
Materials:
-
Bacterial culture grown to the late logarithmic or early stationary phase.
-
Reagent 1 (Saponification): 45 g NaOH, 150 ml methanol, 150 ml deionized water.[1]
-
Reagent 2 (Methylation): 325 ml 6.0 N HCl, 275 ml methanol.[1]
-
Reagent 3 (Extraction): 200 ml hexane, 200 ml methyl tert-butyl ether.[1]
-
Reagent 4 (Base Wash): 10.8 g NaOH in 900 ml deionized water.[1]
-
Glass tubes with Teflon-lined caps.
-
Water bath or heating block.
-
Vortex mixer.
-
Centrifuge.
-
Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., fused silica).
Procedure:
-
Cell Harvesting: Harvest approximately 40-50 mg of bacterial cells from a solid medium or by centrifugation of a liquid culture.
-
Saponification:
-
Add 1.0 ml of Reagent 1 to the cell pellet in a glass tube.
-
Seal the tube tightly and vortex briefly.
-
Heat at 100°C for 30 minutes in a water bath, with vigorous vortexing every 5-10 minutes.[1]
-
Cool the tube to room temperature.
-
-
Methylation:
-
Add 2.0 ml of Reagent 2 to the saponified mixture.
-
Seal the tube and vortex briefly.
-
Heat at 80°C for 10 minutes.[1]
-
Cool the tube rapidly in cold water.
-
-
Extraction:
-
Add 1.25 ml of Reagent 3 to the tube.
-
Mix by gentle inversion for 10 minutes.
-
Centrifuge at low speed for 5 minutes to separate the phases.
-
Transfer the upper organic phase containing the FAMEs to a clean glass tube.
-
-
Base Wash:
-
Add 3.0 ml of Reagent 4 to the extracted FAMEs.
-
Mix by gentle inversion for 5 minutes.
-
Transfer the upper organic phase to a GC vial for analysis.[1]
-
-
GC-MS Analysis:
-
Inject 1-2 µl of the FAME extract into the GC-MS.
-
Use a temperature program suitable for separating C8 to C20 fatty acids. A typical program might be: initial temperature of 170°C, ramp to 270°C at 5°C/min.[1]
-
Identify and quantify the fatty acid methyl esters by comparing their retention times and mass spectra to known standards.
-
Signaling Pathways and Experimental Workflows
Bacterial Unsaturated Fatty Acid Biosynthesis
Bacteria primarily utilize two distinct pathways for the synthesis of unsaturated fatty acids (UFAs): an oxygen-independent (anaerobic) pathway and an oxygen-dependent (aerobic) pathway.[19][20] The anaerobic pathway is common in facultative anaerobes like Escherichia coli and involves the introduction of a double bond during the fatty acid elongation cycle.[19] The aerobic pathway, found in organisms like Bacillus subtilis, utilizes a fatty acid desaturase to introduce a double bond into a pre-formed saturated fatty acid.[19][21]
Regulation of Unsaturated Fatty Acid Biosynthesis
The biosynthesis of unsaturated fatty acids is tightly regulated in bacteria to maintain membrane fluidity and integrity in response to environmental cues such as temperature. Key transcriptional regulators like FadR and FabR in E. coli control the expression of genes involved in these pathways.[13][22]
Experimental Workflow for Biomarker Discovery
The general workflow for identifying and validating a fatty acid biomarker for a specific bacterium involves several key steps, from cultivation to data analysis.
Conclusion
The analysis of this compound and its isomers, particularly cis-vaccenic acid, provides a valuable method for the chemotaxonomic classification and identification of bacteria. The detailed protocols and workflow presented here offer a standardized approach for researchers in microbiology and drug development to utilize fatty acid profiling as a robust analytical tool. Further research into the specific roles of these fatty acids in bacterial signaling and physiology will continue to enhance their utility as biomarkers and potential therapeutic targets.
References
- 1. The effect of salt on phospholipid fatty acid composition in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of fatty acids in Bacillus environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Biosynthesis in Pseudomonas aeruginosa Is Initiated by the FabY Class of β-Ketoacyl Acyl Carrier Protein Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Staphylococcus aureus Biofilm Formation and Virulence Factor Production by Petroselinic Acid and Other Unsaturated C18 Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acids can inhibit Staphylococcus aureus SaeS activity at the membrane independent of alterations in respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skin-Specific Unsaturated Fatty Acids Boost the Staphylococcus aureus Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Probiotic fermented oat dairy beverage: viability of Lactobacillus casei, fatty acid profile, phenolic compound content and acceptability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of biosynthesis of unsaturated fatty acids in Pseudomonas sp. strain E-3, a psychrotrophic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Probiotic fermented oat dairy beverage: viability of Lactobacillus casei, fatty acid profile, phenolic compound content and acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unsaturated fatty acid synthesis in bacteria: Mechanisms and regulation of canonical and remarkably noncanonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Signalling pathways controlling fatty acid desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Distribution of lipids in cytoplasmic and outer membranes of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biofuel Development from 6-Octadecenoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Octadecenoic acid, also known as petroselinic acid, is a monounsaturated fatty acid that holds significant promise as a feedstock for the production of high-quality biofuels. As a positional isomer of oleic acid, its unique chemical structure, with the double bond at the 6th position, imparts advantageous properties to the resulting biodiesel, including improved oxidative stability and excellent cold flow characteristics. This document provides a comprehensive overview of the applications of this compound in biofuel development, detailing various production methodologies, quantitative data on fuel properties, and step-by-step experimental protocols.
Key Applications in Biofuel Development
The primary application of this compound in the biofuel sector is its conversion into Fatty Acid Methyl Esters (FAME), the main component of biodiesel. Oils rich in petroselinic acid, such as coriander seed oil, serve as a valuable, non-food competing feedstock for biodiesel production. The resulting biodiesel exhibits properties that are highly compliant with international standards such as ASTM D6751 and EN 14214.[1][2][3]
Beyond biodiesel, research is exploring the use of this compound in the production of other advanced biofuels, including renewable diesel and bio-jet fuel, through processes like catalytic cracking and hydrodeoxygenation. These processes aim to remove oxygen from the fatty acid molecule, yielding hydrocarbons that are chemically similar to their petroleum-based counterparts.
Data Presentation: Properties of Biodiesel from this compound-Rich Oil
The following table summarizes the key fuel properties of biodiesel produced from coriander seed oil, which is notably rich in this compound. For comparison, properties of soybean oil methyl esters (SME) and the requirements of major biodiesel standards are also included.
| Property | Coriander Seed Oil Methyl Esters (CSME) | Soybean Oil Methyl Esters (SME) | ASTM D6751 | EN 14214 |
| Fatty Acid Profile (wt%) | ||||
| Petroselinic Acid (C18:1, n-12) | 68.5[1][3] | - | - | - |
| Linoleic Acid (C18:2) | 13.0[1][3] | 53.5 | - | - |
| Oleic Acid (C18:1, n-9) | 7.6[1][3] | 23.3 | - | - |
| Stearic Acid (C18:0) | 3.1[1][3] | 4.2 | - | - |
| Palmitic Acid (C16:0) | - | 10.7 | - | - |
| Fuel Properties | ||||
| Derived Cetane Number | 53.3[1][3] | 48.7 | 47 min. | 51 min. |
| Kinematic Viscosity (at 40°C, mm²/s) | 4.21[1][3] | 4.09 | 1.9-6.0 | 3.5-5.0 |
| Oxidative Stability (at 110°C, h) | 14.6[1][3] | 3.4 | 3 min. | 8 min. |
| Cold Filter Plugging Point (°C) | -15[1][3] | -3 | Report | Report |
| Pour Point (°C) | -19[1][3] | -3 | Report | Report |
| Acid Value (mg KOH/g) | < 0.5[1][3] | < 0.5 | 0.5 max. | 0.5 max. |
| Iodine Value (g I₂/100g) | 85.1 | 129 | Report | 120 max. |
Experimental Protocols
Protocol 1: Two-Stage Chemical Transesterification for Biodiesel Production
This protocol is adapted from the successful conversion of coriander seed oil into biodiesel.[1][2][3] It involves an initial acid-catalyzed esterification to reduce the free fatty acid (FFA) content, followed by a base-catalyzed transesterification to convert triglycerides to FAME.
Materials:
-
This compound-rich oil (e.g., Coriander seed oil)
-
Methanol (CH₃OH)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Sodium methoxide (CH₃ONa) or Potassium hydroxide (KOH)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (three-neck flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer with hotplate
-
Rotary evaporator
Procedure:
Stage 1: Acid-Catalyzed Pretreatment (Esterification)
-
Oil Preparation: Determine the initial acid value of the this compound-rich oil. If the acid value is above 1 mg KOH/g, an acid pretreatment step is necessary to prevent soap formation in the subsequent base-catalyzed reaction.[1]
-
Reaction Setup: In a three-neck flask equipped with a reflux condenser and a magnetic stirrer, add the oil.
-
Methanol Addition: Add methanol to the oil. A typical molar ratio of methanol to oil is 6:1 to 20:1.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 1-3% by weight of the oil).[2]
-
Reaction: Heat the mixture to 60-65°C with continuous stirring for 1-2 hours.
-
Monitoring: Monitor the reaction progress by measuring the acid value of the mixture at regular intervals. The target is to reduce the acid value to below 1%.
-
Methanol Removal: After the reaction, distill off the excess methanol using a rotary evaporator.
-
Neutralization and Washing: Allow the mixture to cool and transfer it to a separatory funnel. Wash with warm deionized water to remove the acid catalyst and any remaining methanol. Repeat the washing until the wash water is neutral.
-
Drying: Dry the pre-treated oil over anhydrous sodium sulfate.
Stage 2: Base-Catalyzed Transesterification
-
Reaction Setup: Transfer the dried, pre-treated oil to a clean, dry three-neck flask with a reflux condenser and magnetic stirrer.
-
Catalyst-Methanol Mixture: Prepare a solution of sodium methoxide or potassium hydroxide in methanol (e.g., 0.5-1.5% catalyst by weight of the oil). Ensure the catalyst is fully dissolved.
-
Reaction: Heat the oil to 60-65°C. Once the temperature is stable, add the catalyst-methanol solution to the oil.
-
Mixing: Stir the mixture vigorously for 1-4 hours at 60-65°C.
-
Phase Separation: After the reaction is complete, stop the stirring and heating. Transfer the mixture to a separatory funnel and allow it to settle for several hours. Two distinct layers will form: an upper layer of biodiesel (FAME) and a lower layer of glycerol.
-
Glycerol Removal: Carefully drain and collect the glycerol layer.
-
Biodiesel Washing: Wash the biodiesel layer with warm, slightly acidic water (to neutralize any remaining base catalyst), followed by several washes with warm deionized water until the wash water is neutral.
-
Drying: Dry the purified biodiesel by heating it to 100-110°C under vacuum or by passing it through a column of anhydrous sodium sulfate to remove any residual water.
-
Product Analysis: Analyze the final product for its fuel properties according to standard methods (ASTM or EN).
Protocol 2: Enzymatic Transesterification for Biodiesel Production (General Protocol)
Enzymatic transesterification offers a milder and more environmentally friendly alternative to chemical catalysis. This protocol provides a general framework that can be optimized for this compound-rich oils.
Materials:
-
This compound-rich oil
-
Immobilized lipase (e.g., from Candida antarctica, Rhizomucor miehei)
-
Methanol or other short-chain alcohol
-
Tert-butanol (optional, as a solvent to reduce methanol inhibition)
-
Phosphate buffer solution (for pH control)
-
Shaking incubator or stirred tank reactor
Procedure:
-
Enzyme and Substrate Preparation: Add the this compound-rich oil and the immobilized lipase to the reaction vessel. The enzyme loading can range from 5% to 20% by weight of the oil.
-
pH Adjustment: If necessary, add a small amount of phosphate buffer to maintain the optimal pH for the lipase activity.
-
Alcohol Addition: Add the alcohol in a stepwise manner to minimize enzyme inhibition. For example, add one-third of the total required alcohol at the beginning of the reaction, and the remaining two-thirds at 1-hour and 2-hour intervals. The total molar ratio of alcohol to oil can range from 3:1 to 6:1.
-
Reaction Conditions: Maintain the reaction temperature between 30-50°C and provide continuous agitation (e.g., 200-300 rpm) in a shaking incubator or stirred reactor. The reaction time can vary from several hours to a few days.
-
Product Separation: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation for potential reuse.
-
Glycerol and Biodiesel Separation: Separate the glycerol and biodiesel layers by centrifugation or gravity settling in a separatory funnel.
-
Purification: Wash the biodiesel phase with warm water to remove any residual glycerol and alcohol.
-
Drying: Dry the purified biodiesel under vacuum.
Protocol 3: Catalytic Cracking for Biofuel Production (Conceptual Protocol)
Catalytic cracking is a process that breaks down large hydrocarbon molecules into smaller, more valuable ones, such as gasoline and diesel components. This is a more advanced and less common method for biofuel production from fatty acids compared to transesterification.
Materials:
-
This compound or its ester derivative
-
Solid acid catalyst (e.g., zeolites like HZSM-5, silica-alumina)
-
Fixed-bed or fluidized-bed reactor
-
Inert gas (e.g., Nitrogen)
-
Condensation system
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Catalyst Preparation: Activate the catalyst by calcining it at a high temperature (e.g., 500-600°C) in a furnace for several hours.
-
Reactor Setup: Load the activated catalyst into the reactor.
-
Reaction Conditions: Heat the reactor to the desired reaction temperature (typically 350-550°C) under a continuous flow of an inert gas.
-
Feed Introduction: Introduce the this compound feedstock into the reactor at a controlled flow rate.
-
Cracking Reaction: The fatty acid vaporizes and comes into contact with the hot catalyst, where the cracking reactions (decarboxylation, decarbonylation, cracking, isomerization, etc.) occur.
-
Product Collection: The cracked products, which are in the vapor phase, exit the reactor and pass through a condensation system to collect the liquid biofuel fraction. Gaseous products can be collected separately for analysis.
-
Product Analysis: Analyze the composition of the liquid and gaseous products using GC-MS to identify the different hydrocarbon components (alkanes, alkenes, aromatics) and determine the yield of different fuel fractions (gasoline, diesel, etc.).
Mandatory Visualizations
Diagram 1: Two-Stage Chemical Transesterification Workflow
Caption: Workflow for two-stage biodiesel production.
Diagram 2: Enzymatic Transesterification Process
Caption: Enzymatic biodiesel production workflow.
Diagram 3: Catalytic Cracking Pathway for Biofuel Production
Caption: Conceptual pathway for catalytic cracking.
References
- 1. Optimization of Enzymatic Transesterification of Acid Oil for Biodiesel Production Using a Low-Cost Lipase: The Effect of Transesterification Conditions and the Synergy of Lipases with Different Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipase-catalyzed process for biodiesel production: protein engineering and lipase production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodiesel production with special emphasis on lipase-catalyzed transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Use of Deuterated 6-Octadecenoic Acid for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the tracing of molecules through complex biological pathways without the use of radioactive materials. Deuterated fatty acids, in particular, serve as powerful tracers for studying lipid metabolism, including processes such as fatty acid uptake, incorporation into complex lipids, and metabolic turnover.[1][2][3] This document provides a detailed protocol for the chemical synthesis of deuterated 6-octadecenoic acid and outlines its application in metabolic tracer studies. This compound, an isomer of the more common oleic acid, and its labeled variants can provide specific insights into fatty acid desaturation and elongation pathways. The methodologies described herein are intended to guide researchers in the preparation and use of this tracer for investigating fatty acid metabolism in various physiological and pathological contexts.
Data Presentation
Table 1: Representative Yields for Chemical Synthesis of Deuterated Fatty Acids
The following table presents illustrative data on the yields and isotopic purity for the synthesis of a deuterated monounsaturated fatty acid, modeled after reported syntheses of similar compounds.[4][5] This data provides a benchmark for the expected outcomes of the described protocol.
| Step | Intermediate/Product | Expected Yield (%) | Isotopic Purity (% D) |
| 1 | Deuterated Alkyl Halide | 85-95 | >98 |
| 2 | Deuterated Phosphonium Salt | 90-98 | >98 |
| 3 | Wittig Reaction | 50-70 | >98 |
| 4 | Ester Hydrolysis | 90-99 | >98 |
| Overall | Deuterated this compound | 38-65 | >98 |
Table 2: Analytical Parameters for Deuterated this compound
This table outlines the key analytical parameters for the characterization of the final product.
| Parameter | Method | Expected Value |
| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | Dependent on the number of deuterium atoms |
| Isotopic Enrichment | Gas Chromatography-Mass Spectrometry (GC-MS) | >98% |
| Chemical Purity | Gas Chromatography-Flame Ionization Detection (GC-FID) | >99% |
| Positional Isomer Purity | Gas Chromatography-Mass Spectrometry (GC-MS) | >95% (Z)-isomer |
| Structure Confirmation | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Consistent with the structure of this compound, with characteristic changes due to deuteration. |
Experimental Protocols
The following is a detailed protocol for the chemical synthesis of deuterated this compound. The strategy is adapted from established methods for synthesizing other deuterated fatty acids and employs a Wittig reaction to introduce the double bond at the desired position.[4][5][6]
Protocol 1: Synthesis of Deuterated this compound
Materials:
-
Deuterated lauryl bromide (d₂₅-C₁₂H₂₅Br)
-
Triphenylphosphine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl 6-oxohexanoate
-
Potassium hydroxide (KOH)
-
Methanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Deuterated Lauryl Triphenylphosphonium Bromide:
-
In a round-bottom flask, dissolve deuterated lauryl bromide and a molar equivalent of triphenylphosphine in anhydrous toluene.
-
Reflux the mixture overnight under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.
-
Wash the salt with cold diethyl ether and dry under vacuum.
-
-
Wittig Reaction:
-
Suspend the deuterated lauryl triphenylphosphonium bromide in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a molar equivalent of n-butyllithium dropwise. The solution should turn a deep orange/red color, indicating the formation of the ylide.
-
Stir the mixture at 0°C for 1 hour, then cool to -78°C.
-
Add a solution of methyl 6-oxohexanoate in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification of the Deuterated Ester:
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the deuterated methyl 6-octadecenoate.
-
-
Hydrolysis to Deuterated this compound:
-
Dissolve the purified ester in a mixture of methanol and a 10% aqueous solution of potassium hydroxide.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2 with 1M HCl.
-
Extract the fatty acid with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield deuterated this compound.
-
Characterization:
-
Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Assess the chemical and isomeric purity using GC-MS and GC-FID.
Visualization of Experimental Workflow and Metabolic Pathway
Synthesis Workflow
Caption: Chemical synthesis workflow for deuterated this compound.
Application in Tracer Studies: Metabolic Fate
Deuterated this compound can be administered in vivo or to cell cultures to trace its metabolic fate. The deuterium label allows for its distinction from the endogenous pool of fatty acids.[7][8] Using mass spectrometry-based techniques, researchers can track the incorporation of the labeled fatty acid into various lipid species and identify its metabolic products.
Caption: Metabolic pathways of deuterated this compound as a tracer.
Conclusion
The synthesis and application of deuterated this compound provide a robust platform for detailed investigations into fatty acid metabolism. The protocols and data presented here offer a comprehensive guide for researchers and professionals in drug development to produce and utilize this valuable tracer. The ability to track the metabolic fate of specific fatty acid isomers will undoubtedly contribute to a deeper understanding of lipid biology in health and disease.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some di-, tetra-, and hexadeuterio-octadecenoates (Journal Article) | ETDEWEB [osti.gov]
- 5. apo.ansto.gov.au [apo.ansto.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 6-Octadecenoic Acid from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of prevalent methods for the extraction of 6-Octadecenoic acid, also known as petroselinic acid, from plant tissues. This fatty acid is a significant component of the seed oils from plants in the Apiaceae family, such as coriander, parsley, and fennel, and holds potential for various applications in the pharmaceutical and cosmetic industries.[1][2]
Introduction to this compound
This compound (Petroselinic acid, C18:1n-12) is a positional isomer of oleic acid.[2] It is a valuable raw material for the production of lauric acid and adipic acid, which are used in the manufacturing of detergents, polymers, and emollients.[2] Furthermore, petroselinic acid and its derivatives have shown potential in cosmetic formulations as moisturizing and anti-inflammatory agents.[2][3] The primary natural sources of this fatty acid are the seeds of plants belonging to the Apiaceae (or Umbelliferae) and Araliaceae families.[1][2] The concentration of petroselinic acid in these sources can vary significantly depending on the plant species, geographical origin, and the extraction method employed.[1][2]
Overview of Extraction Methodologies
Several techniques can be employed for the extraction of this compound from plant tissues. The choice of method depends on factors such as the desired yield and purity of the fatty acid, environmental considerations, and the scale of operation. The most common methods include:
-
Conventional Solvent Extraction (e.g., Soxhlet): This is a widely used and effective method for oil extraction, typically employing nonpolar solvents like hexane. While it generally results in high oil yields, the use of hazardous organic solvents is a significant drawback.[2]
-
Supercritical Fluid Extraction (SFE): This "green" technology utilizes supercritical carbon dioxide (SC-CO2) as the solvent. SFE is advantageous due to the non-toxic nature of CO2, and the ability to selectively extract compounds by tuning the temperature and pressure.[2][4]
-
Ultrasound-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency.[5][6] UAE can often be performed at lower temperatures and in shorter times compared to conventional methods.[6]
-
Enzyme-Assisted Extraction (EAE): This technique employs enzymes to break down the plant cell wall components, facilitating the release of intracellular lipids.[7] EAE is considered an environmentally friendly method that can lead to high extraction yields under mild conditions.[7]
Comparative Data of Extraction Methods
The following table summarizes quantitative data from various studies on the extraction of oil containing this compound from different plant sources.
| Plant Source | Extraction Method | Key Parameters | Oil Yield (% w/w) | This compound (% of total fatty acids) | Reference |
| Coriander (Coriandrum sativum) | Supercritical Fluid Extraction (SC-CO2) | 40 MPa, 313 K, 15 g/min CO2 flow | 3.20 | 68.8 | [4] |
| Coriander (Coriandrum sativum) | Supercritical Fluid Extraction (SC-CO2) | 350 bar, 35°C, 14 g/min CO2 flow | 4.55 | Not specified | [8] |
| Coriander (Coriandrum sativum) | Soxhlet | n-Hexane | 22.9 | 73.0 | [9] |
| Coriander (Coriandrum sativum) | Solvent Extraction | Chloroform/Methanol (2:1) | 28.0 | Not specified | [9] |
| Anise (Pimpinella anisum) | Soxhlet | n-Hexane | 16.8 | 46.7 | [2] |
| Anise (Pimpinella anisum) | Supercritical Fluid Extraction (SC-CO2) | Not specified | Not specified | 48.9 | [1] |
| Fennel (Foeniculum vulgare) | Soxhlet | Hexane | Not specified | 54.2 | [1] |
| Fennel (Foeniculum vulgare) | Supercritical Fluid Extraction (SC-CO2) | Not specified | Not specified | 60.8 | [1] |
| Parsley (Petroselinum crispum) | Ultrasound-Assisted Extraction (UAE) | Not specified | Not specified | 71.6 | [1] |
| Parsley (Petroselinum crispum) | Supercritical Fluid Extraction (SC-CO2) | Not specified | Not specified | 69.8 | [1] |
Experimental Protocols
Protocol for Supercritical Fluid Extraction (SFE) of this compound from Coriander Seeds
This protocol is based on the parameters described for extracting essential oil rich in petroselinic acid from coriander seeds.[4][8]
Materials and Equipment:
-
Dried coriander seeds
-
Grinder or mill
-
Supercritical fluid extraction system
-
Liquid carbon dioxide (food grade)
-
Collection vessel
Procedure:
-
Sample Preparation: Grind the dried coriander seeds to a fine powder with a particle size of approximately 250-300 µm.[4]
-
Extraction Vessel Loading: Accurately weigh the ground coriander seed powder and load it into the extraction vessel of the SFE system.
-
Setting SFE Parameters:
-
Extraction: Start the SFE system. The supercritical CO2 will pass through the extraction vessel, dissolving the oil from the coriander seed powder.
-
Collection: The oil-laden supercritical CO2 is then depressurized in a collection vessel, causing the CO2 to return to a gaseous state and the oil to precipitate.
-
Post-Extraction: After the extraction is complete, carefully collect the extracted oil from the collection vessel. The oil can then be analyzed for its fatty acid composition.
Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general methodology for UAE, which can be adapted for various plant materials rich in this compound.
Materials and Equipment:
-
Dried and ground plant material (e.g., parsley seeds)
-
Solvent (e.g., ethanol, hexane)
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (beaker or flask)
-
Filtration system (e.g., filter paper, vacuum filtration)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Prepare the plant material by drying and grinding it to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Place a known amount of the powdered plant material into the extraction vessel.
-
Add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 15-60 minutes). The temperature of the extraction can be controlled by a water bath.[5]
-
-
Separation: After sonication, separate the liquid extract from the solid plant material by filtration or centrifugation.
-
Solvent Removal: Remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude oil.
-
Analysis: Analyze the fatty acid profile of the extracted oil, typically after conversion to fatty acid methyl esters (FAMEs), using gas chromatography (GC).[1]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the extraction and analysis of this compound and a simplified representation of its potential downstream applications.
Caption: General workflow for the extraction and analysis of this compound.
Caption: Potential downstream applications of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6365175B1 - Petroselinic acid and its use in food - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound-Assisted Extraction and Biological Activities of Extracts of Brassica oleracea var. capitata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Lipoxygenase Assays: Investigating 6-Octadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for utilizing 6-Octadecenoic acid (petroselinic acid) in the context of lipoxygenase (LOX) assays. Contrary to what its unsaturated nature might suggest, this compound is not a direct substrate for most lipoxygenases due to the absence of a cis,cis-1,4-pentadiene system in its structure. This key structural feature is essential for the catalytic activity of LOX enzymes. Therefore, this application note will first elucidate the substrate specificity of lipoxygenases and then provide protocols for standard LOX assays using a suitable substrate, such as linoleic acid. Within these protocols, this compound can be effectively employed as a negative control or in competitive inhibitor screening assays. Detailed methodologies for spectrophotometric and fluorometric assays are provided, along with data presentation guidelines and troubleshooting advice.
Introduction to Lipoxygenases and Substrate Specificity
Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific oxidation of polyunsaturated fatty acids (PUFAs). The primary structural requirement for a fatty acid to serve as a LOX substrate is the presence of a cis,cis-1,4-pentadiene moiety. This allows for the abstraction of a hydrogen atom from a bis-allylic methylene group, initiating the enzymatic reaction that leads to the formation of a hydroperoxy fatty acid.
Common substrates for lipoxygenases include:
-
Linoleic acid (18:2, n-6): Contains a cis,cis-1,4-pentadiene system starting at the 9th carbon.
-
Arachidonic acid (20:4, n-6): Possesses multiple cis,cis-1,4-pentadiene systems.
-
α-Linolenic acid (18:3, n-3): Contains two cis,cis-1,4-pentadiene systems.
This compound, also known as petroselinic acid, is a monounsaturated fatty acid with the chemical formula C18H34O2. Its structure is characterized by a single cis double bond between the 6th and 7th carbon atoms (18:1, n-12)[1]. Crucially, it lacks the cis,cis-1,4-pentadiene structure, rendering it unsuitable as a direct substrate for canonical lipoxygenase-catalyzed oxidation.
Signaling Pathways Involving Lipoxygenases
Lipoxygenases are key enzymes in the biosynthesis of a variety of signaling molecules called oxylipins. These molecules are involved in inflammatory responses, cell proliferation and differentiation, and immune modulation. The pathway begins with the liberation of PUFAs like arachidonic acid from cell membranes, which are then acted upon by different LOX isozymes (e.g., 5-LOX, 12-LOX, 15-LOX) to produce specific hydroperoxyeicosatetraenoic acids (HPETEs). These intermediates are further metabolized to active signaling molecules such as leukotrienes and lipoxins.
Caption: Generalized lipoxygenase signaling pathway.
Experimental Protocols
While this compound is not a direct substrate, it can be valuable in LOX assays as a negative control to demonstrate substrate specificity or to investigate potential inhibitory effects on the enzyme. The following protocols use linoleic acid as the standard substrate.
Spectrophotometric Assay for Lipoxygenase Activity
This method is based on the detection of the conjugated diene hydroperoxide product, which exhibits a strong absorbance at 234 nm.
Materials:
-
Soybean Lipoxygenase (Type I-B, Sigma-Aldrich or equivalent)
-
Linoleic acid (substrate)
-
This compound (negative control/test compound)
-
Borate buffer (0.2 M, pH 9.0)
-
Ethanol
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Enzyme Solution Preparation: Prepare a stock solution of soybean lipoxygenase in 0.2 M borate buffer (pH 9.0). The final concentration should be determined empirically to yield a linear reaction rate for at least 3-5 minutes. Keep the enzyme solution on ice.
-
Substrate Solution Preparation:
-
Linoleic Acid (10 mM): Dissolve an appropriate amount of linoleic acid in ethanol.
-
This compound (10 mM): Dissolve an appropriate amount of this compound in ethanol.
-
-
Assay Mixture Preparation (per cuvette):
-
To a 1 mL quartz cuvette, add:
-
950 µL of 0.2 M borate buffer (pH 9.0)
-
10 µL of the respective fatty acid solution (linoleic acid for positive control, this compound for negative control, or a mixture for inhibition studies).
-
-
-
Reaction Initiation and Measurement:
-
Equilibrate the cuvette containing the assay mixture at 25°C for 5 minutes in the spectrophotometer.
-
Initiate the reaction by adding 40 µL of the enzyme solution and mix by gentle inversion.
-
Immediately begin monitoring the change in absorbance at 234 nm every 15 seconds for 5 minutes.
-
-
Calculation of Enzyme Activity:
-
Determine the initial linear rate of reaction (ΔA234/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA234/min) / (ε * l) where ε (molar extinction coefficient for linoleic acid hydroperoxide) = 25,000 M⁻¹cm⁻¹ and l (path length) = 1 cm.
-
Fluorometric Assay for Lipoxygenase Activity
This assay is generally more sensitive and relies on a probe that fluoresces upon reaction with the hydroperoxide product. Commercial kits are available and recommended for this application (e.g., from Sigma-Aldrich, Abcam).
General Principle:
Lipoxygenase converts the substrate to a hydroperoxide intermediate, which in turn reacts with a specific probe to generate a fluorescent product. The increase in fluorescence is proportional to the lipoxygenase activity.
Procedure (based on a typical kit):
-
Reagent Preparation: Prepare all reagents (assay buffer, probe, substrate, enzyme, inhibitor) as per the kit's instructions.
-
Sample Preparation: Prepare experimental samples, including a positive control (with a suitable LOX substrate like the one provided in the kit or linoleic acid), a negative control (using this compound), and test samples for inhibition studies.
-
Assay Protocol:
-
Add samples, controls, and standards to a 96-well microplate.
-
Prepare a reaction mix containing the assay buffer, probe, and substrate.
-
Add the reaction mix to the wells to initiate the reaction.
-
Immediately measure the fluorescence in a kinetic mode at the recommended excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm) at regular intervals (e.g., every 30 seconds) for 30-40 minutes.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (RFU/min) from the linear portion of the kinetic curve.
-
Determine the lipoxygenase activity based on a standard curve if provided by the kit.
-
Caption: General experimental workflow for a lipoxygenase assay.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Lipoxygenase Activity with Different Fatty Acids (Spectrophotometric Assay)
| Substrate (100 µM) | Initial Rate (ΔA234/min) | Specific Activity (µmol/min/mg protein) |
| Linoleic Acid | Example: 0.150 ± 0.012 | Example: 6.0 ± 0.48 |
| This compound | Example: 0.002 ± 0.001 | Example: 0.08 ± 0.04 |
| No Substrate Control | Example: 0.001 ± 0.001 | Example: 0.04 ± 0.04 |
Data are presented as mean ± standard deviation (n=3). Specific activity is calculated based on the protein concentration of the enzyme stock.
Table 2: Inhibition of Linoleic Acid Oxidation by this compound (Example Data)
| Linoleic Acid (µM) | This compound (µM) | % Inhibition |
| 100 | 0 | 0% |
| 100 | 50 | Example: 5% |
| 100 | 100 | Example: 12% |
| 100 | 200 | Example: 25% |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or very low activity with linoleic acid | Inactive enzyme | Use a fresh batch of enzyme or test with a positive control from a kit. |
| Incorrect buffer pH | Prepare fresh buffer and verify the pH. | |
| Substrate degradation | Use a fresh stock of linoleic acid; store protected from light and oxygen. | |
| High background signal | Autoxidation of substrate | Prepare substrate solutions fresh daily. Degas buffer solutions. |
| Contaminated reagents | Use high-purity water and reagents. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Keep the enzyme on ice and use it promptly after dilution. |
Conclusion
This compound is not a suitable substrate for standard lipoxygenase assays due to its lack of a cis,cis-1,4-pentadiene system. However, it serves as an excellent negative control to demonstrate the high substrate specificity of lipoxygenases. Furthermore, it can be utilized in inhibitor screening assays to identify compounds that may compete with natural substrates for binding to the enzyme's active site. The protocols provided herein offer a robust framework for conducting such comparative studies and advancing research in lipid signaling and drug development.
References
Application Notes and Protocols for the Structural Elucidation of 6-Octadecenoic Acid using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Octadecenoic acid, also known as petroselinic acid, is a monounsaturated fatty acid found in various natural sources. Its structural characterization is crucial for understanding its chemical properties, biological activities, and potential applications in various fields, including pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. This document provides a comprehensive guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural elucidation of this compound.
Data Presentation
The structural elucidation of this compound relies on the precise assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts. The following tables summarize the expected chemical shifts for the cis (Z) isomer of this compound.
Table 1: ¹H NMR Chemical Shift Data for cis-6-Octadecenoic Acid
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-18 (CH₃) | 0.88 | t | ~ 6.8 |
| H-17 to H-8 (CH₂) | 1.27 | m | - |
| H-7, H-5 (Allylic CH₂) | 2.02 | m | - |
| H-4 (CH₂) | 1.38 | m | - |
| H-3 (CH₂) | 1.63 | p | ~ 7.4 |
| H-2 (α-CH₂) | 2.34 | t | ~ 7.5 |
| H-6 (Olefinic CH) | 5.35 | m | - |
| H-7 (Olefinic CH) | 5.35 | m | - |
| COOH | 11.0 - 12.0 | br s | - |
Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm in a deuterated solvent like chloroform (CDCl₃). The broad signal for the carboxylic acid proton may vary in position and is often not observed depending on the solvent and concentration.
Table 2: ¹³C NMR Chemical Shift Data for cis-6-Octadecenoic Acid
| Carbon Assignment | Chemical Shift (ppm) |
| C-18 (CH₃) | 14.1 |
| C-17 | 22.7 |
| C-16 to C-9 | 29.1 - 29.7 |
| C-8 | 31.9 |
| C-7 (Allylic) | 27.2 |
| C-5 (Allylic) | 27.2 |
| C-4 | 29.0 |
| C-3 | 24.7 |
| C-2 (α-C) | 34.1 |
| C-6 (Olefinic) | 129.9 |
| C-7 (Olefinic) | 129.9 |
| C-1 (COOH) | 180.5 |
Note: These are approximate chemical shifts and can vary slightly based on experimental conditions.
Experimental Protocols
Sample Preparation
A standard protocol for preparing a fatty acid sample for NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), to the NMR tube. CDCl₃ is a good choice as it dissolves fatty acids well and has a well-defined residual solvent peak for referencing.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent (typically 0.03-0.05% v/v).
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Data Acquisition
High-resolution NMR spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.
a) 1D ¹H NMR Spectroscopy
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer relaxation delay is important for accurate integration of signals.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
b) 1D ¹³C NMR Spectroscopy
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
c) 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule.
-
Pulse Sequence: Standard COSY90 or DQF-COSY.
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (F1).
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons.
-
Pulse Sequence: Standard HSQC with multiplicity editing (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments) can differentiate between CH, CH₂, and CH₃ groups.
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 160-180 ppm.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying connectivity across quaternary carbons and heteroatoms.
-
Pulse Sequence: Standard HMBC.
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.
Troubleshooting & Optimization
Technical Support Center: Optimizing Fatty Acid Isomer Resolution in GC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the peak resolution of fatty acid isomers in Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
This section addresses common issues encountered during the analysis of fatty acid isomers by GC-MS, offering potential causes and systematic solutions.
Common Problem: Poor Peak Resolution / Co-elution of Isomers
Description: Two or more fatty acid isomers elute from the GC column at or near the same time, resulting in overlapping peaks that are difficult to accurately identify and quantify. This is a frequent challenge, especially with cis/trans isomers and positional isomers.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting poor peak resolution in GC-MS analysis of fatty acid isomers.
Detailed Troubleshooting Table:
| Potential Cause | Recommended Solutions & Experimental Parameters |
| Inappropriate GC Column | Select a highly polar stationary phase: For complex isomer separations, especially cis/trans isomers, highly polar columns are essential.[1][2][3][4] • Recommended Phases: Cyanopropyl siloxane phases (e.g., CP-Sil 88, HP-88, SP-2560).[2][5][6] Increase column length: Longer columns provide more theoretical plates and enhance separation. For very complex mixtures, 100-meter columns are often recommended.[1][4] Optimize column dimensions: Narrower internal diameter (ID) columns (e.g., 0.18-0.25 mm) generally offer higher efficiency and better resolution.[6] |
| Suboptimal Oven Temperature Program | Lower the initial oven temperature: A lower starting temperature can improve the resolution of early-eluting, more volatile compounds.[7] Reduce the temperature ramp rate: A slower ramp rate (e.g., 1-2°C/min) can significantly improve the separation of closely eluting isomers.[2] Incorporate isothermal holds: Holding the temperature constant at specific points in the program can enhance the separation of critical pairs.[8][9] Start with a "scouting gradient": Begin with a low initial temperature (e.g., 40°C), a moderate ramp rate (e.g., 10°C/min), and a hold at the column's maximum temperature to understand the sample's elution profile before fine-tuning.[7] |
| Inefficient Derivatization | Ensure complete derivatization: Incomplete conversion of fatty acids to their more volatile derivatives (e.g., FAMEs) can lead to peak tailing and poor resolution.[10][11] Verify derivatization reagent: Use fresh and appropriate reagents. Boron trifluoride (BF3)-methanol is a common and effective choice for creating FAMEs.[10][11][12] Silylation reagents like BSTFA can also be used.[10][11][13] Optimize reaction conditions: Ensure the correct reaction time and temperature are used as specified in the protocol (e.g., heating at 60-100°C).[10][11][12] |
| Improper Injection Technique | Optimize injection volume: Injecting too large a sample volume can overload the column and cause peak fronting or broadening.[14] Ensure rapid injection: A slow injection can lead to band broadening in the inlet, resulting in wider peaks in the chromatogram. Check inlet temperature: The inlet temperature should be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. |
| Incorrect Carrier Gas Flow Rate | Optimize linear velocity: The carrier gas flow rate (or linear velocity) affects chromatographic efficiency. Operating at the optimal linear velocity for the chosen carrier gas (e.g., helium or hydrogen) will provide the best resolution. Hydrogen often provides better efficiency at higher linear velocities. |
Experimental Protocols
Preparation of Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol
Derivatization is a crucial step to increase the volatility of fatty acids for GC analysis.[10][12][13] The most common method is the conversion to fatty acid methyl esters (FAMEs).[10][13]
Workflow for FAME Preparation:
Caption: A summary of the experimental workflow for preparing Fatty Acid Methyl Esters (FAMEs).
Methodology:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample or a dried lipid extract into a screw-capped glass tube with a PTFE liner.[10] If the sample is in an aqueous solution, it must be evaporated to dryness first.[10][13]
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the sample.[10]
-
Reaction: Tightly cap the tube and heat it in a water bath or heating block at 80°C for 60 minutes.[10][12]
-
Cooling: After heating, allow the tube to cool to room temperature.
-
Extraction: Add 1 mL of hexane and 1 mL of deionized water to the tube.
-
Phase Separation: Vortex the mixture for 1 minute and then centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to achieve a clean separation of the layers.[10]
-
Collection: Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a clean vial.
-
Drying and Analysis: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water. The sample is now ready for injection into the GC-MS.[13]
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for separating fatty acid isomers?
A1: For the separation of fatty acid isomers, particularly cis and trans isomers, highly polar capillary columns are recommended.[1][2] Columns with a stationary phase of biscyanopropyl polysiloxane (e.g., SP-2560, HP-88) are specifically designed for this purpose and provide excellent resolution.[5][6] For very complex samples, longer columns (e.g., 100 m) are often necessary to achieve adequate separation.[1][4]
Q2: Why is derivatization necessary for fatty acid analysis by GC-MS?
A2: Free fatty acids have low volatility and their polar carboxyl groups can interact with the stationary phase of the GC column, leading to poor peak shape (tailing) and inaccurate quantification.[10][11] Derivatization, most commonly by converting them to Fatty Acid Methyl Esters (FAMEs), increases their volatility and reduces their polarity, making them much more suitable for GC analysis.[10][12][13]
Q3: How can I optimize my oven temperature program to improve resolution?
A3: Optimizing the oven temperature program is critical for separating closely eluting isomers. Key strategies include:
-
Lowering the initial temperature: This improves the focusing of volatile compounds at the head of the column.[7]
-
Slowing the ramp rate: A slower temperature increase (e.g., 1-4°C per minute) allows more time for isomers to interact with the stationary phase, enhancing separation.[2]
-
Using isothermal holds: Maintaining a constant temperature for a period during the run can improve the resolution of specific groups of isomers.[8][9]
Q4: What should I do if I observe peak tailing in my chromatogram?
A4: Peak tailing for fatty acid derivatives can be caused by several factors:
-
Active sites in the inlet or column: Polar analytes can interact with active sites. Ensure you are using a deactivated liner and consider trimming a small portion from the front of the column.[14]
-
Incomplete derivatization: Residual free fatty acids will tail. Re-evaluate your derivatization procedure to ensure it is complete.[10][11]
-
Column contamination: Contaminants at the head of the column can cause peak distortion. Baking out the column or trimming the inlet side can help.
-
Improper column installation: A poor cut on the column or incorrect installation depth in the inlet can cause peak tailing.[14]
Q5: Can the choice of carrier gas affect my separation?
A5: Yes, the choice and flow rate of the carrier gas impact both analysis speed and efficiency. Hydrogen is often preferred over helium as a carrier gas because it allows for faster analyses without a significant loss of resolution. It's important to operate at the optimal linear velocity for your chosen carrier gas and column dimensions to achieve the best possible separation.
References
- 1. aocs.org [aocs.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. fishersci.com [fishersci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. jfda-online.com [jfda-online.com]
- 13. mdpi.com [mdpi.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Troubleshooting poor recovery of 6-Octadecenoic acid during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of 6-Octadecenoic acid (petroselinic acid).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common sources?
A1: this compound, also known as petroselinic acid, is a monounsaturated fatty acid. It is a positional isomer of oleic acid, with the double bond at the 6th carbon position.[1][2] The primary natural sources of petroselinic acid are plants belonging to the Apiaceae family, such as coriander, parsley, and fennel, where it can constitute a significant portion of the seed oil.[1][2]
Q2: Which solvents are most effective for extracting this compound?
A2: this compound is soluble in various organic solvents.[3][4] The choice of solvent can significantly impact the extraction yield. Nonpolar solvents like hexane and petroleum ether are commonly used for oil extraction containing this fatty acid.[5] However, more polar solvents like ethanol have been shown to be effective as well and may offer advantages in co-extracting other beneficial compounds like tocopherols.[5] For separating petroselinic acid from other fatty acids, specialized chromatographic techniques may be necessary.[6]
Q3: What are the expected recovery rates for this compound?
A3: The recovery of this compound is highly dependent on the source material, its geographical origin, ripeness, and the extraction method employed.[1][7] The percentage of petroselinic acid in the extracted oil can range from approximately 1% to over 80%.[1][7] For instance, a high yield of 80% has been reported for the isolation of petroselinic acid from French coriander oil through alkaline hydrolysis and subsequent crystallization.[8]
Troubleshooting Guide: Poor Recovery of this compound
This guide addresses common problems that can lead to lower-than-expected yields of this compound during the extraction process.
Problem 1: Low Overall Oil Yield
| Possible Cause | Recommended Solution |
| Inadequate Sample Preparation | Ensure the plant material (e.g., seeds) is properly ground to a small particle size to increase the surface area for solvent penetration. For samples with high moisture content, pre-drying may be necessary as water can hinder extraction with non-polar solvents. |
| Incorrect Solvent Selection | The polarity of the solvent is critical. A mixture of polar and nonpolar solvents is often used to efficiently extract lipids from biological tissues. For this compound, which is found in triglycerides, a non-polar solvent like hexane is a good starting point. However, the optimal solvent or solvent mixture may need to be determined empirically for your specific matrix.[5] |
| Insufficient Extraction Time or Temperature | Ensure the extraction time is adequate for the chosen method (e.g., 6-8 hours for Soxhlet extraction). For methods like ultrasound-assisted extraction, optimizing the sonication time and temperature is crucial.[9] |
| Solvent-to-Sample Ratio is Too Low | A low solvent volume may not be sufficient to fully solubilize the lipids. Increase the solvent-to-sample ratio to ensure complete extraction. |
Problem 2: Low Percentage of this compound in the Extracted Oil
| Possible Cause | Recommended Solution |
| Degradation of this compound | Fatty acids with double bonds are susceptible to oxidation. Avoid excessive heat and exposure to light and oxygen during extraction and storage.[1] The addition of an antioxidant, such as BHT, to the extraction solvent can help prevent degradation. Store extracts under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or below). |
| Suboptimal Plant Material | The concentration of this compound can vary significantly based on the plant species, variety, and maturity of the seeds.[1] Ensure you are using a source known to have a high content of this fatty acid. |
| Co-elution with Other Fatty Acids | During analysis (e.g., GC-MS), this compound may co-elute with other C18:1 isomers like oleic acid, leading to inaccurate quantification. Specialized GC columns (e.g., highly polar cyanopropyl polysiloxane phases) and optimized temperature programs may be required to achieve separation.[6] |
| Inefficient Liberation from Triglycerides | If you are analyzing the free fatty acid, ensure that the initial hydrolysis (saponification) step to break the ester bonds of the triglycerides is complete. |
Quantitative Data on this compound Content
The following table summarizes the percentage of this compound found in the seed oil of various plants from the Apiaceae family using different extraction methods.
| Plant Source | Extraction Method | This compound Content (% of total fatty acids) | Reference |
| Coriander (Tunisia) | Twin Screw Extrusion | >70% | [10] |
| Coriander (Canada) | Solvent Extraction | ~65% | [10] |
| Coriander (French) | Mechanical Press | 73% | [8][11] |
| Anise | Not Specified | 10.4 - 75.6% | [1][7] |
| Fennel | Not Specified | 43.1 - 81.9% | [1][7] |
| Dill | Not Specified | 79.9 - 87.2% | [1][7] |
Experimental Protocol: Extraction and Isolation of this compound from Coriander Seeds
This protocol describes a method for the extraction of oil from coriander seeds and subsequent isolation of this compound via saponification and crystallization.
Materials:
-
Coriander seeds
-
Hexane
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Soxhlet apparatus
-
Rotary evaporator
-
Grinder or mill
-
Filter paper
-
Crystallization dish
-
-20°C freezer
Procedure:
-
Sample Preparation: Grind the coriander seeds into a fine powder. Dry the powder in an oven at 60°C for 2 hours to reduce moisture content.
-
Soxhlet Extraction:
-
Place approximately 20g of the dried seed powder into a cellulose thimble.
-
Assemble the Soxhlet apparatus with 250 mL of hexane in the boiling flask.
-
Extract the oil for 6-8 hours at the boiling point of hexane.
-
After extraction, evaporate the hexane using a rotary evaporator to obtain the crude coriander seed oil.
-
-
Saponification (Alkaline Hydrolysis):
-
Dissolve 10g of the extracted oil in 100 mL of 2M ethanolic KOH.
-
Reflux the mixture for 1 hour to hydrolyze the triglycerides into glycerol and fatty acid salts.
-
-
Liberation of Free Fatty Acids:
-
After cooling, acidify the mixture to a pH of ~2 with 6M HCl to protonate the fatty acid salts, forming free fatty acids.
-
Transfer the mixture to a separatory funnel and extract the fatty acids with 100 mL of hexane.
-
Wash the hexane layer with distilled water until the washings are neutral.
-
Dry the hexane layer over anhydrous sodium sulfate and evaporate the hexane to obtain a mixture of free fatty acids.
-
-
Crystallization of this compound:
-
Dissolve the fatty acid mixture in a minimal amount of absolute ethanol at room temperature.
-
Cool the solution to -20°C and allow it to stand for 24 hours to facilitate the crystallization of saturated fatty acids.
-
Filter the cold solution to remove the crystallized saturated fatty acids.
-
The filtrate is now enriched in unsaturated fatty acids, primarily this compound. Further purification can be achieved by repeated crystallization steps or by chromatographic methods.
-
Visualizations
Signaling Pathway of this compound in Autoimmune Disorders
Caption: Signaling pathway of this compound in suppressing type I interferon production.[12][13]
Troubleshooting Workflow for Poor Extraction Recovery
Caption: A logical workflow for troubleshooting poor recovery of this compound.
References
- 1. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Petroselinic acid (HMDB0002080) [hmdb.ca]
- 3. CAS 593-39-5: Petroselinic acid | CymitQuimica [cymitquimica.com]
- 4. Low temperature solubilities of fatty acids in selected organic solvents | Semantic Scholar [semanticscholar.org]
- 5. Effect of extraction solvents on fatty acid composition and physicochemical properties of <i>Tecoma stans</i> seed oils - Journal of King Saud University - Science [jksus.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of French Coriander Oil as Source of Petroselinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Petroselinic acid | CAS:593-39-5 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Mobile Phase for Petroselinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of High-Performance Liquid Chromatography (HPLC) mobile phases for the analysis of petroselinic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions.
Peak Shape Problems
A common challenge in HPLC is achieving ideal, symmetrical peak shapes. Poor peak shape can compromise resolution and lead to inaccurate quantification.[1]
Question: My petroselinic acid peak is tailing. What are the common causes and how can I fix it?
Answer: Peak tailing, where a peak has a broad, drawn-out tail, is a frequent issue in the HPLC analysis of fatty acids.[2][3] This can be caused by several factors:
-
Secondary Interactions: The carboxylic acid group of petroselinic acid can interact with active residual silanols on the silica-based column packing.[2][4] This is a primary cause of tailing for acidic analytes.
-
Solution: Adjust the mobile phase pH to suppress the ionization of the silanol groups; a pH between 2 and 3 is often effective.[4][5] Adding a small amount of a competitive agent like triethylamine (TEA) to the mobile phase can also help, although this is less necessary with modern high-purity silica columns.[2][4] Using a well-end-capped column is also recommended.[2]
-
-
Column Contamination or Degradation: Buildup of sample matrix components can create active sites that cause tailing.[2]
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[2]
-
-
Sample Overload: Injecting too much sample can saturate the column.[2]
-
Solution: Try reducing the injection volume or diluting your sample.[2]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[2]
-
Solution: Use shorter tubing with a narrower internal diameter where possible.[2]
-
Question: Why is my peak fronting?
Answer: Peak fronting, the opposite of tailing, can occur for several reasons:[3]
-
Sample Overload: Injecting a sample that is too concentrated is a common cause.[2]
-
Solution: Dilute the sample or decrease the injection volume.[2]
-
-
Poor Sample Solubility: If petroselinic acid is not fully dissolved in the injection solvent, it can lead to fronting.[2]
-
Solution: Ensure the sample is completely dissolved. You may need to change the sample solvent to one that is more compatible with the mobile phase.[2]
-
-
Column Collapse: A void at the head of the column can cause peak fronting.[2]
-
Solution: This typically requires replacing the column.[2]
-
Question: My peak is splitting into two or more smaller peaks. What should I do?
Answer: Peak splitting suggests that a single compound is being separated into multiple bands.[6]
-
Incompatible Solvents: If the solvent used to dissolve the sample is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the mobile phase itself or in a weaker, compatible solvent.
-
-
Column Contamination: A partially blocked column inlet frit can distort the sample stream, leading to a split peak.[1]
-
Column Void: A void at the column inlet can cause the sample to travel through different paths, resulting in split peaks.[7]
-
Solution: Replace the column.[7]
-
Visual Guide: Troubleshooting Workflow for Poor Peak Shape
The following diagram outlines a systematic approach to diagnosing and resolving common peak shape issues in HPLC.
Caption: A decision tree to troubleshoot peak shape in HPLC.[2]
Resolution and Retention Time Problems
Achieving consistent and distinct separation between petroselinic acid and other fatty acids, particularly its isomer oleic acid, is critical.
Question: I am having trouble separating petroselinic acid from its isomer, oleic acid. How can I improve resolution?
Answer: Separating positional isomers like petroselinic acid (C18:1n-12) and oleic acid (C18:1n-9) is a significant analytical challenge.[8] Standard reversed-phase C18 columns may not provide adequate separation. Here are strategies to improve resolution:
-
Optimize Mobile Phase Composition: The ratio of organic solvent (like acetonitrile or methanol) to water is a key factor.[9][10]
-
Solution: Systematically vary the solvent ratio. A lower percentage of organic solvent generally increases retention time and may improve the separation between closely eluting peaks. Gradient elution, where the solvent strength is changed during the run, is often necessary for complex fatty acid mixtures.
-
-
Change the Organic Solvent: Acetonitrile and methanol have different selectivities.
-
Consider Silver Ion HPLC (Ag-HPLC): This is a powerful technique for separating isomers based on the number, position, and geometry of double bonds.[9]
-
Solution: Use a silver-ion column. The mobile phase typically consists of a non-polar solvent like hexane with a small amount of a polar modifier like acetonitrile.[9]
-
-
Adjust Temperature: Lowering the column temperature can sometimes enhance separation between isomers, although it will increase analysis time and backpressure.[13]
Question: My retention times are drifting or are not reproducible. What is the cause?
Answer: Variable retention times can compromise the reliability of your analytical results.[6]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common cause.[13]
-
Column Equilibration: Insufficient column equilibration time between runs, especially in gradient elution, can lead to drift.
-
Solution: Increase the equilibration time to ensure the column has fully returned to the initial conditions before the next injection.
-
-
Temperature Fluctuations: Changes in ambient or column temperature can affect retention times.[13]
-
Solution: Use a column oven to maintain a constant, stable temperature.[13]
-
-
Flow Rate Inconsistencies: A malfunctioning pump can cause the flow rate to fluctuate.[3]
-
Solution: Check the pump for leaks and ensure it is properly primed and degassed.
-
Quantitative Data Summary
The following tables summarize typical starting conditions and the effects of mobile phase modifiers for the analysis of petroselinic acid and other fatty acids.
Table 1: Recommended Starting HPLC Conditions for Petroselinic Acid Analysis
| Parameter | Typical Condition | Notes |
|---|---|---|
| Column | Reversed-Phase C18 (ODS) | Most common for fatty acid analysis.[12] |
| Mobile Phase A | Water with pH modifier | e.g., 0.1% Formic Acid or Acetic Acid.[12][14] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is common due to low viscosity.[11][12] |
| Elution Mode | Gradient | Often required for separating complex mixtures.[13] A starting gradient could be 70-95% B over 30-60 minutes.[14][15] |
| Flow Rate | 0.8 - 1.0 mL/min | A typical range for analytical columns.[13][14] |
| Column Temp. | 30 - 35 °C | Helps maintain reproducibility.[13][14] |
| Detection | UV (205-210 nm) for underivatized acids.[12] | Requires high-purity solvents. Derivatization (e.g., phenacyl esters) allows detection at higher wavelengths (e.g., 254 nm) with greater sensitivity.[12] |
| Injection Vol. | 5 - 20 µL | Should be optimized to avoid column overload.[2] |
Table 2: Mobile Phase Modifier Effects
| Modifier | Purpose | Typical Concentration | Effect |
|---|---|---|---|
| Acetic or Formic Acid | Suppress ionization of both petroselinic acid and column silanols | 0.05 - 0.1% | Improves peak shape (reduces tailing) for free fatty acids.[12][14] |
| Phosphate Buffer | Control and stabilize pH | 10 - 25 mM | Enhances reproducibility and baseline stability, especially for ionizable compounds.[4][13] |
| Triethylamine (TEA) | Silanol blocker | ~25 mM | Competes with basic analytes for active silanol sites to reduce tailing. Less common with modern columns.[4] |
Visual Guide: Mobile Phase Parameter Relationships
This diagram illustrates how key mobile phase parameters influence the primary outcomes of an HPLC separation.
Caption: Key mobile phase parameters and their effects on results.
Experimental Protocols
Below are generalized protocols for the HPLC analysis of petroselinic acid. Always refer to your specific instrument and column manuals for detailed operating procedures.
Protocol 1: Reversed-Phase HPLC of Underivatized Petroselinic Acid
This method is suitable for quantification when high sensitivity is not required.
-
Sample Preparation:
-
If analyzing oils or tissues, perform saponification (e.g., using KOH in methanol) to release the free fatty acids.[15]
-
Acidify the mixture and extract the free fatty acids using a non-polar solvent like hexane.
-
Evaporate the solvent and redissolve the fatty acid residue in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Mobile Phase Preparation:
-
HPLC System Setup and Run:
Protocol 2: Analysis via Phenacyl Ester Derivatization for Enhanced Sensitivity
Derivatization is used to add a UV-absorbing chromophore to the fatty acid, significantly increasing detection sensitivity.[12]
-
Derivatization Procedure:
-
Isolate the free fatty acids as described in Protocol 1, Step 1.
-
To the dried fatty acid sample, add a solution of a derivatizing agent (e.g., α-bromoacetophenone) and a catalyst (e.g., a crown ether) in acetonitrile.
-
Heat the mixture (e.g., at 80°C for 15 minutes) to form the phenacyl esters.
-
Cool the reaction mixture and inject it directly or after dilution.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile/water (e.g., 90:10 v/v).
-
Degas both solvents before use.
-
-
HPLC System Setup and Run:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. hplc.eu [hplc.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. uhplcs.com [uhplcs.com]
- 7. agilent.com [agilent.com]
- 8. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. mastelf.com [mastelf.com]
- 12. aocs.org [aocs.org]
- 13. pharmaguru.co [pharmaguru.co]
- 14. mdpi.com [mdpi.com]
- 15. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
Preventing isomerization of 6-Octadecenoic acid during analysis
Technical Support Center: Analysis of 6-Octadecenoic Acid
Welcome to the technical support center for the analysis of this compound (Petroselinic Acid). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent isomerization during experimental analysis. Accurate quantification of cis-6-octadecenoic acid is critical, and its isomerization to the trans form can lead to significant data misinterpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is isomerization a concern during its analysis?
A1: this compound, commonly known as petroselinic acid, is a monounsaturated omega-12 fatty acid. It is a positional isomer of oleic acid, with the double bond at the 6th carbon position instead of the 9th. In its natural form, the double bond is in the cis configuration. Isomerization is the process where the cis double bond converts to a trans configuration (petroselaidic acid). This is a major concern because cis and trans isomers have different physical properties and biological activities. Analytical methods that induce isomerization can lead to the inaccurate quantification of the native cis isomer and the erroneous detection or quantification of the trans form.
Q2: What are the primary causes of cis-trans isomerization during the analysis of this compound?
A2: Isomerization is primarily induced by energy input and chemical conditions during sample preparation and analysis. The main causes are:
-
High Temperatures: Thermal stress is a significant factor. Temperatures above 120-150°C can induce cis-trans isomerization, especially in the presence of oxygen.[1][2][3] This is a risk during the derivatization step and within the heated injector port of a gas chromatograph (GC).
-
Acid Catalysts: Strong acid catalysts (e.g., BF₃, H₂SO₄) used for preparing fatty acid methyl esters (FAMEs) for GC analysis can promote isomerization, particularly if heating is prolonged or at high temperatures.[4][5]
-
Oxidative Conditions: The isomerization of fatty acids can be a free-radical process, which is accelerated by the presence of oxygen.[1] Proper sample handling to minimize exposure to air is crucial.
Q3: How can I prevent isomerization during the sample preparation (FAME synthesis) step?
A3: To prevent isomerization, use mild derivatization conditions. This involves controlling both temperature and the type of catalyst. Base-catalyzed methods are generally considered milder than acid-catalyzed reactions.[6] If an acid-catalyzed method is necessary, temperature and reaction time must be minimized. Avoid acidification in the final step of FAME preparation, as this can cause isomerization of certain fatty acids.[5][7] (See Experimental Protocols section for a detailed mild procedure).
Q4: My this compound (petroselinic acid) peak co-elutes with oleic acid. How can I resolve these positional isomers?
A4: The co-elution of petroselinic and oleic acids is a common analytical challenge.[8] Resolution can be achieved by optimizing your chromatographic method:
-
Use a Highly Polar GC Column: A long capillary column with a highly polar stationary phase, such as 100% biscyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88), is essential for separating positional isomers of fatty acids.[9] Using columns of 50 to 100 meters in length can further enhance resolution.[8]
-
Consider Alternative Esters: Derivatizing the fatty acids to fatty acid butyl esters (FABEs) instead of methyl esters (FAMEs) can increase the separation between petroselinic and oleic acid peaks on a polar column.[8][9]
-
Alternative Techniques: For challenging separations, consider silver ion chromatography, either as silver ion thin-layer chromatography (Ag-TLC) or silver ion high-performance liquid chromatography (Ag-HPLC), which separates isomers based on their interaction with silver ions. Reversed-phase HPLC (RP-HPLC) can also separate these isomers, often without derivatization.[10]
Q5: What are the optimal Gas Chromatography (GC) conditions to prevent isomerization while analyzing FAMEs?
A5: The key is to minimize thermal stress.
-
Injector Temperature: Use the lowest possible temperature that allows for efficient volatilization of the FAMEs. A high injector temperature is a primary site for thermally-induced isomerization.
-
Oven Temperature Program: Employ a temperature ramp rather than a high isothermal temperature. A slower ramp rate can significantly improve the resolution of closely eluting peaks like positional and geometric isomers.[6]
-
Carrier Gas: Use an inert carrier gas like helium or nitrogen.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Appearance of a peak corresponding to the trans isomer (petroselaidic acid) that is not expected in the sample. | 1. High temperature during FAME preparation. 2. High GC injector temperature. 3. Use of harsh acid catalysts (e.g., BF₃) with excessive heat. | 1. Use a mild derivatization protocol (e.g., lower temperature, shorter time, base catalyst). See Protocol 1. 2. Reduce the GC injector temperature in 10-20°C increments to the lowest effective point. 3. Switch to a milder catalyst or ensure the reaction temperature does not exceed 100°C.[3][11] |
| Poor resolution or co-elution of this compound (petroselinic) and 9-octadecenoic acid (oleic). | 1. Inadequate GC column polarity or length. 2. Suboptimal oven temperature program. 3. Analysis performed as methyl esters (FAMEs). | 1. Ensure you are using a highly polar biscyanopropyl polysiloxane column of at least 50-60 meters. A 100m column may be required.[8] 2. Decrease the temperature ramp rate (e.g., from 5°C/min to 2°C/min) to improve separation. 3. Prepare fatty acid butyl esters (FABEs) instead of FAMEs to enhance resolution between these specific positional isomers.[9] |
| Broad or tailing peaks for fatty acid esters. | 1. Active sites in the GC inlet or column. 2. Incomplete derivatization. 3. Sample overload. | 1. Use a deactivated inlet liner. If the column is old, it may need conditioning or replacement. 2. Review your derivatization protocol to ensure the reaction goes to completion. Use fresh reagents. 3. Dilute the sample and re-inject. |
| Loss of unsaturated fatty acids or appearance of degradation products. | 1. Oxidation of the sample. 2. Thermal degradation due to excessively high GC temperatures. | 1. Handle samples under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Add an antioxidant like BHT during lipid extraction.[6] 2. Lower the injector and maximum oven temperatures. |
Quantitative Data on Isomerization
Preventing isomerization is critical for accurate quantification. The following table, based on data from the thermal treatment of oleic acid (a C18:1 isomer), illustrates the effect of temperature and time on the formation of trans isomers. This demonstrates the importance of maintaining lower temperatures during all analytical steps.
Table 1: Effect of Temperature and Heating Duration on trans Isomer Formation in Triolein
| Temperature (°C) | Heating Time (hours) | trans 18:1 Isomer Formed (mg/g oil) |
|---|---|---|
| 150 | 1 | 0.0897 |
| 150 | 3 | 0.1700 |
Data derived from studies on triolein (18:1, 9c) and is representative of the thermal susceptibility of C18:1 fatty acids.[3]
The data clearly shows that even at 150°C, significant isomerization occurs and increases with time.[3] Other studies note that cis-trans isomerization can begin at temperatures between 90°C and 120°C in the presence of oxygen.[2]
Experimental Protocols
Protocol 1: Mild Acid-Catalyzed FAME Preparation
This protocol uses a lower temperature to minimize the risk of isomerization compared to rapid, high-heat methods.[6]
-
Sample Preparation: Place up to 5 mg of lipid extract or oil in a screw-cap glass tube with a PTFE liner. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Preparation: Prepare a 5% (v/v) solution of concentrated sulfuric acid in anhydrous methanol. Handle with extreme care in a fume hood.
-
Reaction: Add 2 mL of the 5% methanolic H₂SO₄ to the sample tube. Add 1 mL of toluene to help solubilize non-polar lipids.
-
Incubation: Tightly cap the tube and vortex thoroughly. Place the tube in a heating block or water bath set to 60°C for 2 hours . Note: Avoid higher temperatures to minimize isomerization.
-
Extraction: After cooling to room temperature, add 2 mL of hexane and 1 mL of a saturated sodium chloride (NaCl) solution.[4] The NaCl solution helps to break any emulsions and forces the FAMEs into the hexane layer.[4]
-
Separation: Vortex the tube for 1 minute, then centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Storage: Store the FAME sample at -20°C until GC analysis.
Protocol 2: Recommended GC-FID Method for Separation of Petroselinic and Oleic Acid FAMEs
This method is optimized for the resolution of C18:1 positional isomers.
-
Gas Chromatograph: Agilent 6890 or similar, with Flame Ionization Detector (FID).
-
Column: Highly polar column, e.g., Agilent J&W CP-Sil 88 for FAME, 100 m x 0.25 mm i.d., 0.20 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless inlet, used in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 220°C (Use the lowest practical temperature).
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp 1: Increase at 4°C/min to 220°C.
-
Hold at 220°C for 20 minutes.
-
-
Detector Temperature: 250°C.
-
Injection Volume: 1 µL.
Visualizations: Workflows and Pathways
Experimental Workflow and Control Points
The following diagram outlines the critical steps in the analytical workflow for this compound, highlighting points where isomerization must be controlled.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of formation of trans fatty acids under heating conditions in triolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of FAME - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. petroselinic acid separation? - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. jsbms.jp [jsbms.jp]
- 11. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
Technical Support Center: Quantification of Unsaturated Fatty Acids
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of unsaturated fatty acid (UFA) quantification. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors that can affect the accuracy of UFA quantification?
A1: The most critical pre-analytical factors are sample handling and storage. Unsaturated fatty acids, particularly polyunsaturated fatty acids (PUFAs), are highly susceptible to oxidation due to their double bonds.[1] To mitigate this, samples should be processed quickly at low temperatures and stored at -80°C under an inert atmosphere (e.g., nitrogen or argon).[1] It is also crucial to minimize exposure to light and sources of metal ions, which can catalyze oxidation.[1] The addition of antioxidants, such as butylated hydroxytoluene (BHT), during sample extraction can further prevent artificial oxidation.
Q2: I am seeing unexpected isomers or degradation of my unsaturated fatty acids. What could be the cause?
A2: Isomerization and degradation of unsaturated fatty acids can often be traced back to the derivatization step.[2][3] High temperatures and harsh acidic or basic conditions during the formation of fatty acid methyl esters (FAMEs) for Gas Chromatography (GC) analysis can induce isomerization of double bonds (e.g., cis to trans) or degradation of conjugated systems.[2][3][4] For instance, acid-catalyzed methylation can lead to the isomerization of conjugated dienes.[2] To prevent this, it is advisable to use milder derivatization methods, lower reaction temperatures, and shorter reaction times.[2][3]
Q3: How do I choose the right internal standard for accurate UFA quantification?
A3: The choice of internal standard is critical for accurate quantification as it corrects for variability during sample preparation and analysis.[5][6][7][8] Ideally, stable isotope-labeled (e.g., deuterated) analogs of the target UFAs should be used, as they have nearly identical chemical and physical properties.[7][8][9] If these are unavailable, odd-chain fatty acids (e.g., C17:0, C19:0) that are not naturally present in the sample are a common alternative.[5][6][9] However, it is important to verify that the chosen internal standard is not endogenously present, even in trace amounts from dietary sources.[7] The internal standard should be added as early as possible in the sample preparation workflow to account for losses during all subsequent steps.[10]
Q4: My UFA peaks are showing poor chromatographic resolution. What can I do to improve this?
A4: Poor chromatographic resolution of UFAs, especially isomers, is a common challenge. For GC analysis, the choice of capillary column is crucial. Highly polar cyano-columns are often used to achieve separation of positional and geometric (cis/trans) isomers.[11] For High-Performance Liquid Chromatography (HPLC), reversed-phase columns are frequently employed.[12] Optimizing the temperature gradient (for GC) or the mobile phase composition (for HPLC) can significantly improve separation.[9][13] Derivatization can also enhance chromatographic resolution.[14]
Troubleshooting Guides
Problem 1: Low recovery of unsaturated fatty acids.
| Possible Cause | Troubleshooting Step |
| Incomplete lipid extraction | Ensure the chosen solvent system (e.g., chloroform/methanol) is appropriate for the sample matrix and that the extraction is performed thoroughly.[15] Consider a simplified one-step extraction and methylation method for high-throughput analysis, though be mindful of potential losses of shorter-chain fatty acids.[15] |
| Oxidation during sample preparation | Add an antioxidant like BHT to the extraction solvent.[16] Work at low temperatures and under an inert atmosphere whenever possible. Avoid prolonged exposure to air and light.[1] |
| Losses during derivatization | Optimize derivatization conditions (temperature, time, reagent concentration) to ensure complete reaction without degradation.[3][17] |
| Adsorption to labware | Use silanized glassware or polypropylene tubes to minimize the adsorption of fatty acids. |
Problem 2: Inaccurate quantification and high variability between replicates.
| Possible Cause | Troubleshooting Step |
| Inappropriate internal standard | Use a stable isotope-labeled internal standard for each analyte if possible.[7][9] If using an odd-chain fatty acid, verify its absence in your samples and ensure its recovery mimics that of your target UFAs.[6] |
| Matrix effects in LC-MS | Perform a matrix effect study by comparing the analyte response in a standard solution to that in a sample matrix spiked with the standard. If significant matrix effects are observed, consider using a stable isotope-labeled internal standard or improving sample cleanup procedures.[17] |
| Non-linearity of detector response | Ensure that the concentration of your analytes falls within the linear dynamic range of the detector. Prepare a calibration curve with a sufficient number of points to accurately define the linear range.[18] |
| Inconsistent derivatization | Ensure precise and consistent addition of derivatization reagents to all samples and standards. Control reaction time and temperature carefully.[4] |
Experimental Protocols
Protocol 1: General Lipid Extraction from Plasma
-
To 100 µL of plasma, add 1 mL of a 2:1 (v/v) mixture of chloroform and methanol containing 0.005% BHT.
-
Add a known amount of your chosen internal standard(s).
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic layer containing the lipids into a clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This protocol uses a mild, base-catalyzed method to minimize isomerization.
-
To the dried lipid extract, add 1 mL of 0.5 M methanolic sodium methoxide.
-
Cap the tube tightly and heat at 50°C for 10 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.[10]
Visualizing the Workflow and Challenges
To better understand the experimental process and potential pitfalls, the following diagrams illustrate the overall workflow and the factors affecting UFA stability.
Caption: A generalized workflow for the quantification of unsaturated fatty acids.
Caption: Key factors leading to the instability and degradation of unsaturated fatty acids.
Caption: A logical troubleshooting guide for inaccurate UFA quantification.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jafs.com.pl [jafs.com.pl]
- 3. A highly efficient method for derivatization of fatty acids for high performance liquid chromatography [jafs.com.pl]
- 4. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsus.com [eurofinsus.com]
- 6. researchgate.net [researchgate.net]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. internationaloliveoil.org [internationaloliveoil.org]
- 14. sciex.com [sciex.com]
- 15. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 18. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the stability of 6-Octadecenoic acid standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 6-Octadecenoic acid (Petroselinic acid) standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound standard is showing signs of degradation. What are the primary causes?
A1: The primary causes of this compound degradation are oxidation and enzymatic activity. As a monounsaturated fatty acid, the double bond in its structure is susceptible to attack by reactive oxygen species (ROS), leading to the formation of hydroperoxides, aldehydes, and other secondary oxidation products.[1] This process, known as autoxidation, is accelerated by exposure to oxygen, light, heat, and the presence of metal ions.[2] Enzymatic degradation can also occur if the standard is contaminated with lipases.
Q2: What are the optimal storage conditions for long-term stability of this compound standards?
A2: For long-term stability, this compound standards should be stored at -20°C or lower.[2][3] To minimize oxidation, it is crucial to store the standard under an inert atmosphere, such as nitrogen or argon, in a tightly sealed vial.[2][4] Protection from light is also essential, so amber glass vials or storage in a dark location is recommended.[2]
Q3: What is the recommended solvent for dissolving and storing this compound?
A3: this compound is soluble in organic solvents such as ethanol, methanol, and chloroform. For stock solutions, high-purity ethanol is a common choice. It is advisable to prepare solutions in solvents that have been purged with an inert gas to remove dissolved oxygen. Avoid aqueous solutions for long-term storage as they can promote hydrolysis.
Q4: Should I use an antioxidant with my this compound standard?
A4: Yes, the addition of an antioxidant is highly recommended to prolong the stability of this compound standards, especially when stored in solution.[5] Common antioxidants used for this purpose include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[6] A typical concentration for BHT is 0.01-0.1%.
Q5: How can I monitor the stability of my this compound standard over time?
A5: The stability of your standard can be monitored by periodically analyzing its purity and checking for the presence of degradation products. Common analytical methods include:
-
Gas Chromatography (GC): After conversion to fatty acid methyl esters (FAMEs), GC can be used to assess the purity of the standard.[7][8]
-
Peroxide Value (PV): This method measures the primary oxidation products (hydroperoxides).[1]
-
Thiobarbituric Acid Reactive Substances (TBARS): This assay detects secondary oxidation products, such as malondialdehyde.[1]
-
Conjugated Diene Measurement: Oxidation of unsaturated fatty acids leads to the formation of conjugated dienes, which can be measured spectrophotometrically.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peak tailing or broadening in GC analysis | Degradation of the standard leading to polar oxidation products. | Prepare a fresh standard solution from a properly stored stock. Ensure complete derivatization to FAMEs. |
| Appearance of unexpected peaks in the chromatogram | Presence of oxidation products or other contaminants. | Confirm the identity of the extra peaks using GC-MS. Review storage and handling procedures to identify potential sources of contamination or degradation. |
| Inconsistent results between experiments | Instability of the standard solution. | Prepare fresh dilutions of the standard for each experiment. Store stock solutions under inert gas at low temperatures. Incorporate an antioxidant. |
| Visible precipitate in the standard solution | Low solubility at storage temperature or solvent evaporation. | Gently warm the solution to redissolve the standard. If necessary, prepare a more dilute stock solution. Ensure vials are tightly sealed. |
Quantitative Data on Unsaturated Fatty Acid Stability
While specific quantitative data for the degradation of this compound is limited, the following table, based on studies of other unsaturated fatty acids like those in olive and sunflower oils, illustrates the expected impact of different storage conditions.
| Storage Condition | Antioxidant | Estimated Degradation (after 6 months) |
| Room Temperature (~25°C), exposed to air and light | None | High (>50% loss of parent compound) |
| Room Temperature (~25°C), sealed, in the dark | None | Moderate (20-40% loss) |
| Refrigerated (4°C), sealed, in the dark | None | Low to Moderate (10-25% loss) |
| Frozen (-20°C), sealed under inert gas, in the dark | None | Very Low (<5% loss) |
| Frozen (-20°C), sealed under inert gas, in the dark | BHT (0.05%) | Negligible (<1% loss) |
Note: These are estimated values based on analogous compounds and are intended for comparative purposes.[9][10]
Experimental Protocols
Protocol for Stability Testing of this compound Standard
This protocol outlines a procedure for conducting a stability study on a this compound standard.
1. Sample Preparation: a. Prepare a stock solution of this compound in ethanol at a concentration of 10 mg/mL. b. Aliquot the stock solution into several amber glass vials. c. For half of the vials, add BHT to a final concentration of 0.05%. d. Purge the headspace of each vial with nitrogen or argon gas before tightly sealing with a PTFE-lined cap.
2. Storage Conditions: a. Store sets of vials (with and without antioxidant) under the following conditions:
- -20°C in the dark.
- 4°C in the dark.
- 25°C in the dark.
- 25°C with exposure to ambient light.
3. Time Points for Analysis: a. Analyze a vial from each storage condition at time zero, 1, 3, 6, and 12 months.
4. Analytical Method (GC-FID after FAME Derivatization): a. Derivatization to Fatty Acid Methyl Esters (FAMEs): i. Take a known volume of the this compound solution. ii. Add 1 mL of 0.5 M NaOH in methanol. iii. Heat at 100°C for 5 minutes. iv. Add 2 mL of Boron Trifluoride (BF3) in methanol (14%). v. Heat again at 100°C for 5 minutes. vi. Add 1 mL of hexane and 1 mL of saturated NaCl solution. vii. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs. b. GC-FID Analysis: i. Inject 1 µL of the hexane extract into a GC-FID system. ii. Use a suitable capillary column (e.g., DB-23 or equivalent). iii. Set up a temperature program to adequately separate the FAMEs. iv. Quantify the peak area of the this compound methyl ester.
5. Data Analysis: a. Calculate the percentage of the remaining this compound at each time point relative to the time-zero sample. b. Plot the percentage of remaining standard against time for each storage condition to determine the degradation rate.
Visualizations
Caption: Factors influencing the degradation and stability of this compound.
Caption: Recommended workflow for handling this compound standards.
References
- 1. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. This compound, methyl ester, (Z)- [webbook.nist.gov]
- 5. testinglab.com [testinglab.com]
- 6. Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of French Coriander Oil as Source of Petroselinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 9. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 10. Rate of degradation of alpha-tocopherol, squalene, phenolics, and polyunsaturated fatty acids in olive oil during different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution of Fatty Acid Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution of 6-Octadecenoic acid and oleic acid during chromatographic analysis.
Troubleshooting Guide
Our troubleshooting guide is designed to provide step-by-step solutions to common co-elution problems in a direct question-and-answer format.
Question: My chromatogram shows a single, broad, or shouldered peak for what should be this compound and oleic acid. How can I confirm co-elution?
Answer: Co-elution, where two or more compounds elute from the chromatographic column at the same time, can indeed manifest as a single, distorted peak.[1][2] Here’s how you can investigate:
-
Peak Shape Analysis: A perfectly symmetrical, Gaussian peak is ideal. Asymmetrical peaks, such as those with a shoulder or tail, can indicate the presence of more than one compound.[2] A shoulder is a more definitive sign of co-elution than tailing.[2]
-
Detector-Based Peak Purity Analysis:
-
Diode Array Detector (DAD/PDA): If you are using a DAD, you can assess peak purity. The software can analyze spectra across the peak. If the spectra are not identical, it suggests the presence of multiple components.[1][2]
-
Mass Spectrometry (MS): When using an MS detector, you can examine the mass spectra at different points across the peak (peak apex, leading edge, and trailing edge). If the spectra differ, it's a strong indication of co-elution.[1][2]
-
Question: I've confirmed co-elution of this compound and oleic acid. What are the primary strategies to resolve these positional isomers?
Answer: Resolving positional isomers like this compound (petroselinic acid) and oleic acid (cis-9-octadecenoic acid) requires optimizing your chromatographic method to exploit the subtle differences in their structures. The main approaches involve Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) Based Strategies
For GC analysis, derivatization to Fatty Acid Methyl Esters (FAMEs) is a crucial first step to increase volatility and improve peak shape.[3][4][5]
Question: How can I optimize my GC method to separate C18:1 isomers?
Answer: The key to separating FAME isomers in GC lies in the choice of the capillary column and the temperature program.
-
Column Selection:
-
High Polarity Columns: Use a highly polar capillary column. Columns with biscyanopropyl polysiloxane stationary phases are specifically designed for the separation of FAMEs, including geometric and positional isomers.
-
Long Columns: Employing a long capillary column (e.g., 100 m or even 200 m) increases the number of theoretical plates and enhances resolution, which is critical for separating closely eluting isomers.[6][7]
-
-
Temperature Programming: A slow, optimized temperature gradient is often more effective than an isothermal run for resolving complex mixtures of fatty acid isomers.[8]
High-Performance Liquid Chromatography (HPLC) Based Strategies
HPLC offers several advantages for fatty acid analysis, including the ability to analyze underivatized acids and the use of different separation mechanisms.[9]
Question: What HPLC methods are effective for separating this compound and oleic acid?
Answer: Reversed-Phase (RP-HPLC) and Silver-Ion HPLC (Ag+-HPLC) are the two primary modes for this separation.
-
Reversed-Phase HPLC (RP-HPLC):
-
Principle: RP-HPLC separates molecules based on their hydrophobicity.[10] In the case of C18:1 isomers, the position of the double bond influences the molecule's overall hydrophobicity and its interaction with the nonpolar stationary phase (typically C18).[11]
-
Elution Order: For isomers with the same chain length and number of double bonds, the isomer with the double bond closer to the omega (methyl) end of the fatty acid is generally less hydrophobic and elutes earlier.[11] Therefore, for this compound (ω-12) and oleic acid (ω-9), you would expect oleic acid to elute before this compound.[11]
-
Optimization:
-
Mobile Phase: The composition of the mobile phase (e.g., the ratio of acetonitrile to water) is a powerful tool to manipulate selectivity.[12][13] Decreasing the amount of organic solvent will increase retention times and may improve resolution.[13]
-
Column Chemistry: While C18 columns are common, other stationary phases, such as those with different bonding or end-capping, might offer different selectivity.
-
-
-
Silver-Ion HPLC (Ag+-HPLC):
-
Principle: This technique uses a stationary phase impregnated with silver ions. The separation is based on the formation of reversible π-complexes between the silver ions and the double bonds of the fatty acids.[10] The strength of this interaction depends on the number, position, and configuration (cis/trans) of the double bonds.[10]
-
Application: Ag+-HPLC is highly effective for separating positional and geometric isomers of unsaturated fatty acids.[10][14]
-
Frequently Asked Questions (FAQs)
Q1: Is derivatization always necessary for the analysis of 6-Octadecenoic and oleic acids?
A1: For GC analysis, derivatization to FAMEs is essential to overcome the low volatility and high polarity of free fatty acids, which would otherwise lead to poor peak shape and retention.[3][5] For HPLC, while underivatized fatty acids can be analyzed, derivatization to phenacyl esters, for example, can significantly enhance UV detection sensitivity.[15]
Q2: What is the most common derivatization method for GC analysis of fatty acids?
A2: The most common method is esterification to form FAMEs.[3] A widely used reagent is Boron Trifluoride (BF₃) in methanol.[3][5] This method is effective for both esterifying free fatty acids and transesterifying fatty acids from lipids.[3]
Q3: Can I use mass spectrometry to differentiate between co-eluting 6-Octadecenoic and oleic acids?
A3: While standard electron ionization mass spectrometry (EI-MS) of FAMEs produces similar fragmentation patterns for positional isomers, making them difficult to distinguish, certain techniques can help. Tandem mass spectrometry (MS/MS) with specific fragmentation methods, such as electron-activated dissociation (EAD), can generate fragments that are diagnostic for the double bond position.[16] Additionally, derivatization to form picolinyl esters or dimethyloxazoline (DMOX) derivatives can yield mass spectra with fragments that are indicative of the double bond's location.
Quantitative Data Summary
The following tables summarize typical parameters for the separation of C18:1 fatty acid isomers using GC and HPLC.
Table 1: Gas Chromatography (GC) Parameters for C18:1 FAME Isomer Separation
| Parameter | Condition | Reference |
| Column | Agilent CP-Select CB for FAME, 0.25 mm x 200 m | [17] |
| SLB-IL111, 200 m x 0.25 mm I.D., 0.20 µm | ||
| Highly polar 100 m capillary column | [6][7] | |
| Carrier Gas | Hydrogen | [17] |
| Temperature Program | Isothermal at 172 °C | [17] |
| Isothermal at 150 °C | ||
| Injector | Split, 1:50 at 260 °C | [17] |
| Detector | Flame Ionization Detector (FID) at 270 °C | [17] |
Table 2: Reversed-Phase HPLC (RP-HPLC) Parameters for C18:1 Isomer Separation
| Parameter | Condition | Reference |
| Column | C18 (e.g., Zorbax ODS, µBondapak C18) | [9][15] |
| Mobile Phase | Acetonitrile/Water mixture (may contain phosphoric acid for free acids) | [9][12] |
| Detection | UV at 192-205 nm for underivatized acids | [9][12] |
| UV at 254 nm for phenacyl esters | [15] | |
| Temperature | 30-50 °C | [10][16] |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs using BF₃-Methanol for GC Analysis
This protocol is adapted from widely used methods for preparing FAMEs.[3][4]
-
Sample Preparation: Place 1-25 mg of the lipid sample into a screw-capped glass tube with a PTFE liner. If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.[3]
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the dried sample.[3]
-
Reaction: Tightly cap the tube and heat at 60-80°C for 10-60 minutes in a water bath or heating block.[3] The optimal time and temperature may need to be determined empirically for specific sample types.[3]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (or heptane).[4]
-
Phase Separation: Vortex the tube vigorously for 30 seconds to extract the FAMEs into the hexane layer. Centrifuge at approximately 1,500 x g for 5-10 minutes to achieve a clear separation of the layers.[3]
-
Sample Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC analysis.[4]
Protocol 2: RP-HPLC Separation of Underivatized 6-Octadecenoic and Oleic Acids
This protocol is based on the principles of reversed-phase separation of fatty acid isomers.[9][11][12]
-
Sample Preparation: Dissolve the fatty acid mixture in a suitable solvent, such as the mobile phase, to a known concentration.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio will need to be optimized, but a starting point could be 85:15 (v/v) acetonitrile:water. For free fatty acids, the addition of a small amount of acid (e.g., 0.1% phosphoric acid or 0.05% trifluoroacetic acid) to the mobile phase is often necessary to suppress the ionization of the carboxyl group and achieve good peak shape.[9][10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[10]
-
-
Injection: Inject 10-20 µL of the sample.
-
Analysis: Run the chromatogram and identify the peaks based on the retention times of pure standards. As established, oleic acid (ω-9) is expected to elute before this compound (ω-12).[11] Adjust the mobile phase composition to improve resolution if necessary.
Visualizations
Caption: A logical workflow for diagnosing and resolving the co-elution of fatty acid isomers.
Caption: A decision tree for troubleshooting poor resolution of fatty acid isomers.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. Streamlined methods for the resolution and quantification of fatty acids including trans fatty acid isomers in food products by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. jsbms.jp [jsbms.jp]
- 12. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. aocs.org [aocs.org]
- 16. sciex.com [sciex.com]
- 17. agilent.com [agilent.com]
Technical Support Center: Enhancing Ionization Efficiency of 6-Octadecenoic Acid in Mass Spectrometry
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding the mass spectrometric analysis of 6-Octadecenoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to analyze this compound and other free fatty acids by mass spectrometry?
A1: Free fatty acids (FFAs) like this compound are often difficult to analyze due to their inherent chemical properties. In their underivatized form, these highly polar compounds can exhibit poor ionization efficiency, especially in common reversed-phase liquid chromatography solvents. They also have a tendency to form hydrogen bonds, which can lead to adsorption issues on analytical columns and surfaces, resulting in poor peak shape and inaccurate quantification.[1]
Q2: What are the primary strategies to enhance the ionization efficiency of this compound?
A2: The two main strategies are chemical derivatization and the promotion of adduct formation.
-
Chemical Derivatization: This involves chemically modifying the carboxylic acid group to create a less polar and more volatile derivative.[2] The most common method is esterification to form a fatty acid methyl ester (FAME).[1] This neutralizes the polar carboxyl group, making the molecule more amenable to analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Adduct Formation: In Electrospray Ionization (ESI-MS), adding specific cations to the mobile phase or sample solvent can promote the formation of adducts (e.g., [M+Na]⁺, [M+Li]⁺, or [M+NH₄]⁺).[3][4] This is a common and effective way to analyze neutral lipids in positive ion mode.[4]
Q3: What is "charge reversal" derivatization and how does it help?
A3: "Charge reversal" derivatization is a technique where the carboxyl group of the fatty acid is modified to carry a permanent positive charge.[2] This allows for highly sensitive detection and quantification in the positive ion mode of ESI-MS, which is often more robust and sensitive than the negative ion mode typically used for underivatized fatty acids.[2][5] This approach can lead to a significant increase in sensitivity.[2]
Q4: Can I analyze this compound without derivatization?
A4: Yes, analysis without derivatization is possible, typically using ESI-MS in negative ion mode to detect the deprotonated molecule [M-H]⁻. However, this approach often suffers from lower sensitivity compared to methods using derivatization or adduct formation.[6] Success is highly dependent on optimizing the solvent system and ESI source parameters.[7]
Q5: What is the difference between analyzing fatty acids by GC-MS versus LC-MS?
A5: GC-MS is a powerful technique for fatty acid analysis but almost always requires derivatization to convert the fatty acids into volatile derivatives like FAMEs.[1] LC-MS can analyze both derivatized and underivatized fatty acids.[8] LC-MS is particularly useful for analyzing complex lipid extracts and can reduce interference from high-abundance species, thereby improving the detection of low-abundance fatty acids.[9]
Troubleshooting Guide
Problem: I am observing very low signal intensity or no peak for this compound.
-
Possible Cause 1: Poor Ionization.
-
Solution (ESI-MS): If analyzing in negative ion mode, the solvent pH may not be optimal for deprotonation. Try adding a small amount of a basic modifier like ammonium hydroxide. For positive ion mode, which is often more sensitive, you must use derivatization or an adduct-forming cation.[7] Add a salt like sodium iodide, lithium acetate, or ammonium formate to your mobile phase to promote the formation of [M+Na]⁺, [M+Li]⁺, or [M+NH₄]⁺ adducts.[3][7]
-
Solution (GC-MS): Your derivatization reaction may be incomplete. Ensure your sample is completely dry before adding the derivatization reagent, as water can hinder the reaction.[1] Also, verify the quality of your derivatization reagent, as degraded reagents are ineffective. Optimize the reaction time and temperature.[1]
-
-
Possible Cause 2: In-Source Fragmentation (ISF).
-
Solution: The voltages in your ESI source (e.g., capillary voltage, nozzle voltage) might be too high, causing the molecule to fragment before it reaches the analyzer.[10][11] This can lower the intensity of the precursor ion.[10] Systematically reduce the source voltages to find an optimum where fragmentation is minimized while maintaining sufficient signal.[10]
-
-
Possible Cause 3: Ion Suppression.
-
Solution: Other components in your sample matrix may be co-eluting with your analyte and competing for ionization, thus suppressing its signal.[12] Improve chromatographic separation to resolve this compound from interfering compounds.[13] If using direct infusion, this is a significant challenge; coupling your MS to an LC system is the most effective solution.[9] Also, ensure the purity of your LC-MS grade solvents, as contaminants can cause significant ion suppression.[14]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for low signal intensity.
Problem: I see unexpected peaks in my mass spectrum.
-
Possible Cause 1: Contamination.
-
Solution: Contaminants can be introduced from solvents, glassware, or the instrument itself. Common contaminants include phthalates (from plastics) and siloxanes.[15] Run a solvent blank to identify background peaks.[15] Ensure you are using high-purity, LC-MS grade solvents and clean all glassware thoroughly.[14]
-
-
Possible Cause 2: In-Source Fragments Misidentified as Lipids.
-
Solution: As mentioned, high source voltages can cause fragmentation. These fragments can have the same mass as other endogenous compounds, leading to misidentification.[10][11] For example, some lysophospholipids can fragment in-source to generate ions with masses corresponding to free fatty acids.[11] To confirm, analyze a pure standard of the suspected parent molecule and see if the fragment appears under your source conditions. Lowering source voltages is the primary solution.[10]
-
-
Possible Cause 3: Formation of Multiple Adducts.
-
Solution: If your mobile phase contains multiple types of cations (e.g., Na⁺, K⁺, NH₄⁺), you may see multiple adducts for your analyte ([M+Na]⁺, [M+K]⁺, [M+NH₄]⁺), complicating the spectrum. This is common when using buffers like phosphate-buffered saline without proper cleanup. Use a single, defined salt additive (e.g., ammonium formate) to promote the formation of a single, dominant adduct.[7][16]
-
Quantitative Data Summary
The following tables summarize the impact of different analytical strategies on fatty acid analysis.
Table 1: Comparison of Detection Limits for Free vs. Derivatized Fatty Acids
| Analyte Form | Ionization Mode | Typical Detection Limit | Fold Improvement |
|---|---|---|---|
| Free Fatty Acid | Negative ESI | ~25 µM | - |
| Derivatized (AMMP) | Positive ESI | ~10 nM | ~2500x |
Data derived from a study on enhanced LC/ESI-MS methods.[6]
Table 2: Influence of Solvent Additives on Ionization of Triacylglycerols (as a proxy for neutral lipids)
| Additive | Primary Adduct Formed | Selectivity for Oxidized vs. Non-oxidized Species |
|---|---|---|
| Ammonium Formate | [M+NH₄]⁺ | Moderate |
| Sodium Iodide | [M+Na]⁺ | High (up to 120-fold) |
| Lithium Acetate | [M+Li]⁺ | Variable |
Data adapted from a study on selective ionization using solvent additives.[7]
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification for FAMEs Analysis by GC-MS
This protocol is a widely used method for converting free fatty acids into fatty acid methyl esters (FAMEs) using Boron Trifluoride (BF₃)-Methanol.[1]
Materials:
-
Lipid sample (1-25 mg)
-
Boron Trifluoride in Methanol (12-14% w/w)
-
Hexane or Heptane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate
-
Screw-capped glass tubes with PTFE liners
Methodology:
-
Sample Preparation: Weigh 1-25 mg of the dried lipid sample into a screw-capped glass tube.[1] If the sample is in a solvent, evaporate it to complete dryness under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol solution to the dried sample.[1]
-
Reaction: Cap the tube tightly and heat at 60-80°C for 10-60 minutes.[1] The optimal time and temperature may need to be determined empirically for specific sample types.[1] A common condition is 60°C for 10 minutes.
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (or heptane).
-
Phase Separation: Shake the tube vigorously for 30-60 seconds to ensure the FAMEs are extracted into the non-polar hexane layer. Centrifuge briefly if necessary to achieve a clean separation of the layers.[1]
-
Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS.
Workflow for FAME Preparation and Analysis
Caption: General workflow for FAME preparation and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective ionization of oxidized lipid species using different solvent additives in flow injection mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
Minimizing sample degradation during 6-Octadecenoic acid derivatization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of 6-Octadecenoic acid.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the derivatization of this compound for analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: In its free form, this compound is a highly polar compound that tends to form hydrogen bonds. This leads to low volatility and potential interactions with the GC column, resulting in poor peak shape, tailing, and inaccurate quantification. Derivatization converts the carboxylic acid into a less polar and more volatile derivative, such as a fatty acid methyl ester (FAME), making it suitable for GC analysis.[1]
Q2: What are the most common derivatization methods for this compound?
A2: The most common methods involve esterification to form fatty acid methyl esters (FAMEs). This is typically achieved through acid-catalyzed reactions using reagents like Boron Trifluoride in methanol (BF3-Methanol) or Boron Trichloride in methanol (BCl3-Methanol).[1][2] Another common method is silylation, which forms trimethylsilyl (TMS) esters using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][3]
Q3: How can I prevent the degradation of this compound during derivatization?
A3: this compound is an unsaturated fatty acid, making it susceptible to oxidation. To minimize degradation, it is crucial to handle samples under an inert atmosphere (e.g., nitrogen) and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your solvents.[4] Additionally, avoiding overly harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can prevent degradation.[4] Storing the final derivatives properly, for instance, under nitrogen in a refrigerator, is also important for their stability.[5]
Q4: How long are the derivatized samples (FAMEs) stable?
A4: The stability of fatty acid methyl esters (FAMEs) depends on storage conditions. For short-term storage, it is recommended to keep the FAMEs in a non-polar solvent like hexane under a nitrogen atmosphere in a refrigerator.[5] For longer-term storage, samples should be stored in a sealed container in the dark at low temperatures. The stability is influenced by factors such as exposure to air, light, and humidity.[6]
Troubleshooting Common Issues
Issue 1: Incomplete Derivatization
-
Symptom: You observe broad or tailing peaks for this compound in your chromatogram, or the peak area is lower than expected.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reagent | Ensure a significant molar excess of the derivatizing agent is used.[7] If derivatization is still incomplete, try increasing the amount of the reagent.[2][4] |
| Presence of Water | The sample and reagents must be anhydrous, as water can hinder the esterification reaction.[2][3] Evaporate aqueous samples to dryness before adding reagents.[1] Consider adding a water scavenger like 2,2-dimethoxypropane.[2] |
| Suboptimal Reaction Time or Temperature | Optimize the reaction time and temperature for your specific sample.[7] For BF3-Methanol, a common starting point is 60°C for 5-10 minutes.[2] You can analyze aliquots at different time points to determine when the reaction is complete.[2] |
| Poor Reagent Quality | Derivatization reagents can degrade over time. Use high-quality reagents and adhere to the manufacturer's storage recommendations.[2][7] |
Issue 2: Sample Degradation
-
Symptom: You observe extraneous peaks in your chromatogram or a significant loss of your target analyte.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Oxidation of the Double Bond | As an unsaturated fatty acid, this compound is prone to oxidation.[6] Prepare and handle samples under an inert atmosphere (e.g., nitrogen).[5] Add an antioxidant such as BHT to the solvents.[4] |
| Isomerization or Side Reactions | Overly harsh reaction conditions (high temperatures, prolonged times) can cause isomerization or other side reactions.[4] Use the mildest effective conditions. For instance, with BF3-Methanol, avoid excessively high concentrations or temperatures. |
| Contaminated Glassware or Solvents | Ensure all glassware is thoroughly cleaned and solvents are of high purity to avoid introducing contaminants that can catalyze degradation. |
Data Presentation: Comparison of Derivatization Methods
The following table summarizes the recovery rates of fatty acids using different derivatization methods, providing a quantitative comparison to aid in method selection.
| Derivatization Method | Reagent(s) | Typical Recovery Rate for Fatty Acids | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | 14% BF3-Methanol | 1 - 8% | Robust for both free fatty acids and glycerolipids.[1] | Lower recovery rates compared to silylation methods.[8] Can cause isomerization of double bonds under harsh conditions. |
| Silylation | MSTFA | 20 - 30% | Higher recovery rates.[8] Derivatizes multiple functional groups.[1] | TMS derivatives can be less stable and may require analysis within a week.[3] Can lead to more complex mass spectra.[3] |
| Base- and Acid-Catalyzed | KOCH3/HCl | 84 - 112% (higher variation) | Shorter reaction time and less expensive.[9] | Lower recovery and higher variation, especially for unsaturated fatty acids.[9] |
| Base-Catalyzed and TMS-DM | NaOCH3 / TMS-DM | 90 - 106% (less variation) | Higher recovery and less variation.[9] | More expensive and requires longer time.[9] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using BF3-Methanol
This protocol is a widely used method for the esterification of free fatty acids.
-
Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.[1]
-
Reagent Addition: Add 2 mL of 10-14% BF3-Methanol to the sample.[1]
-
Reaction: Tightly cap the tube and heat at 60°C for 5-10 minutes in a heating block or water bath.[2]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.[7]
-
Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial. To ensure the removal of any residual water, you can pass the hexane layer through a small amount of anhydrous sodium sulfate.[7] The sample is now ready for GC analysis.
Protocol 2: Silylation using BSTFA
This method converts carboxylic acids into their trimethylsilyl (TMS) esters.
-
Sample Preparation: Place the dried sample (e.g., from a 100 µL of a 1 mg/mL solution in a solvent like acetonitrile) into an autosampler vial. This method is highly sensitive to moisture, so ensure the sample is completely dry.[1][3]
-
Reagent Addition: Add the silylating reagent, such as 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst. A molar excess of the reagent is required.[1][3]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][3]
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS or diluted with a suitable solvent like dichloromethane if necessary.[1][3]
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Troubleshooting guide for common derivatization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. repository.seafdec.org [repository.seafdec.org]
- 6. agronomy.emu.ee [agronomy.emu.ee]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues for 6-Octadecenoic acid quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of 6-Octadecenoic acid using calibration curves.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Linearity (Low R² value) in the Calibration Curve
Q1: My calibration curve for this compound has a low coefficient of determination (R² < 0.99). What are the potential causes and how can I improve it?
A: A low R² value indicates that the data points do not fit the linear regression model well. This can be caused by a variety of factors, from standard preparation to instrumental issues.
Troubleshooting Steps:
-
Verify Standard Preparation:
-
Accuracy of Stock Solution: Double-check the initial weight of the this compound standard and the volume of solvent used. Any error in the stock solution will propagate through all calibration points.
-
Serial Dilution Errors: Ensure that pipettes are properly calibrated and that good pipetting technique is used to minimize errors during serial dilutions.[1] Consider preparing a fresh set of standards.
-
Standard Stability: Ensure the standards have not degraded. This compound, being an unsaturated fatty acid, can be susceptible to oxidation. Store stock solutions at an appropriate temperature (e.g., -20°C) and minimize freeze-thaw cycles.
-
-
Check for Instrument Performance:
-
System Contamination: Run a blank injection (solvent only) to check for carryover from previous injections. A robust needle wash protocol can help minimize this.[2]
-
Detector Saturation: If the highest concentration standards are deviating from linearity, the detector may be saturated.[2] Try extending the calibration range with lower concentrations or diluting the high-concentration samples.[2]
-
-
Assess the Calibration Range:
-
The selected concentration range may not be linear for your specific instrument and method. Try narrowing or shifting the range.
-
Ensure you have a sufficient number of calibration points (a minimum of 5-6 is recommended) spanning the expected concentration range of your unknown samples.
-
-
Review Data Processing:
-
Integration Parameters: Ensure that the peak for this compound is being integrated correctly and consistently across all standards.
-
Regression Model: A simple linear regression with a zero intercept may not be appropriate. Consider using a weighted linear regression (e.g., 1/x or 1/x²) if there is higher variance at the lower or higher ends of the curve, or a quadratic fit if the response is inherently non-linear.[3][4]
-
Issue 2: Non-Linear Calibration Curve
Q2: My calibration curve is consistently non-linear (e.g., sigmoidal or flattened at the top). What should I investigate?
A: Non-linearity can be systematic and may point to issues with detector saturation, matrix effects, or multi-species interactions.
Troubleshooting Steps:
-
Detector Saturation: This is a common cause for flattening at the higher concentration end of the curve.[2]
-
Solution: Dilute the higher concentration standards or narrow the calibration range to avoid saturating the detector.[2]
-
-
Matrix Effects: If you are preparing your standards in a pure solvent but analyzing samples in a complex biological matrix, co-eluting substances can suppress or enhance the ionization of this compound, leading to non-linearity.[2][5]
-
Solution: Prepare your calibration standards in a blank matrix that is as close as possible to your sample matrix (matrix-matched calibration). Alternatively, use a stable isotope-labeled internal standard for this compound, which can help compensate for these effects.[2]
-
-
Chemical or Physical Interactions: At high concentrations, analyte molecules may interact with each other (e.g., dimerization) or with the column, leading to a non-linear response.
Issue 3: Low and Inconsistent Recovery
Q3: I am experiencing low and variable recovery of this compound during sample preparation. How can I improve this?
A: Low and inconsistent recovery is often traced back to the sample extraction and preparation steps.
Troubleshooting Steps:
-
Optimize Extraction Technique:
-
Protein Precipitation (PPT): While simple, PPT is often ineffective at removing interfering matrix components and may result in low recovery for fatty acids.[2]
-
Liquid-Liquid Extraction (LLE): This can provide cleaner extracts. Experiment with different organic solvents and pH adjustments to ensure efficient partitioning of this compound into the organic phase.[2]
-
Solid-Phase Extraction (SPE): SPE is frequently the most effective method for cleaning up complex samples and improving recovery.[2] For this compound, a reversed-phase sorbent (e.g., C8 or C18) is a good starting point. Optimize the wash and elution steps to maximize recovery and minimize interferences.[2]
-
-
Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended. It is added at the beginning of the sample preparation process and can compensate for losses during extraction and variability in instrument response.[2]
Issue 4: Matrix Effects
Q4: How can I determine if matrix effects are impacting my quantification of this compound?
A: Matrix effects are the alteration of analyte ionization due to co-eluting components from the sample matrix.[2] This is a significant issue in LC-MS based assays.
Assessment and Mitigation:
-
Post-Extraction Spike Experiment: This is a common method to quantify matrix effects.[2]
-
Procedure: Compare the peak area of this compound spiked into an extracted blank matrix with the peak area of the analyte in a neat (pure) solvent at the same concentration.
-
Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
-
Mitigation Strategies:
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5][6]
-
Improved Sample Cleanup: Employ more rigorous extraction techniques like SPE to remove interfering substances.[6]
-
Chromatographic Separation: Optimize the HPLC/GC method to better separate this compound from co-eluting matrix components.[2] This could involve changing the mobile phase, gradient, or analytical column.[2]
-
Matrix-Matched Calibrators: As mentioned earlier, preparing standards in a blank matrix helps to compensate for the effect.
-
Internal Standards: Using a stable isotope-labeled internal standard is one of the most effective ways to correct for matrix effects.[2]
-
Key Performance Metrics
The following table summarizes generally accepted performance metrics for calibration curves in analytical chemistry.
| Parameter | Acceptable Value | Notes |
| Coefficient of Determination (R²) | ≥ 0.99 | While widely used, a high R² alone does not guarantee a good calibration.[4] For assays, R² > 0.999 is often required, while for impurity analysis, > 0.990 may be acceptable.[7] |
| Linearity | Visual Inspection | The calibration curve should be visually inspected for a linear trend. Residual plots should show a random distribution of points around zero. |
| Accuracy (% Recovery) | 80 - 120% | For spiked samples, the calculated concentration should be within this range of the true value. Tighter ranges (e.g., 85-115% or 90-110%) may be required depending on the application.[8] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | The relative standard deviation of replicate measurements should be within this limit.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
This protocol describes the preparation of a stock solution and a series of working standards for generating a calibration curve.
-
Materials:
-
This compound standard (high purity)
-
Class A volumetric flasks
-
Calibrated pipettes
-
Appropriate solvent (e.g., methanol, ethanol, or isopropanol)
-
-
Procedure for 1 mg/mL Stock Solution: a. Accurately weigh approximately 10 mg of the this compound standard into a clean weighing boat. b. Transfer the standard to a 10 mL Class A volumetric flask. c. Record the exact weight. d. Add a small amount of solvent to dissolve the standard completely. e. Once dissolved, fill the flask to the 10 mL mark with the solvent. f. Cap the flask and invert it several times to ensure thorough mixing. g. Calculate the exact concentration of the stock solution based on the actual weight. h. Store the stock solution in an amber vial at -20°C.
-
Procedure for Working Standards (Serial Dilution): a. Label a series of volumetric flasks for each calibration point (e.g., 100, 50, 25, 10, 5, 1 µg/mL). b. Prepare the highest concentration standard first by diluting the stock solution. For example, to make a 100 µg/mL standard, transfer 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent. c. Use serial dilution to prepare the remaining standards. For example, to prepare the 50 µg/mL standard, take 5 mL of the 100 µg/mL solution and dilute it to 10 mL. d. Always use a fresh pipette tip for each dilution.
Visual Troubleshooting and Workflows
The following diagrams illustrate the troubleshooting logic for calibration curve issues and a general experimental workflow for this compound quantification.
Caption: Troubleshooting flowchart for calibration curve issues.
Caption: General experimental workflow for quantification.
References
- 1. Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. The New U.S. EPA Method TO-15A Blog Series - Part 6: Calibration Curve Fits [restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bme.psu.edu [bme.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Abundance of 6-Octadecenoic Acid in the Apiaceae Family: A Comparative Analysis
A comprehensive review of the prevalence of petroselinic acid, a significant monounsaturated fatty acid, across various species of the Apiaceae family reveals a rich and varied distribution. This guide presents a comparative analysis of 6-Octadecenoic acid content, offering valuable insights for researchers, scientists, and drug development professionals interested in the potential applications of this unique fatty acid.
The Apiaceae family, also known as Umbelliferae, is a significant natural source of this compound, commonly known as petroselinic acid (C18:1 cis-Δ6).[1] This fatty acid is a positional isomer of the more common oleic acid, with the double bond located at the sixth carbon atom instead of the ninth.[1] Petroselinic acid is predominantly found in the seed oils of Apiaceae species, where it can constitute a major portion of the total fatty acid profile, in some cases exceeding 80%.[1] Its presence is, however, negligible in other parts of the plant, such as the leaves.[1]
The concentration of petroselinic acid varies significantly among different species within the Apiaceae family and can also be influenced by factors such as geographical origin, ripeness of the seeds, and the extraction method employed.[1][2] This variation underscores the importance of standardized analytical methods for accurate quantification and comparison.
Comparative Quantitative Data
The following table summarizes the reported content of this compound (petroselinic acid) in the seed oils of various Apiaceae species, compiled from multiple research sources.
| Species Name | Common Name | This compound Content (% of Total Fatty Acids) |
| Pimpinella anisum | Anise | 10.4 - 75.6[1][3] |
| Coriandrum sativum | Coriander | 1 - 81.9[1][3] |
| Carum carvi | Caraway | 28.5 - 61.8[1][3][4] |
| Apium graveolens | Celery | 49.4 - 75.6[1][3] |
| Anethum graveolens | Dill | 79.9 - 87.2[1][3][4] |
| Foeniculum vulgare | Fennel | 43.1 - 81.9[1][3] |
| Petroselinum crispum | Parsley | 35 - 75.1[1][3] |
| Hippomarathrum cristatum | 72.2[5] | |
| Trinia glauca | 64.9[5] | |
| Bunium microcarpum | 59.7[5] | |
| Cuminum cyminum | Cumin | 49.9[4] |
Experimental Protocols
The quantification of this compound in Apiaceae seeds typically involves lipid extraction followed by chromatographic analysis. The general methodology is outlined below.
Lipid Extraction
A common method for extracting lipids from Apiaceae seeds is solvent extraction.
-
Sample Preparation: Seeds are dried to a constant weight and then finely ground to increase the surface area for efficient extraction.
-
Extraction: The ground seed material is typically extracted with a non-polar solvent, such as hexane or a mixture of chloroform and methanol, using a Soxhlet apparatus or other continuous extraction methods. The solvent is then evaporated under reduced pressure to yield the crude seed oil.
Fatty Acid Methyl Ester (FAME) Preparation (Transesterification)
To prepare the fatty acids for gas chromatography, they are converted into their corresponding fatty acid methyl esters (FAMEs).
-
Reaction: The extracted oil is reacted with a methanol solution containing a catalyst, such as sodium methoxide or boron trifluoride. This reaction, known as transesterification, converts the triacylglycerols into FAMEs.
-
Purification: The FAMEs are then purified by liquid-liquid extraction, typically using a non-polar solvent like hexane, and washed with water to remove any residual catalyst or glycerol. The organic layer containing the FAMEs is dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated.
Gas Chromatography (GC) Analysis
The composition of the FAMEs is determined using gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[6]
-
Instrumentation: A gas chromatograph equipped with a capillary column suitable for FAME separation (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms) is used.
-
Operating Conditions:
-
Injector Temperature: Typically set around 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. For example, the oven temperature may start at 100°C, hold for a few minutes, and then ramp up to 240°C at a rate of 3-5°C/min.
-
Detector Temperature: For FID, the temperature is usually set around 260°C.
-
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas at a constant flow rate.
-
-
Identification and Quantification: The individual FAMEs are identified by comparing their retention times with those of known standards. Quantification is achieved by measuring the peak area of each FAME and expressing it as a percentage of the total peak area of all fatty acids. For more definitive identification, GC-MS can be used to analyze the mass spectra of the eluted compounds.[6]
Visualizing Key Processes
To better understand the scientific processes involved, the following diagrams illustrate the general experimental workflow for analyzing this compound and its biosynthetic pathway.
Caption: Experimental workflow for the quantification of this compound.
Caption: Biosynthesis of petroselinic acid in Apiaceae seeds.[3]
Conclusion
The seeds of the Apiaceae family are a prominent and valuable source of this compound. The high concentration of this fatty acid in many species presents opportunities for its use in various applications, including in the food, cosmetic, and pharmaceutical industries. The data and protocols presented in this guide provide a foundation for researchers to explore the potential of this unique fatty acid further. The variability in petroselinic acid content across different species also suggests potential for chemotaxonomic significance and highlights the need for continued research to identify and cultivate high-yielding varieties.[5]
References
- 1. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fatty Acid Methyl Ester Composition of Some Turkish Apiaceae Seed Oils: New Sources for Petroselinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spices in the Apiaceae Family Represent the Healthiest Fatty Acid Profile: A Systematic Comparison of 34 Widely Used Spices and Herbs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 6-Octadecenoic Acid in Plasma
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes in biological matrices is paramount. This guide provides a comprehensive comparison of key performance characteristics for the validation of an analytical method for 6-Octadecenoic acid in plasma, a crucial aspect of pharmacokinetic and metabolic studies. The methodologies and data presented are benchmarked against established regulatory guidelines to ensure robustness and reliability.
The validation of a bioanalytical method is essential to demonstrate its suitability for its intended purpose.[1][2] This process involves a thorough evaluation of various parameters to ensure the method is accurate, precise, and reproducible.[3] For endogenous compounds like this compound, specific challenges arise, such as the presence of the analyte in the blank matrix, which requires careful consideration during validation.[3][4][5]
Comparison of Analytical Method Performance
The following tables summarize the typical performance data for a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma. While direct comparative studies for this specific analyte are not extensively published, the data presented here is representative of the expected performance based on validated methods for similar fatty acids.[6][7][8][9][10]
Table 1: Linearity and Range
| Parameter | Typical Performance | Acceptance Criteria (FDA/EMA) |
| Calibration Curve Range | 1 - 1000 ng/mL | At least 6-8 non-zero standards |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Back-calculated Standard Conc. | ± 10% of nominal | ± 15% of nominal (± 20% for LLOQ) |
Table 2: Accuracy and Precision
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Acceptance Criteria (FDA/EMA) |
| LLOQ | 1 | < 15% | < 15% | ± 15% | Precision: ≤ 20%, Accuracy: ± 20% |
| Low QC | 3 | < 10% | < 10% | ± 10% | Precision: ≤ 15%, Accuracy: ± 15% |
| Medium QC | 100 | < 10% | < 10% | ± 8% | Precision: ≤ 15%, Accuracy: ± 15% |
| High QC | 800 | < 8% | < 9% | ± 7% | Precision: ≤ 15%, Accuracy: ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Performance | Acceptance Criteria |
| Extraction Recovery | 85 - 95% | Consistent, precise, and reproducible |
| Matrix Factor | 0.95 - 1.05 | IS-normalized MF %CV ≤ 15% from at least 6 lots of matrix[11] |
Table 4: Stability
| Stability Condition | Duration | Temperature | Typical Result | Acceptance Criteria |
| Bench-top | 8 hours | Room Temperature | < 10% deviation | ± 15% of nominal concentration |
| Freeze-thaw | 3 cycles | -20°C to RT | < 12% deviation | ± 15% of nominal concentration |
| Long-term | 90 days | -80°C | < 10% deviation | ± 15% of nominal concentration |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of a bioanalytical method.[12] The following are typical experimental protocols for the key validation experiments cited above.
Stock and Working Solutions Preparation
-
Stock Solution: A primary stock solution of this compound (1 mg/mL) is prepared in a suitable organic solvent (e.g., methanol or ethanol). A separate stock solution is prepared for the internal standard (IS), typically a deuterated analog (e.g., this compound-d4).
-
Working Solutions: A series of working standard solutions are prepared by serial dilution of the stock solution to create calibration standards and quality control (QC) samples.
Sample Preparation
Due to the endogenous nature of this compound, a surrogate matrix (e.g., stripped plasma or a buffered solution) may be used for calibration standards.[4] QC samples should be prepared by spiking known amounts of the analyte into the authentic biological matrix.[4][5]
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic Column: A reverse-phase C18 column is commonly used.[8][9]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization (ESI).[8][9]
Validation Experiments
-
Linearity: Analyze calibration standards in triplicate over at least three separate runs. Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression.
-
Accuracy and Precision: Analyze five replicates of each QC level (LLOQ, Low, Medium, High) in three separate runs on different days. Calculate the intra- and inter-day precision (%CV) and accuracy (% bias).
-
Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to assess for interfering peaks at the retention time of the analyte and IS.[11]
-
Matrix Effect: The matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a pure solution.[11]
-
Recovery: The extraction recovery is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of the analyte in the plasma matrix is assessed under various conditions (bench-top, freeze-thaw, long-term) by analyzing QC samples after storage and comparing the results to freshly prepared QCs.
Visualizations
Bioanalytical Method Validation Workflow
Caption: General workflow for bioanalytical method validation.
Experimental Workflow for this compound Analysis
Caption: Sample analysis workflow for this compound in plasma.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. id-eptri.eu [id-eptri.eu]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. fda.gov [fda.gov]
- 5. nalam.ca [nalam.ca]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma | Semantic Scholar [semanticscholar.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
A Comparative Study of 6-Octadecenoic Acid and Vaccenic Acid for Researchers and Drug Development Professionals
An in-depth analysis of the structural, physicochemical, and biological properties of 6-octadecenoic acid and vaccenic acid, providing essential data for researchers in the fields of biochemistry, pharmacology, and drug development.
This guide offers a detailed comparison of two significant 18-carbon monounsaturated fatty acids: this compound (more commonly known as petroselinic acid) and vaccenic acid. While both share the same molecular formula, their distinct structural differences in the placement of the double bond lead to divergent physical properties, metabolic fates, and biological activities. This document provides a comprehensive overview of their characteristics, supported by quantitative data, detailed experimental protocols for their analysis, and visual representations of their metabolic and signaling pathways.
Physicochemical and Biological Properties: A Tabular Comparison
The following table summarizes the key quantitative data for this compound and vaccenic acid, facilitating a direct comparison of their fundamental properties.
| Property | This compound (Petroselinic Acid) | Vaccenic Acid (trans-Vaccenic Acid) | cis-Vaccenic Acid |
| IUPAC Name | (Z)-Octadec-6-enoic acid | (E)-Octadec-11-enoic acid | (Z)-Octadec-11-enoic acid |
| Molecular Formula | C₁₈H₃₄O₂ | C₁₈H₃₄O₂ | C₁₈H₃₄O₂ |
| Molecular Weight | 282.46 g/mol [1] | 282.46 g/mol | 282.46 g/mol |
| Melting Point | 27 - 30.1 °C[2][3] | 43 - 44 °C[4][5] | 14 - 15 °C[6][7][8] |
| Boiling Point | 237-238 °C at 18 mmHg[2] | 172-173 °C at 3 mmHg[4] | 150 °C at 0.03 mmHg[6][7][8] |
| Solubility | Soluble in ethanol and other organic solvents; practically insoluble in water.[1][9] | Soluble in organic solvents; limited solubility in water. | Soluble in chloroform, ethanol, and methanol.[6] |
| CAS Number | 593-39-5[2] | 693-72-1 | 506-17-2 |
Biological Activities and Mechanisms of Action
While structurally similar, this compound and vaccenic acid exhibit distinct biological activities and engage different signaling pathways.
This compound (Petroselinic Acid): This fatty acid, predominantly found in the seeds of plants from the Apiaceae family (e.g., parsley, coriander), has garnered attention for its anti-inflammatory properties.[10][11] Recent research indicates that petroselinic acid can ameliorate autoimmune disorders by suppressing the cytosolic-nucleic-acid-mediated type I interferon signaling pathway.[12] It achieves this by inhibiting the phosphorylation of key proteins, TBK1 and IRF3, which are crucial for the production of type I interferons.[12] Molecular docking studies also suggest a potential interaction between petroselinic acid and cytosolic nucleic acid sensors like cGAS and RIG-I.[12]
Vaccenic Acid: As the primary trans fatty acid in ruminant fats and dairy products, vaccenic acid's biological effects are multifaceted.[6] It serves as a precursor for the endogenous synthesis of conjugated linoleic acid (CLA), a fatty acid with various reported health benefits.[1] Beyond its conversion to CLA, vaccenic acid itself has demonstrated bioactivity. It has been shown to suppress intestinal inflammation by increasing the levels of anandamide and other related N-acylethanolamines.[6] Furthermore, vaccenic acid can activate peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid metabolism and inflammation.[13] Some studies also suggest it may improve insulin sensitivity.[1]
Metabolic Pathways
The metabolic fates of these two fatty acids are distinct, leading to the production of different downstream bioactive molecules.
Metabolism of this compound: In plants, the biosynthesis of petroselinic acid is a well-defined pathway. It begins with palmitoyl-ACP (16:0-ACP), which is desaturated to form 16:1Δ4-ACP. This intermediate is then elongated to produce petroselinoyl-ACP (18:1Δ6-ACP).[14] The petroselinic acid is then released and incorporated into triacylglycerols for storage.[14] In mammalian systems, the metabolism of dietary petroselinic acid is less clearly defined but is known to involve its incorporation into and turnover within phospholipids like phosphatidylcholine.[15]
Metabolism of Vaccenic Acid: A primary metabolic pathway for vaccenic acid in mammals is its conversion to rumenic acid (c9,t11-CLA) by the enzyme Δ9-desaturase.[16] This conversion is significant as it contributes to the body's pool of CLA. Vaccenic acid can also undergo partial β-oxidation to produce trans-palmitoleic acid (t-16:1n-7), another fatty acid with potential biological relevance.[17]
Experimental Protocols
For researchers seeking to analyze and compare this compound and vaccenic acid, the following are detailed methodologies for key experiments.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a standard method for the extraction, derivatization, and quantification of total fatty acids from biological samples.
a. Lipid Extraction (Folch Method):
-
Homogenize the sample (e.g., tissue, cells) in a chloroform:methanol (2:1, v/v) solution.
-
Add a known amount of an internal standard (e.g., a deuterated fatty acid) to the mixture for quantification.
-
After thorough mixing, add water or a saline solution to induce phase separation.
-
The lower chloroform phase, containing the lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
b. Fatty Acid Methyl Ester (FAME) Derivatization:
-
Resuspend the dried lipid extract in a known volume of a reagent containing methanolic HCl or BF₃-methanol.
-
Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specified time to convert the fatty acids to their more volatile methyl esters.
-
After cooling, add water and a non-polar solvent (e.g., hexane or iso-octane) to extract the FAMEs.
-
The upper organic layer containing the FAMEs is collected for GC-MS analysis.
c. GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC-MS system.
-
The GC is equipped with a capillary column suitable for FAME separation (e.g., a DB-5MS or equivalent).
-
The oven temperature is programmed with a gradient to ensure the separation of different FAMEs based on their boiling points and polarity.
-
The separated FAMEs are then ionized and fragmented in the mass spectrometer.
-
Identification of individual fatty acids is achieved by comparing their retention times and mass spectra with those of known standards. Quantification is performed by comparing the peak area of each analyte to the peak area of the internal standard.[13][14]
Structural Analysis by Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR provides a non-destructive method for the analysis of fatty acid profiles in lipid mixtures.
a. Sample Preparation:
-
Dissolve the lipid extract in a deuterated solvent, typically deuterated chloroform (CDCl₃), containing a known amount of an internal standard such as tetramethylsilane (TMS).
-
Transfer the solution to a high-quality NMR tube.
b. NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum using a high-field NMR spectrometer.
-
The signals corresponding to specific protons in the fatty acid molecules are integrated. Key signals include those from:
-
Terminal methyl groups (~0.9 ppm)
-
Methylene groups in the aliphatic chain (~1.3 ppm)
-
Allylic protons (protons on carbons adjacent to a double bond)
-
Bis-allylic protons (protons on a carbon between two double bonds)
-
Olefinic protons (protons on the double bond carbons) (~5.4 ppm)
-
c. Data Analysis:
-
The relative amounts of different types of fatty acids (saturated, monounsaturated, polyunsaturated) can be calculated based on the integration values of these characteristic signals. For instance, the ratio of the olefinic proton signal area to the total proton signal area can provide a measure of the degree of unsaturation.
Cell-Based Anti-Inflammatory Activity Assay (NF-κB Reporter Assay)
This assay is used to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the activation of the NF-κB signaling pathway.
a. Cell Culture and Treatment:
-
Use a stable cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the fatty acids (this compound or vaccenic acid) for a specified period.
b. Induction of Inflammation:
-
Stimulate the cells with a pro-inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to activate the NF-κB pathway.
c. Measurement of Reporter Gene Activity:
-
After the stimulation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.
-
A decrease in reporter activity in the presence of the fatty acid compared to the stimulated control indicates inhibition of NF-κB activation and thus, anti-inflammatory activity.
-
The results can be used to determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Visualizing the Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key metabolic and signaling pathways for this compound and vaccenic acid.
Caption: Biosynthesis of Petroselinic Acid in Plants.
Caption: Major Metabolic Pathways of Vaccenic Acid.
Caption: Anti-inflammatory Signaling of Petroselinic Acid.
Caption: Key Signaling Pathways of Vaccenic Acid.
References
- 1. metabolon.com [metabolon.com]
- 2. researchgate.net [researchgate.net]
- 3. BioRender Learning Hub | Tips for Illustrating Biological Pathways [biorender.com]
- 4. researchgate.net [researchgate.net]
- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Metabolism and Toxicity of TRANS Fatty Acids, Elaidate and Vaccenate Compared to Cis-Oleate in HepG2 Cells [mdpi.com]
- 8. US6365175B1 - Petroselinic acid and its use in food - Google Patents [patents.google.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. trans Palmitoleic acid arises endogenously from dietary vaccenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 17. Vaccenic acid and trans fatty acid isomers from partially hydrogenated oil both adversely affect LDL cholesterol: a double-blind, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of GC-MS and HPLC methods for fatty acid analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fatty acids is paramount in diverse scientific fields, from elucidating disease mechanisms in drug development to ensuring the quality of food products. The two leading analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While GC-MS has traditionally been the workhorse for fatty acid analysis, HPLC has emerged as a powerful alternative with distinct advantages, particularly for the analysis of labile and isomeric fatty acids.
This guide provides an objective cross-validation of GC-MS and HPLC methods for fatty acid analysis, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific applications.
Performance Comparison: A Quantitative Overview
A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC, compiled from various studies. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and the precise methodology employed.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Precision (RSD%) | ≤ 5.88%[1][2] | ≤ 5.88% (often slightly better than GC)[1][2] | Both methods demonstrate good precision for quantitative analysis. |
| Recovery (%) | ≥ 82.31%[1][2] | ≥ 82.31%[1][2] | Comparable recovery rates are achievable with optimized extraction procedures. |
| Linearity (r²) | > 0.99[1] | > 0.99[1][3] | Both techniques exhibit excellent linearity over a defined concentration range. |
| Sensitivity (LOD/LOQ) | LOD: 0.001 mg/g, LOQ: 0.003 mg/g (for cholesterol)[1][4] | LOD: 0.005 mg/g, LOQ: 0.016 mg/g (for cholesterol)[1][4] | GC-MS generally offers higher sensitivity, especially with single ion monitoring.[5] |
| Isomer Separation | Can be challenging for cis/trans and positional isomers.[1] | Superior for separation of cis/trans and positional isomers, especially with specialized columns.[1][6] | A significant advantage of HPLC for detailed fatty acid profiling. |
| Compound Stability | High temperatures in the injector and column can lead to the degradation of heat-labile compounds.[1] | Operates at or near ambient temperature, minimizing the risk of degradation for sensitive fatty acids.[1][7] | Crucial for analyzing polyunsaturated fatty acids (PUFAs) or other thermally sensitive lipids. |
| Derivatization | Generally required (e.g., to FAMEs) to increase volatility.[6][8] | Can analyze underivatized fatty acids, though derivatization can enhance detection.[6][9] | HPLC offers a simplified workflow by potentially eliminating the derivatization step. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the analysis of fatty acids using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Total Fatty Acid Analysis
This protocol outlines a common procedure for the analysis of total fatty acids in biological samples, such as serum or tissue, following conversion to fatty acid methyl esters (FAMEs).
1. Lipid Extraction (Folch Method) [5] a. Homogenize the sample (e.g., 100 µL of serum) in a chloroform:methanol solution (2:1, v/v). b. Add an internal standard (e.g., triheptadecanoin, 17:0) for quantification.[5] c. Vortex the mixture and centrifuge to separate the layers. d. Collect the lower organic phase containing the lipids. e. Repeat the extraction on the aqueous phase and pool the organic extracts. f. Dry the pooled extract under a stream of nitrogen.
2. Saponification and Derivatization (to FAMEs) a. Add methanolic NaOH to the dried lipid extract and heat to saponify the lipids into free fatty acids. b. Add a methylation reagent, such as boron trifluoride (BF₃) in methanol, and heat to convert the free fatty acids to FAMEs.[8] c. Add hexane to extract the FAMEs. d. Wash the hexane layer with water and dry it over anhydrous sodium sulfate. e. The sample is now ready for GC-MS analysis.
3. GC-MS Analysis [5]
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, ramp to 220°C, and then to 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Single Ion Monitoring (SIM) for enhanced sensitivity or full scan for identification.[5]
4. Data Analysis a. Identify FAMEs by comparing their retention times and mass spectra with those of known standards. b. Quantify individual fatty acids by constructing a calibration curve using the internal standard.
High-Performance Liquid Chromatography (HPLC) Protocol for Fatty Acid Analysis
This protocol describes the analysis of fatty acids using reversed-phase HPLC (RP-HPLC) with UV detection, which may or may not require derivatization.
1. Sample Preparation a. Lipid Extraction: Perform lipid extraction as described in the GC-MS protocol (Folch method). b. Derivatization (Optional, for enhanced UV detection): [9] i. For fatty acids that lack a strong chromophore, derivatization with a UV-absorbing agent like p-bromophenacyl bromide can significantly enhance sensitivity. ii. Dissolve the dried lipid extract in a suitable solvent and add the derivatizing reagent and a catalyst. iii. Heat the mixture to complete the reaction. iv. Dry the derivatized sample and reconstitute it in the mobile phase.
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A small amount of acid (e.g., 0.1% acetic acid) can be added to improve the peak shape of free fatty acids.[7][9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.[1]
-
Injection Volume: 10-20 µL.[1]
-
Detection: UV detector set at a low wavelength (e.g., 205-210 nm) for underivatized fatty acids, or at the maximum absorbance wavelength of the derivatizing agent (e.g., ~254 nm for phenacyl esters).[7][9]
3. Data Analysis a. Identify fatty acids by comparing their retention times with those of derivatized or underivatized standards. b. Quantify individual fatty acids by creating a calibration curve with known concentrations of standards.
Mandatory Visualizations
To better understand the practical application and theoretical basis of these techniques, the following diagrams illustrate a typical experimental workflow for cross-validation and a key signaling pathway involving fatty acids.
Caption: Experimental workflow for the cross-validation of GC-MS and HPLC methods for fatty acid analysis.
Caption: Simplified diagram of the eicosanoid signaling pathway initiated by fatty acid release.
Conclusion and Recommendations
Both GC-MS and HPLC are robust and reliable methods for the analysis of fatty acids. The choice between them hinges on the specific research question, the nature of the fatty acids being analyzed, and the available instrumentation.
-
GC-MS is the preferred method for established, routine analysis of a broad range of fatty acids, especially when high sensitivity is required. Its extensive libraries of mass spectra facilitate confident compound identification.
-
HPLC excels in the separation of labile and isomeric fatty acids, such as cis/trans isomers and polyunsaturated fatty acids (PUFAs), due to its ambient temperature operation.[1][7] The ability to analyze underivatized fatty acids can also simplify the workflow.[6]
Ultimately, for a comprehensive and unambiguous fatty acid profile, a combination of both techniques can be a powerful strategy. Cross-validation of results between GC-MS and HPLC provides the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings. This is particularly critical in regulated environments such as drug development and clinical diagnostics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]
- 6. What biological signaling pathways are fatty acids involved? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Analysis of the Biological Activities of Cis- and Trans-6-Octadecenoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
The geometric isomerism of fatty acids, specifically the cis and trans configurations of the double bond, plays a pivotal role in their chemical properties and biological functions. This guide provides a detailed comparison of the biological activities of the cis and trans isomers of 6-octadecenoic acid, known as petroselinic acid and petroselaidic acid, respectively. While direct comparative studies on these specific isomers are limited, this document synthesizes available data on petroselinic acid and extrapolates the potential activities of petroselaidic acid based on the well-documented behavior of other trans fatty acid isomers.
Data Presentation: A Comparative Overview
The following table summarizes the known biological activities of cis-6-octadecenoic acid (petroselinic acid) and the hypothesized activities of its trans isomer, petroselaidic acid. These hypotheses are drawn from studies on other trans-octadecenoic acid isomers, such as elaidic acid (trans-9-octadecenoic acid), and require direct experimental validation for the 6-isomer.
| Biological Activity | Cis-6-Octadecenoic Acid (Petroselinic Acid) | Trans-6-Octadecenoic Acid (Petroselaidic Acid) (Hypothesized) | Supporting Evidence for Isomeric Differences |
| Metabolic Effects | |||
| Lipolysis | Likely lower rates of lipolysis. | Potentially stimulates lipolysis.[1] | Studies on rat adipocytes show that trans isomers of octadecenoic acid increase lipolytic rates compared to the cis isomer (oleic acid).[1] |
| Glucose Utilization | Likely promotes glucose utilization. | Potentially inhibits glucose conversion to cell lipid and oxidation to carbon dioxide.[1] | Compared to oleic acid, trans isomers of octadecenoic acid were found to reduce glucose conversion to cell lipid and its oxidation in rat adipocytes.[1] |
| Triacylglycerol Secretion | Augments triacylglycerol secretion as very-low-density lipoprotein (VLDL).[2] | Likely results in lower rates of triacylglycerol synthesis and secretion.[2] | In perfused rat liver, trans-octadecenoic acid led to lower rates of triacylglycerol synthesis and secretion compared to its cis counterpart.[2] |
| Fatty Acid Oxidation | Lower rate of oxidation.[2] | More readily oxidized for energy.[2] | Studies on perfused rat liver indicate that trans-octadecenoic acid is more readily oxidized than the cis isomer.[2] |
| LDL Cholesterol Regulation | May contribute to lowering LDL cholesterol. | Likely biologically neutral with no significant effect on LDL cholesterol levels.[3] | In hamsters, cis-9-octadecenoic acid increased hepatic LDL receptor activity and lowered LDL-C, while the trans isomer had no significant effect.[3] |
| Enzyme Inhibition | |||
| Δ6-Desaturase Activity | Slight inhibitor.[4] | Potent inhibitor.[4] | Trans fatty acids like elaidate are potent inhibitors of Δ6-desaturase, while cis isomers are only slight inhibitors.[4] |
| Other Biological Activities | |||
| Anti-inflammatory Effects | Possesses anti-inflammatory properties.[5][6] | Unknown. | Petroselinic acid is known for its anti-inflammatory effects.[5][6] The effect of the trans isomer is yet to be determined. |
| Antimicrobial & Antifungal Activity | Exhibits antibacterial and antifungal properties.[5][7] | Unknown. | Several investigations have shown that petroselinic acid has antibacterial and antifungal potential.[5][7] The activity of the trans isomer is uncharacterized. |
| Antioxidant Properties | Demonstrates antioxidant activity.[6] | Unknown. | Petroselinic acid is reported to have antioxidant properties.[6] The antioxidant capacity of the trans isomer has not been studied. |
| Antidiabetic Potential | Has been shown to have antidiabetic potential.[5][7] | Unknown. | Petroselinic acid has been investigated for its antidiabetic effects.[5][7] The role of the trans isomer in glucose metabolism suggests further investigation is needed. |
Experimental Protocols
To facilitate further research into the comparative biological activities of cis- and trans-6-octadecenoic acid, detailed methodologies for key experiments are provided below.
Adipocyte Lipolysis Assay
Objective: To determine the effect of this compound isomers on the rate of lipolysis in adipocytes.
Methodology:
-
Adipocyte Isolation: Isolate primary adipocytes from the adipose tissue of rats via collagenase digestion.
-
Cell Culture and Treatment: Culture the isolated adipocytes in a suitable medium. Incubate the cells for 2 hours in media containing different concentrations of either cis-6-octadecenoic acid or trans-6-octadecenoic acid, complexed to bovine serum albumin (BSA). A control group with only BSA should be included.
-
Glycerol Measurement: After incubation, collect the media. The rate of lipolysis is determined by measuring the concentration of glycerol released into the incubation medium using a commercial glycerol assay kit.
-
Data Analysis: Compare the amount of glycerol released in the presence of the cis and trans isomers to the control group. Statistical significance can be determined using an appropriate test, such as a t-test or ANOVA.
Glucose Utilization Assay in Adipocytes
Objective: To measure the effect of this compound isomers on glucose uptake and conversion to lipids in adipocytes.
Methodology:
-
Adipocyte Preparation: Isolate and culture rat adipocytes as described above.
-
Incubation with Radiolabeled Glucose: Incubate the adipocytes in media containing [U-¹⁴C]glucose along with different concentrations of cis- or trans-6-octadecenoic acid complexed to BSA.
-
Measurement of Glucose Conversion to Lipid: After a 2-hour incubation, terminate the reaction and extract the total lipids from the adipocytes. The amount of radiolabeled glucose incorporated into the lipid fraction is quantified using liquid scintillation counting.
-
Measurement of Glucose Oxidation: In a parallel experiment, capture the ¹⁴CO₂ produced from the oxidation of [U-¹⁴C]glucose by placing a filter paper soaked in a CO₂ trapping agent in the sealed incubation flasks. The radioactivity on the filter paper is then measured by scintillation counting.
-
Data Analysis: Compare the levels of radiolabeled lipid and CO₂ produced in cells treated with the cis and trans isomers.
Δ6-Desaturase Inhibition Assay
Objective: To assess the inhibitory potential of this compound isomers on the activity of Δ6-desaturase.
Methodology:
-
Cell Culture: Culture human skin fibroblasts in a lipid-free medium to enhance the activity of desaturase enzymes.
-
Fatty Acid Supplementation: Supplement the culture medium with the test compounds (cis- or trans-6-octadecenoic acid) at various concentrations.
-
Incubation with Radiolabeled Substrate: Add [¹⁴C]linoleic acid, the substrate for Δ6-desaturase, to the culture medium and incubate for a specified period.
-
Lipid Extraction and Analysis: After incubation, extract the total lipids from the cells. Separate the fatty acid methyl esters by thin-layer chromatography or gas chromatography.
-
Quantification of Desaturation: Quantify the amount of radiolabeled γ-linolenic acid (the product of Δ6-desaturation of linoleic acid) and the remaining [¹⁴C]linoleic acid.
-
Data Analysis: Calculate the percentage of inhibition of Δ6-desaturase activity by comparing the conversion of linoleic acid to γ-linolenic acid in the presence and absence of the test isomers.
Mandatory Visualization
References
- 1. Replacing cis octadecenoic acid with trans isomers in media containing rat adipocytes stimulates lipolysis and inhibits glucose utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation and esterification of cis- and trans-isomers of octadecenoic and octadecadienoic acids in isolated rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trans-9-octadecenoic acid is biologically neutral and does not regulate the low density lipoprotein receptor as the cis isomer does in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective effects of isomeric cis and trans fatty acids on fatty acyl delta 9 and delta 6 desaturation by human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 593-39-5: Petroselinic acid | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Petroselinic Acid in Botanical Samples
For researchers, scientists, and professionals in drug development, the accurate quantification of petroselinic acid is crucial for quality control, efficacy studies, and the development of new products. This guide provides a comparative overview of analytical methodologies for the determination of petroselinic acid, with a focus on experimental protocols and data from various studies.
Petroselinic acid (C18:1n-12) is a positional isomer of oleic acid and is a major fatty acid in the seed oils of plants belonging to the Apiaceae family, such as coriander, parsley, and fennel.[1][2][3][4] Its unique chemical structure offers potential applications in the cosmetic, food, and pharmaceutical industries.[1] Accurate and reproducible quantification methods are therefore essential for research and commercial applications.
Comparison of Analytical Methodologies
The primary analytical challenge in quantifying petroselinic acid is its separation from its isomer, oleic acid.[3] Gas chromatography (GC) is the most common technique employed, typically after converting the fatty acids to their more volatile fatty acid methyl esters (FAMEs).[3] However, different derivatization and chromatographic conditions can yield varying results.
This guide compares the following analytical approaches based on available literature:
-
Gas Chromatography with Flame Ionization Detection (GC-FID) of Fatty Acid Methyl Esters (FAMEs): The most conventional method.
-
Gas Chromatography coupled with Mass Spectrometry (GC-MS) of FAMEs: Provides mass information for peak identification.
-
Alternative Derivatization Techniques: The use of reagents other than methanol to improve the separation of petroselinic and oleic acid esters.
The validation of these analytical methods typically involves assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit to ensure reliable results.[5][6][7][8]
Quantitative Data from Select Studies
The concentration of petroselinic acid can vary significantly depending on the plant species, geographical origin, and extraction method.[1][3][4] The following table summarizes the percentage of petroselinic acid in the seed oil of various Apiaceae species as reported in different studies.
| Plant Species | Percentage of Petroselinic Acid (%) | Analytical Method | Reference |
| Anise (Pimpinella anisum) | 10.4 - 75.6 | Not Specified | [1][4] |
| Anise (Tunisian) | 46.60 | Not Specified | [9] |
| Anise (Egyptian) | 38.40 | Not Specified | [9] |
| Caraway (Carum carvi) | 28.5 - 57.6 | Not Specified | [1][4] |
| Celery (Apium graveolens) | 49.4 - 75.6 | Not Specified | [1][4] |
| Coriander (Coriandrum sativum) | 1 - 81.9 | Not Specified | [1][4] |
| Coriander (French) | 72.6 | GC of FAMEs | [10] |
| Cumin (Cuminum cyminum) | 41.3 - 61.8 | Not Specified | [1][4] |
| Dill (Anethum graveolens) | 79.9 - 87.2 | Not Specified | [1][4] |
| Fennel (Foeniculum vulgare) | 43.1 - 81.9 | Not Specified | [1][4] |
| Parsley (Petroselinum crispum) | 35 - 75.1 | Not Specified | [1][4] |
| Hippomarathrum cristatum | 72.2 | GC-MS of FAMEs | [11][12] |
| Trinia glauca | 64.9 | GC-MS of FAMEs | [11][12] |
| Bunium microcarpum | 59.7 | GC-MS of FAMEs | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the common methods used in petroselinic acid quantification.
1. Gas Chromatography-Flame Ionization Detection (GC-FID) of FAMEs
This is the most widely used method for fatty acid analysis.
-
Lipid Extraction: Lipids are extracted from the ground seeds using a solvent such as n-hexane in a Soxhlet apparatus.[10]
-
Transesterification to FAMEs: The extracted oil is converted to FAMEs. A common method involves saponification with methanolic NaOH followed by methylation using a catalyst like boron trifluoride (BF3) in methanol.[13]
-
GC-FID Analysis:
-
Column: A polar capillary column, such as a CP-Sil 88 (100 m), is often used to achieve separation of fatty acid isomers.[14]
-
Injector and Detector Temperature: Typically set around 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, the temperature may be raised from an initial hold to a final temperature at a specific rate.
-
Carrier Gas: Helium or hydrogen.
-
Quantification: The percentage of each fatty acid is calculated based on the peak area relative to the total area of all fatty acid peaks.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
The protocol is similar to GC-FID, but the mass spectrometer detector provides mass spectra for each peak, aiding in the definitive identification of the fatty acids.[15]
3. Alternative Derivatization: 2-Methoxyethyl Esters
To improve the separation of petroselinic and oleic acid, derivatization to 2-methoxyethyl esters has been proposed.[2]
-
Derivatization: The fatty acids are converted to their 2-methoxyethyl esters.
-
GC Analysis: The resulting esters are then analyzed by GC, which may allow for better resolution of the petroselinic and oleic acid peaks.[2]
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for planning and executing the analysis.
Caption: General workflow for the quantification of petroselinic acid.
This guide provides a foundational understanding of the methods available for the quantification of petroselinic acid. The choice of method will depend on the specific research question, available instrumentation, and the required level of accuracy and precision. For comparative studies, consistency in methodology is paramount.
References
- 1. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. repo.unand.ac.id [repo.unand.ac.id]
- 7. routledge.com [routledge.com]
- 8. asean.org [asean.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Comparison of available analytical methods to measure trans-octadecenoic acid isomeric profile and content by gas-liquid chromatography in milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jianhaidulab.com [jianhaidulab.com]
Evaluating the Antioxidant Potential of 6-Octadecenoic Acid Compared to Oleic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant potential of 6-Octadecenoic acid (petroselinic acid) and its positional isomer, oleic acid. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to offer an objective evaluation for research and development purposes.
Introduction
This compound, a cis-6 isomer of octadecenoic acid, and oleic acid (cis-9-octadecenoic acid) are both monounsaturated fatty acids. While oleic acid is a well-studied compound and a major component of olive oil, known for its various health benefits including antioxidant properties, petroselinic acid, found in plants of the Apiaceae family like parsley and coriander, is less extensively researched for its antioxidant capacity.[1][2] Understanding the comparative antioxidant potential of these isomers is crucial for their potential application in pharmaceuticals and functional foods. This guide aims to collate and present the current scientific evidence to facilitate this understanding.
Quantitative Antioxidant Activity
Direct comparative studies evaluating the antioxidant potential of pure this compound and oleic acid using standardized assays are limited in the publicly available scientific literature. The following tables summarize the available data for each fatty acid individually. It is important to note that these values are from different studies and experimental conditions may vary, thus a direct comparison should be made with caution. The antioxidant activity of fatty acids can be influenced by the assay system and the presence of other compounds.[3]
Table 1: DPPH Radical Scavenging Activity
| Compound | Assay Conditions | IC50 Value | Reference |
| This compound | Data not available | Not reported | |
| Oleic Acid | Various | Not typically reported for the pure fatty acid, as its direct radical scavenging activity is considered weak. |
Note: The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. A lower IC50 value indicates higher antioxidant activity.
Table 2: ABTS Radical Scavenging Activity
| Compound | Assay Conditions | TEAC (Trolox Equivalent Antioxidant Capacity) Value | Reference |
| This compound | Data not available | Not reported | |
| Oleic Acid | Various | Not typically reported for the pure fatty acid. |
Note: The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation. A higher TEAC value indicates a stronger antioxidant capacity compared to the standard, Trolox.
Table 3: Cellular Antioxidant Activity (CAA)
| Compound | Cell Line | Oxidative Stressor | CAA Value (µmol QE/100 µmol) | Reference |
| This compound | Data not available | Not reported | Not reported | |
| Oleic Acid | HepG2 | AAPH | Data not available in direct comparative studies | [4] |
Note: The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for bioavailability and metabolism. A higher CAA value indicates greater cellular antioxidant protection.
Disclaimer: The lack of directly comparable quantitative data highlights a significant research gap. Future studies should aim to evaluate the antioxidant activity of this compound and oleic acid side-by-side using standardized protocols.
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below to facilitate further research and comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and relatively simple method to assess the free radical scavenging ability of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[5][6]
Protocol for Lipophilic Compounds:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable organic solvent like ethanol or methanol. The solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of the test compounds (this compound and oleic acid) in the same solvent.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add a specific volume of the test compound solution (e.g., 100 µL).
-
Add a specific volume of the DPPH solution (e.g., 100 µL) to initiate the reaction.
-
For the blank, use the solvent instead of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is another widely used method to determine the antioxidant capacity of both hydrophilic and lipophilic compounds.
Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.[7]
Protocol for Lipophilic Compounds:
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compounds (this compound and oleic acid) and a standard antioxidant (e.g., Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add a small volume of the test compound or standard solution (e.g., 10 µL).
-
Add a larger volume of the diluted ABTS•+ solution (e.g., 1 mL) and mix thoroughly.
-
-
Measurement:
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.
-
References
- 1. Electrophilic nitro-fatty acids activate NRF2 by a KEAP1 cysteine 151-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of physico-chemical properties and antioxidant activity of oil from seed, leaf and stem of purslane (Portulaca oleracea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid composition and antioxidant activity of Angelica glauca and Chenopodium album seed extracts from Kashmir | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Extraction Techniques for 6-Octadecenoic Acid from Coriander Seeds
For Researchers, Scientists, and Drug Development Professionals
Coriander (Coriandrum sativum L.) seeds are a valuable source of 6-Octadecenoic acid, more commonly known as petroselinic acid. This monounsaturated fatty acid holds significant promise in the pharmaceutical and nutraceutical industries due to its unique chemical structure and biological activities. The efficiency of extracting this valuable compound is highly dependent on the chosen methodology. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Key Performance Parameters
The selection of an extraction technique is a critical step that influences the yield, purity, and overall cost-effectiveness of obtaining this compound. This section provides a quantitative comparison of conventional and modern extraction methods.
| Parameter | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |
| Total Oil Yield (%) | 14.45 - 22.9[1] | ~30.7 | Data not available for total oil, 0.325% for essential oil[2] | 4.55 - 8.88[1][3] |
| This compound (%) | 72.6 - 77 | ~76 | Not explicitly reported | ~68.8 |
| Extraction Time | 4 - 8 hours | 9 - 60 minutes | 19 - 60 minutes[2] | 1.5 - 2.5 hours |
| Solvent Consumption | High | Moderate | Low to Moderate | Low (CO2 is recycled) |
| Energy Consumption | High (2.52 kWh for HD)[2] | Low to Moderate | Low (0.63 kWh for MAHD)[2] | High |
| Process Complexity | Low | Low to Moderate | Moderate | High |
| Solvent Type | Organic Solvents (e.g., n-hexane) | Organic Solvents (e.g., ethanol, n-hexane) | Organic Solvents (e.g., ethanol) or water | Supercritical CO2 |
Experimental Workflows and Logical Relationships
To visualize the processes and the interplay of different parameters, the following diagrams are provided.
Caption: Generalized workflow for the extraction and analysis of this compound from coriander seeds.
Caption: Logical relationships comparing key advantages of different extraction techniques.
Detailed Experimental Protocols
Soxhlet Extraction
Soxhlet extraction is a conventional and widely used method for solid-liquid extraction.
Materials and Equipment:
-
Ground coriander seeds
-
n-Hexane (or other suitable organic solvent)
-
Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)
-
Heating mantle
-
Cellulose extraction thimble
-
Rotary evaporator
Procedure:
-
Place a known quantity of ground coriander seeds into a cellulose extraction thimble.
-
Position the thimble inside the Soxhlet extraction chamber.
-
Fill the round-bottom flask with n-hexane to approximately two-thirds of its volume.
-
Assemble the Soxhlet apparatus and connect it to a water source for the condenser.
-
Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back into the extraction chamber, immersing the sample.
-
Continue the extraction process for 4-8 hours, allowing for continuous siphoning of the solvent and extracted oil back into the flask.
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and transfer the solvent-oil mixture to a rotary evaporator.
-
Remove the solvent under reduced pressure to obtain the crude coriander seed oil.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to enhance the extraction process.
Materials and Equipment:
-
Ground coriander seeds
-
Ethanol or n-hexane
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of ground coriander seeds and place them in a beaker or flask.
-
Add a predetermined volume of solvent (e.g., a solid-to-solvent ratio of 1:10 w/v).
-
Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a specified frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 15-30 minutes). Maintain a constant temperature using a water bath if necessary.
-
Continuously stir the mixture using a magnetic stirrer during sonication.
-
After the extraction period, filter the mixture to separate the solid residue from the liquid extract.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator to obtain the oil.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process.
Materials and Equipment:
-
Ground coriander seeds
-
Ethanol or other polar solvent
-
Microwave extraction system (closed or open vessel)
-
Extraction vessel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a known amount of ground coriander seeds into the microwave extraction vessel.
-
Add the appropriate volume of solvent.
-
Seal the vessel (for closed-vessel systems) and place it in the microwave extractor.
-
Set the extraction parameters, including microwave power (e.g., 400-800 W), temperature, and time (e.g., 10-30 minutes).
-
Start the extraction program. The microwave energy will rapidly heat the solvent and disrupt the plant cell walls, facilitating the release of the oil.
-
After the extraction is complete, allow the vessel to cool to a safe temperature.
-
Filter the extract to remove the solid plant material.
-
Evaporate the solvent from the filtrate using a rotary evaporator to yield the coriander seed oil.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent.
Materials and Equipment:
-
Ground coriander seeds
-
Supercritical fluid extractor system (including a pump, extraction vessel, and separator)
-
High-pressure CO2 cylinder
Procedure:
-
Load the ground coriander seeds into the extraction vessel of the SFE system.
-
Pressurize and heat the CO2 to bring it to its supercritical state (above its critical temperature and pressure, e.g., >31.1 °C and >73.8 bar).
-
Introduce the supercritical CO2 into the extraction vessel. The supercritical fluid has properties of both a liquid and a gas, allowing it to effuse through the solid material and dissolve the oil.
-
Maintain the desired pressure (e.g., 100-350 bar) and temperature (e.g., 40-60 °C) for a specific duration to allow for efficient extraction.
-
The mixture of supercritical CO2 and extracted oil is then passed through a separator.
-
In the separator, the pressure and/or temperature is changed, causing the CO2 to return to its gaseous state and lose its solvating power, thus precipitating the oil.
-
The extracted oil is collected from the separator, and the CO2 can be recycled for further extractions.
Concluding Remarks
The choice of an extraction technique for this compound from coriander seeds involves a trade-off between several factors.
-
Soxhlet extraction , while being a simple and well-established method, is time-consuming and requires large volumes of organic solvents, raising environmental and safety concerns.
-
Ultrasound-Assisted Extraction (UAE) offers a significant reduction in extraction time and solvent consumption compared to Soxhlet, with comparable or even higher yields.
-
Microwave-Assisted Extraction (MAE) is another rapid and efficient method that can further reduce extraction time and energy consumption.[2][4] It is considered a green extraction technique.[4]
-
Supercritical Fluid Extraction (SFE) is a highly selective and environmentally friendly method that yields a high-purity extract without the use of organic solvents. However, the high initial capital cost of the equipment can be a limiting factor.
For researchers prioritizing high throughput and reduced environmental impact, UAE and MAE present compelling alternatives to traditional Soxhlet extraction. For applications requiring the highest purity and a completely solvent-free product, SFE is the superior choice, provided the initial investment is feasible. The optimal method will ultimately depend on the specific research goals, available resources, and desired scale of operation.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-assisted hydrodistillation extraction of essential oil from coriander seeds and evaluation of their composition, antioxidant and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Bioactives and Nutra-Pharmaceutical Potential of Supercritical Fluid and Hydro-Distilled Extracted Coriander Leaves Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Pre-Treatment, Treatment, and Extraction Technologies on the Bioactive Substances of Coriander | MDPI [mdpi.com]
Validating the In Vitro Anti-inflammatory Properties of 6-Octadecenoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory properties of 6-Octadecenoic acid, also known as petroselinic acid, against other alternatives, supported by experimental data. The information is tailored for researchers, scientists, and professionals in drug development to facilitate informed decisions in their research endeavors.
Executive Summary
This compound, a positional isomer of oleic acid found in plants of the Apiaceae family, has demonstrated notable anti-inflammatory potential in various in vitro models.[1] Experimental evidence suggests its mechanism of action involves the modulation of key inflammatory mediators and signaling pathways. This guide synthesizes available data on its efficacy, provides detailed experimental protocols for its validation, and compares its activity with other fatty acids and standard anti-inflammatory drugs.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated in several in vitro systems. A key model involves the use of lipopolysaccharide (LPS)-stimulated macrophages, which mimics an inflammatory response by inducing the production of pro-inflammatory cytokines. Another model utilizes phorbol myristate acetate (PMA) to induce inflammation in human skin fibroblasts.
Table 1: Effect of this compound and Comparators on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Compound | Concentration | Cell Line | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β | Citation(s) |
| This compound | Various | U937, BMDM | Data not conclusively found | No significant suppression | Data not conclusively found | [2] |
| 8-oxo-9-octadecenoic acid | 50 µM | RAW 264.7 | ~50% | ~60% | Not reported | [3][4] |
| Oleic Acid | 50 µM | RAW 264.7 | Significant Reduction | Significant Reduction | Not reported | [5] |
| Dexamethasone | 100 nM | Mouse BMDM | >80% | >80% | >80% | [6] |
Note: Data for 8-oxo-9-octadecenoic acid, a derivative, is included as a proxy for octadecenoic acid's potential activity. BMDM: Bone Marrow-Derived Macrophages.
Table 2: Effect of this compound on Other Inflammatory Markers
| Compound | Concentration | Cell Line | Marker | % Inhibition | Citation(s) |
| This compound | 1 µM | Human Fibroblasts | PGE2 | Significant Reduction | [7] |
| This compound | 1 µM | Human Fibroblasts | ICAM-1 | Significant Reduction | [7] |
| Indomethacin | 100-200 µM | Human Lymphocytes | Not Applicable | Genotoxicity observed | [8] |
Mechanisms of Action: Signaling Pathways
The anti-inflammatory effects of fatty acids are often mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Upon stimulation by agents like LPS, a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus to promote the transcription of pro-inflammatory genes.
Interestingly, studies on this compound (petroselinic acid) have shown that it does not suppress LPS-induced IL-6 production, suggesting it may not directly inhibit the canonical NF-κB pathway in this context.[2] However, a derivative, 8-oxo-9-octadecenoic acid, has been shown to inhibit the phosphorylation of IκB-α and the p50 subunit of NF-κB in LPS-stimulated RAW 264.7 macrophages, indicating a potential for NF-κB pathway inhibition by related molecules.[3][4] In contrast, oleic acid has been demonstrated to attenuate LPS-induced inflammation by suppressing the NF-κB pathway in RAW 264.7 cells.[5]
Diagram 1: Generalized NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway upon LPS stimulation.
MAPK Signaling Pathway
The MAPK pathway, comprising kinases such as ERK, JNK, and p38, is another critical regulator of inflammatory responses.[9] The study on 8-oxo-9-octadecenoic acid demonstrated its ability to inhibit the phosphorylation of JNK and ERK in LPS-stimulated macrophages, suggesting a mechanism of action involving the MAPK pathway.[3][4]
Diagram 2: Generalized MAPK Signaling Pathway
Caption: Overview of the MAPK signaling cascade in inflammation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro anti-inflammatory studies.
Cell Culture and Treatment
-
Cell Lines:
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well for cytokine assays, 6-well for protein or RNA analysis).
-
Allow cells to adhere and reach a suitable confluency (typically 70-80%).
-
Pre-treat cells with various concentrations of this compound or control compounds (e.g., oleic acid, dexamethasone) for a specified period (e.g., 1-2 hours).
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) or PMA (e.g., 10 ng/mL) and incubate for a designated time (e.g., 6-24 hours).[2][6]
-
Cytokine Production Assay (ELISA)
This assay quantifies the concentration of pro-inflammatory cytokines in the cell culture supernatant.
-
Procedure:
-
After treatment, collect the cell culture supernatant.
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding the supernatant and standards.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
Diagram 3: ELISA Workflow
Caption: General workflow for a sandwich ELISA to measure cytokines.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify the phosphorylation (activation) of key proteins in the NF-κB and MAPK signaling pathways.[4]
-
Procedure:
-
After treatment, lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-ERK, ERK).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software.
-
Conclusion
The available in vitro data suggests that this compound (petroselinic acid) possesses anti-inflammatory properties, although its precise mechanisms of action, particularly concerning the NF-κB pathway, require further elucidation. Its ability to reduce PGE2 and ICAM-1 in fibroblasts is a promising finding.[7] For a comprehensive understanding, further studies are warranted to generate a complete dose-response profile for its effects on a wider range of pro-inflammatory cytokines in well-established models like LPS-stimulated macrophages. Comparative studies against its isomer, oleic acid, and standard anti-inflammatory drugs will be crucial in determining its relative potency and therapeutic potential. The experimental protocols and comparative data provided in this guide offer a framework for researchers to rigorously validate and expand upon the current knowledge of this compound's anti-inflammatory capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for the anti-inflammatory activity of Bupleurum marginatum (Apiaceae) extracts using in vitro and in vivo experiments supported by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of metabolic reprogramming in pro-inflammatory cytokine secretion from LPS or silica-activated macrophages [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 6-Octadecenoic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are critical for ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of 6-Octadecenoic acid, a long-chain fatty acid. While generally not classified as a hazardous substance, adherence to established safety protocols is essential to mitigate any potential risks.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to prevent accidental exposure.
Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or eyeglasses compliant with OSHA's eye and face protection regulations. | Protects eyes from potential splashes. |
| Hand Protection | Impermeable protective gloves. | Prevents direct skin contact with the chemical.[1][2] |
| Protective Clothing | A lab coat or other appropriate protective clothing.[1][3] | Minimizes the risk of skin exposure.[3] |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation. A NIOSH or European Standard EN 149 approved respirator may be necessary for large spills in poorly ventilated areas.[3] | Protects against inhalation of aerosols or vapors if generated.[4] |
Step-by-Step Disposal Procedure
The disposal of this compound should be approached systematically, taking into account the quantity and state of the chemical.
For Small, Uncontaminated Quantities:
-
Absorb the Liquid : Use an inert absorbent material such as vermiculite, dry sand, or earth to soak up the this compound.[1]
-
Containerize the Waste : Carefully place the absorbed material into a designated and clearly labeled chemical waste container.[1][3]
-
Labeling : Ensure the container is sealed and labeled with the full chemical name: "Waste this compound".
-
Consult Local Regulations : Dispose of the container in accordance with your institution's and local hazardous waste regulations.[5] Chemical waste generators are responsible for determining if the waste is classified as hazardous.[3][5]
For Large Spills:
-
Control and Contain : If safe to do so, stop the source of the leak. For large spills, create a dike around the spill area using an inert material to prevent it from spreading.[4]
-
Absorb and Collect : Absorb the spilled material with an inert substance. Use a shovel to transfer the absorbed material into a suitable, sealable waste disposal container.[1]
-
Decontaminate the Area : Clean the spill area thoroughly. The surface can be washed with water, and the runoff should be managed to prevent entry into the sanitary system if possible.[1]
-
Dispose of Waste : The container with the absorbed material should be sealed, labeled, and disposed of following institutional and local environmental regulations.[5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Fire and Explosion Hazard Data
-
Flammability : May be combustible at high temperatures.[1][4]
-
Flash Point : CLOSED CUP: 188.89°C (372°F)[1]
-
Extinguishing Media : For a small fire, use DRY chemical powder. For a large fire, use water spray, fog, or foam. Do not use a water jet.[1]
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]
-
Skin Contact : In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[1]
-
Inhalation : If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
-
Ingestion : Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing. Get medical attention if symptoms appear.[1]
References
Essential Safety and Operational Guide for Handling 6-Octadecenoic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals such as 6-Octadecenoic acid. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling protocols, and disposal plans to foster a safe and efficient research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, while not classified as a hazardous substance, can cause skin and eye irritation[1]. Therefore, adherence to proper PPE protocols is crucial. The following table summarizes the recommended PPE for handling this chemical.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Recommended for all handling procedures to protect against splashes[1]. |
| Skin Protection | Protective Gloves | Impermeable and resistant to the chemical. The exact breakthrough time should be confirmed with the glove manufacturer[1]. |
| Lab Coat | Standard laboratory coat to prevent skin contact. | |
| Respiratory Protection | Not generally required | Good room ventilation or use of a local exhaust fume hood is typically sufficient. A vapor respirator may be necessary if high concentrations of mist or vapor are generated[2]. |
Chemical and Physical Properties
A summary of the key quantitative data for this compound (specifically the common isomer, oleic acid) is provided below.
| Property | Value |
| Molecular Formula | C₁₈H₃₄O₂ |
| Molecular Weight | 282.46 g/mol |
| Melting Point | 13 - 14 °C (55 - 57 °F)[3] |
| Boiling Point | 194 - 195 °C (381 - 383 °F) at 1.6 hPa[3] |
| Flash Point | 193°C (379.4°F) [Cleveland Open Cup][4] |
| Autoignition Temperature | 363°C (685.4°F)[4] |
Operational and Disposal Workflow
The following diagram outlines the standard operating procedure for handling and disposing of this compound, ensuring a safe and compliant process from preparation to waste management.
Experimental Protocols
Standard Handling Protocol:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure that the work area is clean and that all necessary personal protective equipment is readily available and in good condition. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[2].
-
Handling: Wear safety goggles, a lab coat, and chemically resistant gloves. Avoid direct contact with the skin and eyes[5]. Prevent the inhalation of any mists or vapors that may be generated, especially upon heating[2].
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place[4][5]. It should be stored away from incompatible materials such as strong oxidizing agents[5]. The substance is sensitive to light and air, so it should be stored in light-resistant and airtight containers[2].
Spill and Emergency Procedures:
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention if irritation occurs[4][5].
-
Eye Contact: If the chemical comes into contact with the eyes, rinse immediately with plenty of water for at least 15 minutes, also under the eyelids, and get medical attention[5].
-
Ingestion: If swallowed, clean the mouth with water and drink plenty of water afterward. Do not induce vomiting[4][5]. Seek medical attention if symptoms occur[4].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur[5][6].
-
Spill Cleanup: For small spills, use an inert absorbent material to clean up the spill. For larger spills, prevent the substance from entering drains and waterways. Collect the spilled material and place it in a suitable container for disposal[6][7].
Disposal Plan:
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. It is essential to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[5]. This compound is not typically classified as hazardous waste; however, disposal methods should be in accordance with all applicable regulations[8]. Waste should be collected in a sealed, labeled container and disposed of through a licensed professional waste disposal service.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
